2-Bromo-1-octene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromooct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKXPBFMZLDRSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495941 | |
| Record name | 2-Bromooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13249-60-0 | |
| Record name | 2-Bromooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Physicochemical and Spectroscopic Profile
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-1-octene
This guide provides a comprehensive technical overview of this compound, a versatile vinyl halide in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, characteristic reactivity, and practical applications of this valuable chemical intermediate. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are not just procedural but also instructive.
This compound (CAS No: 13249-60-0) is a halogenated alkene featuring a bromine atom attached to a terminal double bond.[1] This structure imparts a unique reactivity profile, making it a key building block for introducing an eight-carbon chain in a variety of molecular architectures. As a colorless liquid, it is generally soluble in common organic solvents like alcohols and ethers.[2]
Physical and Chemical Properties
Quantitative physical data for this compound can vary between suppliers and measurement conditions. The table below consolidates available data, including some estimated values which are common for specialized reagents.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅Br | [1] |
| Molecular Weight | 191.11 g/mol | [1] |
| CAS Number | 13249-60-0 | [1][3] |
| Boiling Point | ~183.9 °C at 760 mmHg | [4] |
| Density | ~1.133 g/cm³ | [4] |
| Refractive Index | ~1.462 | [4] |
| Flash Point | ~75.5 °C | [4] |
Spectroscopic Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic methods.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is characterized by two distinct signals in the vinyl region for the geminal protons (=CH₂). The adjacent methylene group (-CH₂-) appears as a triplet, while the rest of the alkyl chain protons resonate as multiplets. A triplet corresponding to the terminal methyl group (-CH₃) is observed upfield.
-
¹³C NMR : Key signals include those for the two sp²-hybridized carbons of the alkene, with the bromine-bearing carbon being significantly shifted. The six sp³-hybridized carbons of the hexyl chain will also be present.
-
-
Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands including a C=C stretch around 1630 cm⁻¹, vinylic C-H stretching vibrations above 3000 cm⁻¹, and a C-Br stretching frequency, which is typically found in the fingerprint region (500-600 cm⁻¹).
-
Mass Spectrometry (MS) : The mass spectrum provides unambiguous evidence of bromine's presence. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion will appear as a pair of peaks (M⁺ and M⁺+2) of almost identical intensity.[5]
Synthesis of this compound
While several methods exist for the preparation of vinyl bromides, a reliable and regioselective approach for this compound is the hydrobromination of a terminal alkyne, 1-octyne. This reaction proceeds via a classic electrophilic addition mechanism.
Causality in Synthesis: Why Hydrobromination of an Alkyne?
The addition of HBr to an unsymmetrical alkyne like 1-octyne follows Markovnikov's rule .[6] The reaction proceeds through a vinyl carbocation intermediate. The stability of this cation dictates the regioselectivity of the addition. The secondary vinyl carbocation (at the C2 position) is more stable than the primary vinyl carbocation (at the C1 position), ensuring that the bromide nucleophile attacks the C2 carbon, leading to the desired this compound product.
Experimental Protocol: Synthesis via Hydrobromination of 1-Octyne
Objective: To synthesize this compound from 1-octyne with high regioselectivity.
Materials:
-
1-Octyne (1.0 eq)
-
Hydrogen bromide (HBr, solution in acetic acid or as a gas, 1.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂) as solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Dissolve 1-octyne (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C using an ice bath.
-
Slowly add the HBr solution (1.1 eq) dropwise to the stirred solution of 1-octyne over 30 minutes. The reaction is exothermic and maintaining a low temperature minimizes side reactions.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully quench the mixture by pouring it into a separatory funnel containing cold saturated NaHCO₃ solution to neutralize any excess acid.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Chemical Reactivity and Key Synthetic Transformations
The dual functionality of the alkene and the vinyl bromide makes this compound a powerful intermediate. It readily participates in reactions characteristic of both functional groups, most notably in carbon-carbon bond-forming cross-coupling reactions and in the formation of organometallic reagents.
Palladium-Catalyzed Cross-Coupling Reactions
Vinyl bromides are excellent substrates for palladium-catalyzed cross-coupling reactions, which form the bedrock of modern synthetic chemistry for constructing complex molecular frameworks.
The Suzuki-Miyaura reaction creates a C(sp²)-C(sp²) bond by coupling an organoboron compound with an organic halide.[7] This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
System Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), a suitable base (e.g., K₂CO₃, 2.0 eq), and phenylboronic acid (1.2 eq).
-
Solvent and Reagent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio). The presence of water can be crucial for the transmetalation step in the catalytic cycle.[8]
-
Substrate Addition: Add this compound (1.0 eq) to the mixture via syringe.
-
Reaction Execution: Heat the reaction mixture (e.g., to 80-100 °C) with vigorous stirring. The reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to yield 2-phenyl-1-octene.
The Heck reaction couples the vinyl bromide with an alkene, typically in the presence of a palladium catalyst and a base, to form a new, more substituted alkene.[9] This reaction is a powerful tool for the vinylation of various substrates.
Caption: Catalytic cycle of the Mizoroki-Heck cross-coupling reaction.
Protocol: Heck Reaction of this compound with Styrene
-
System Setup: In a sealable reaction tube, combine the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., triethylamine, Et₃N, 1.5 eq).
-
Reagent Addition: Add a polar aprotic solvent such as DMF or acetonitrile, followed by styrene (1.2 eq) and this compound (1.0 eq).
-
Reaction Execution: Seal the tube and heat the mixture to 80-120 °C. The choice of temperature is critical and depends on the reactivity of the specific substrates. Monitor the reaction's progress.
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with diethyl ether. Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄. After solvent removal, purify the product by column chromatography to yield the corresponding substituted diene.
Grignard Reagent Formation and Reaction
Vinyl bromides can be converted into highly nucleophilic Grignard reagents by reacting with magnesium metal.[10] These reagents are powerful tools for forming C-C bonds with a wide variety of electrophiles, such as aldehydes, ketones, and epoxides.[11]
Causality in Grignard Formation: The Importance of Anhydrous Conditions
Grignard reagents are extremely strong bases and will be rapidly quenched by even trace amounts of protic solvents (like water or alcohols). Therefore, all glassware must be rigorously dried (e.g., flame-dried under vacuum), and all solvents (typically THF or diethyl ether) must be anhydrous to ensure successful formation of the organometallic species.[10]
Caption: Workflow for Grignard reagent formation and subsequent reaction.
Protocol: Grignard Reaction with Acetone
-
Reagent Formation: Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere. Add a small amount of anhydrous THF. Add a solution of this compound in anhydrous THF dropwise. A small crystal of iodine can be added to initiate the reaction if necessary. The formation is often indicated by gentle refluxing.
-
Reaction with Electrophile: Once the Grignard reagent has formed (solution turns cloudy and grey), cool the flask to 0 °C. Add a solution of the electrophile (e.g., acetone, 1.0 eq) in anhydrous THF dropwise.
-
Quenching and Work-up: After the addition is complete and the reaction has been stirred for an appropriate time, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the mixture with diethyl ether. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it. Purify the resulting tertiary alcohol via column chromatography.
Handling, Storage, and Safety
As an organic halide, this compound requires careful handling. It is considered an irritant.[2] The Safety Data Sheet (SDS) for the isomeric 8-bromo-1-octene classifies it as a combustible liquid that causes skin and serious eye irritation.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat, sparks, or open flames.
-
In Case of Exposure: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Conclusion
This compound stands out as a highly valuable and versatile building block for synthetic chemists. Its ability to undergo a range of powerful C-C bond-forming reactions, including Suzuki-Miyaura and Heck couplings, as well as its utility in forming nucleophilic Grignard reagents, makes it an indispensable tool for the synthesis of complex organic molecules. A thorough understanding of its properties, synthetic routes, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development, particularly within the pharmaceutical and materials science sectors.
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(2Z)-1-bromooct-2-ene. ChemBK. [Link]
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Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Royal Society of Chemistry. [Link]
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Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. ACS Publications. [Link]
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Hydroboration/Oxidation of 1-Octene Experiment, Part 3: Week 2 Prelab Lecture. YouTube. [Link]
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Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. ACS Publications. [Link]
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Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). Master Organic Chemistry. [Link]
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Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
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Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. ACS Publications. [Link]
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Hydroboration/Oxidation of 1-Octene Experiment, Part 4: Carrying out the Oxidation Reaction and GC. YouTube. [Link]
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MSDS of 8-bromo-1-octene. Molekula. [Link]
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1H NMR spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]
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An In-depth Technical Guide to 2-Bromo-1-octene: Properties, Reactivity, and Synthetic Applications
Introduction: Strategic Importance of 2-Bromo-1-octene in Modern Synthesis
In the landscape of synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a vinyl bromide, represents a versatile and highly valuable intermediate for researchers in organic synthesis and drug development. Its utility stems from the presence of two distinct and reactive functional groups: a terminal double bond and a carbon-bromine bond at the vinylic position. This arrangement allows for a diverse range of chemical transformations, enabling the introduction of complex fragments and the formation of critical carbon-carbon and carbon-heteroatom bonds.
This guide provides an in-depth analysis of the physical properties, spectroscopic signature, and key applications of this compound. The content is structured to deliver not just procedural steps but also the underlying chemical principles and strategic considerations that guide its use in a research setting. By understanding the causality behind experimental choices, from reaction setup to analytical characterization, scientists can fully leverage the synthetic potential of this reagent.
Part 1: Core Physicochemical and Safety Profile
A thorough understanding of a reagent's physical properties is the foundation of its effective and safe use in any experimental protocol. These parameters dictate purification strategies, reaction conditions, and appropriate handling procedures.
Physical and Chemical Properties
This compound is a colorless liquid with a distinct odor.[1][2] Its key physical properties are summarized in the table below. The boiling point is a critical parameter for its purification by distillation, while its density is important for accurate measurement and dispensing. The compound's solubility in common organic solvents like alcohols and ethers facilitates its use in a wide array of reaction media.[1][2]
| Property | Value | Source(s) |
| CAS Number | 13249-60-0 | [3][4] |
| Molecular Formula | C₈H₁₅Br | [5] |
| Molecular Weight | 191.11 g/mol | [5] |
| Boiling Point | ~183.9 °C at 760 mmHg | [3][6] |
| Density | ~1.133 g/cm³ | [3][6] |
| Refractive Index | ~1.462 | [6] |
| Flash Point | 75.5 °C | [3][6] |
| Solubility | Soluble in alcohol and ether | [1][2] |
Safety and Handling
As an organobromine compound, this compound requires careful handling to minimize exposure and risk. It is classified as an irritant.[1][2] General safety protocols for related flammable and hazardous liquids should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8][9]
-
Incompatibilities: Keep away from strong oxidizing agents and acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Part 2: The Synthetic Utility of a Vinyl Bromide
The reactivity of this compound is dominated by its vinyl bromide moiety. This functional group is a cornerstone of modern cross-coupling chemistry, serving as a versatile electrophilic partner. Unlike alkyl halides, the sp²-hybridized carbon of the C-Br bond imparts unique reactivity, making it an ideal substrate for transition-metal-catalyzed reactions.[10]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[11] In this context, this compound serves as the electrophilic partner, reacting with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[12]
Causality and Mechanistic Insight: The choice of a vinyl bromide like this compound is strategic. The C-Br bond is sufficiently reactive to undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. It is generally more reactive than a corresponding vinyl chloride and more stable and cost-effective than a vinyl iodide, representing a balanced choice for many applications. The reaction's success hinges on the precise coordination of the catalyst, base, and coupling partners, as illustrated in the workflow below.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Self-Validating Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general, robust procedure adaptable for this compound. The validation checkpoints (e.g., inert atmosphere, monitoring) are critical for ensuring reproducibility and high yield.
-
Catalyst Pre-activation (if necessary): For many modern catalysts, this step is not required. However, when using catalysts like Pd(OAc)₂ with a phosphine ligand, a pre-stirring of the catalyst and ligand in the solvent can be beneficial.
-
Reaction Assembly: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the boronic acid (1.2 equivalents), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reagent Addition: Add the appropriate solvent system (e.g., a mixture of toluene and water, or dioxane/water). Stir the mixture for 10-15 minutes. Add this compound (1.0 equivalent) via syringe.
-
Execution: Heat the reaction mixture to the target temperature (typically 80-100 °C) with vigorous stirring. The reaction is heterogeneous and requires good mixing.
-
Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the this compound spot/peak indicates completion.
-
Workup: Cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel to yield the pure coupled product.
Grignard Reagent Formation and Subsequent Reactions
The carbon-bromine bond in this compound can also be used to form a potent carbon-based nucleophile through the formation of a Grignard reagent.[13] This transformation effectively reverses the polarity of the carbon atom, turning it from an electrophilic site into a highly nucleophilic one.
Causality and Mechanistic Insight: The reaction involves the insertion of magnesium metal into the C-Br bond.[14] This is typically performed in an anhydrous ether solvent (like diethyl ether or THF), which is crucial for stabilizing the resulting organomagnesium species. The Grignard reagent of this compound is a powerful tool for forming new C-C bonds by reacting with various electrophiles such as aldehydes, ketones, esters, and epoxides.[15]
Caption: Workflow for Grignard reagent formation and subsequent nucleophilic addition.
Self-Validating Protocol: Grignard Reaction with an Aldehyde
This protocol outlines the formation of the Grignard reagent from this compound and its subsequent reaction with an aldehyde to form a secondary alcohol.
-
Apparatus Setup: Assemble a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.5 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Grignard Formation: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel. The reaction is exothermic and should initiate, evidenced by bubbling and a gray color. Maintain a gentle reflux with external heating if necessary until all the magnesium has been consumed.
-
Nucleophilic Addition: Cool the resulting Grignard solution to 0 °C in an ice bath. Add a solution of an aldehyde (1.0 equivalent) in anhydrous THF dropwise. Stir at 0 °C for 1 hour and then allow to warm to room temperature.
-
Workup (Quenching): Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the resulting alcohol via flash chromatography.
Part 3: Spectroscopic Characterization
Accurate characterization of this compound is essential for confirming its identity and purity before use. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is the most informative for structural verification. Key expected signals include:
-
Vinylic Protons: Two distinct signals for the terminal =CH₂ protons, likely appearing as doublets or singlets in the range of 5.5-6.0 ppm. Their non-equivalence is a key feature.
-
Allylic Protons: A triplet around 2.2-2.5 ppm corresponding to the -CH₂- group adjacent to the double bond.
-
Alkyl Chain Protons: A series of multiplets between 1.2-1.6 ppm for the -(CH₂)₄- portion of the chain.
-
Terminal Methyl Group: A triplet around 0.9 ppm for the -CH₃ group.
-
-
¹³C NMR: The carbon spectrum confirms the number of unique carbon environments.[16]
-
Vinylic Carbons: Two signals in the olefinic region (110-140 ppm). The carbon bearing the bromine (C-Br) will be downfield shifted compared to the terminal =CH₂ carbon. The electronegative bromine atom directly attached to a sp² carbon causes a significant downfield shift.[17]
-
Alkyl Carbons: A series of signals in the aliphatic region (14-40 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. For this compound, the most characteristic absorptions would be:
-
C=C Stretch: A medium to weak absorption around 1630-1650 cm⁻¹ indicating the presence of the carbon-carbon double bond.
-
=C-H Stretch: A sharp peak just above 3000 cm⁻¹ (typically 3010-3090 cm⁻¹) corresponding to the stretching of the vinylic C-H bonds.
-
C-Br Stretch: An absorption in the fingerprint region, typically between 500-600 cm⁻¹, which is indicative of the carbon-bromine bond.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Molecular Ion (M⁺): A key feature will be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (M⁺ and M⁺+2) of almost equal intensity, which is a definitive signature for a monobrominated compound. For C₈H₁₅Br, these peaks would appear at m/z 190 and 192.[5]
-
Fragmentation: Common fragmentation patterns would include the loss of a bromine radical (M-Br)⁺ and cleavage of the alkyl chain.
Conclusion
This compound is a strategically important building block whose value is derived from its dual functionality. As a vinyl bromide, it is an excellent substrate for a host of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and the formation of nucleophilic Grignard reagents. A comprehensive understanding of its physical properties, safe handling requirements, reactivity patterns, and spectroscopic signature empowers researchers to employ this reagent with precision and confidence. The protocols and insights provided in this guide serve as a foundation for its application in the synthesis of novel compounds for the pharmaceutical and materials science industries.
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Willis, M. C., et al. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic Chemistry Portal. [Link]
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Ashenhurst, J. Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Homework.Study.com. A Grignard reagent is prepared by reacting trans-1-bromo-1-butene with magnesium. [Link]
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Doc Brown's Chemistry. Expected Chemical Shifts and Origins for the C-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]
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The Analytical Signature of a Vinylic Bromide: A Technical Guide to the Spectroscopic Data of 2-Bromo-1-octene
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-bromo-1-octene. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's characteristic signals in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a simple data repository, this guide delves into the causal relationships behind the observed spectroscopic behavior, providing field-proven insights into experimental design and data interpretation.
Introduction
This compound is a valuable synthetic intermediate, featuring a terminal alkene and a vinylic bromide. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions and the introduction of the octenyl moiety. Accurate and unambiguous characterization of this compound is paramount for ensuring reaction success and the purity of subsequent products. Spectroscopic techniques provide a powerful, non-destructive means to elucidate its molecular structure and confirm its identity. This guide will systematically explore the expected spectroscopic signature of this compound, providing a robust framework for its analysis.
Molecular Structure and Spectroscopic Overview
The structure of this compound dictates its interaction with various spectroscopic probes. The presence of a terminal double bond with a directly attached bromine atom, along with a six-carbon alkyl chain, gives rise to a unique set of signals in each spectroscopic method.
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms in a molecule. For this compound, the spectrum is predicted to be characterized by distinct signals for the vinylic protons, the allylic protons, and the protons of the alkyl chain.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 (geminal) | 5.5 - 6.0 | Doublet | Jgem ≈ 2 |
| H-1' (geminal) | 5.3 - 5.8 | Doublet | Jgem ≈ 2 |
| H-3 (allylic) | 2.2 - 2.5 | Triplet | JH3-H4 ≈ 7 |
| H-4 to H-7 | 1.2 - 1.6 | Multiplet | - |
| H-8 (methyl) | 0.8 - 1.0 | Triplet | JH8-H7 ≈ 7 |
Interpretation and Causality
The chemical shifts of the vinylic protons (H-1 and H-1') are expected to be in the downfield region (5.3 - 6.0 ppm) due to the deshielding effect of the sp² hybridized carbon and the electronegative bromine atom.[1] These two protons are diastereotopic and are expected to appear as two distinct doublets due to geminal coupling. The small expected geminal coupling constant (Jgem ≈ 2 Hz) is characteristic of terminal alkenes.[2]
The allylic protons (H-3) are deshielded by the adjacent double bond and are predicted to appear as a triplet around 2.2 - 2.5 ppm, coupled to the neighboring methylene protons (H-4). The remaining methylene protons of the alkyl chain (H-4 to H-7) will likely appear as a complex multiplet in the typical aliphatic region (1.2 - 1.6 ppm). The terminal methyl protons (H-8) are the most shielded and are expected to be an upfield triplet around 0.8 - 1.0 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
A detailed, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Insert the sample into the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Acquisition Parameters:
-
Acquire a standard one-pulse proton spectrum.
-
Set the spectral width to approximately 12 ppm, centered around 6 ppm.
-
Use a 30° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire 16 to 32 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Caption: General workflow for NMR spectroscopic analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the proton-decoupled ¹³C NMR spectrum.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (=CH₂) | 115 - 125 |
| C-2 (-C(Br)=) | 130 - 140 |
| C-3 (-CH₂-) | 35 - 45 |
| C-4 to C-7 (-CH₂-) | 22 - 32 |
| C-8 (-CH₃) | 13 - 15 |
Interpretation and Causality
The sp² hybridized carbons of the double bond (C-1 and C-2) are expected to resonate in the downfield region of the spectrum.[3] C-1, the terminal vinyl carbon, is predicted to be in the 115-125 ppm range. C-2, being directly attached to the electronegative bromine atom, will be further deshielded and is expected to appear between 130 and 140 ppm. The "heavy atom effect" of bromine can sometimes lead to broader signals for the directly attached carbon.[4]
The allylic carbon (C-3) will be slightly deshielded compared to the other aliphatic carbons, with a predicted chemical shift in the 35-45 ppm range. The remaining carbons of the alkyl chain (C-4 to C-7) will appear in the typical aliphatic region (22-32 ppm), and the terminal methyl carbon (C-8) will be the most upfield signal, around 13-15 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.
-
-
Instrument Setup:
-
Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Switch the spectrometer to the ¹³C channel.
-
-
Acquisition Parameters:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to approximately 220 ppm, centered around 110 ppm.
-
Use a 45° pulse angle.
-
Set the relaxation delay to 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation with an exponential window function to improve the signal-to-noise ratio.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ ≈ 77.16 ppm) or the TMS signal (0.00 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3080 - 3010 | C-H stretch | =C-H (vinylic) |
| 2960 - 2850 | C-H stretch | -C-H (aliphatic) |
| 1640 - 1620 | C=C stretch | Alkene |
| 1470 - 1430 | C-H bend | -CH₂- (scissoring) |
| 910 - 890 | C-H bend | =CH₂ (out-of-plane) |
| ~ 600 | C-Br stretch | Alkyl bromide |
Interpretation and Causality
The IR spectrum of this compound is expected to show characteristic absorptions for both the alkene and the alkyl halide functionalities. The C-H stretching vibrations of the vinylic protons will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches will be observed just below 3000 cm⁻¹.[5]
A key diagnostic peak is the C=C stretching vibration, which is expected to appear in the 1640-1620 cm⁻¹ region. The out-of-plane bending vibration of the terminal =CH₂ group should give a strong absorption band around 910-890 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically around 600 cm⁻¹.
Experimental Protocol: Liquid Film IR Spectroscopy
-
Sample Preparation:
-
Place a small drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first, and gently rotate to create a thin, uniform liquid film between the plates.
-
-
Instrument Setup:
-
Place the salt plates in the sample holder of an FTIR spectrometer.
-
Ensure the instrument's sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Acquisition:
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.
Predicted Mass Spectrum Data
| m/z | Proposed Fragment | Comments |
| 190/192 | [C₈H₁₅Br]⁺˙ | Molecular ion (M⁺˙), showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). |
| 111 | [C₈H₁₅]⁺ | Loss of Br radical. |
| 81/83 | [C₃H₄Br]⁺ | Allylic cleavage. |
| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment for alkenes. |
Interpretation and Causality
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙) with a characteristic pair of peaks at m/z 190 and 192, in an approximately 1:1 ratio. This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br.
The most significant fragmentation pathway is likely the loss of the bromine radical to form a stable secondary carbocation at m/z 111. Another expected fragmentation is allylic cleavage, which would result in a fragment containing the bromine atom at m/z 81 and 83. The presence of the double bond will also lead to fragmentation patterns typical of alkenes, such as the formation of the stable allyl cation at m/z 41.
Sources
An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Bromo-1-octene
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of organic molecules. For drug development professionals and researchers in synthetic chemistry, mastering the interpretation of NMR spectra is critical for confirming molecular identity, purity, and stereochemistry. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-1-octene, a vinyl bromide compound. We will delve into the underlying principles governing chemical shifts and coupling constants, present a robust experimental protocol, and offer field-proven insights into the interpretation of the spectral data. This document is structured to serve as a practical reference for scientists requiring a deep understanding of NMR analysis for halogenated alkenes.
Introduction: The Significance of NMR in Characterizing Haloalkenes
This compound (C₈H₁₅Br) is a functionalized alkene containing a bromine atom and a terminal double bond.[1] The precise placement of these functional groups is critical to its reactivity and potential applications as a synthetic intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for confirming the regiospecificity of this arrangement.
The key to NMR is its ability to probe the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C. The resulting spectrum provides three crucial pieces of information:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electronegative atoms like bromine and the π-system of the double bond significantly influence the chemical shifts of nearby nuclei, a phenomenon known as deshielding.[2][3]
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents, allowing for a quantitative proton count.[2]
-
Spin-Spin Coupling (Multiplicity): This refers to the splitting of a signal due to the magnetic influence of neighboring nuclei. The pattern of splitting (e.g., doublet, triplet) and the magnitude of the separation (coupling constant, J) reveal the connectivity of atoms within the molecule.[4]
By meticulously analyzing these parameters for this compound, we can confidently assign every proton and carbon signal, thereby verifying its structure.
Experimental Protocol: A Self-Validating System for NMR Sample Preparation
The acquisition of a high-quality NMR spectrum is contingent upon proper sample preparation. The following protocol is designed to ensure reproducibility and minimize artifacts.
Materials:
-
High-quality 5 mm NMR tubes
-
Deuterated chloroform (CDCl₃), >99.8% D
-
Tetramethylsilane (TMS) or reliance on solvent residual peak for referencing
-
This compound sample
-
Pasteur pipette
-
Vortex mixer
Methodology:
-
Sample Weighing: Accurately weigh 10-20 mg of the this compound sample for ¹H NMR. For ¹³C NMR, a higher concentration (30-50 mg) is recommended due to the lower natural abundance of the ¹³C isotope.[5]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for nonpolar organic molecules like this compound.[6] Its deuterium signal is used by the spectrometer to "lock" the magnetic field, and its residual proton signal (at ~7.26 ppm) can be used for chemical shift referencing if an internal standard is not added.[7]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample.[6] The final solution height in the NMR tube should be between 4 and 5 cm to ensure it is centered within the instrument's detection coil.[8]
-
Homogenization: Gently vortex the sample to ensure complete dissolution and a homogeneous solution. The absence of solid particulates is crucial, as suspended material can degrade the magnetic field homogeneity and broaden the NMR signals.[7] If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette.[9]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube.[6]
-
Capping and Cleaning: Cap the NMR tube securely to prevent solvent evaporation. Wipe the exterior of the tube with a lint-free wipe (e.g., Kimwipe) moistened with ethanol or isopropanol to remove any dust or fingerprints.[6]
-
Referencing: Tetramethylsilane (TMS) is the conventional internal standard, with its signal defined as 0.0 ppm.[4] It is chemically inert and volatile, making it easy to remove. However, modern spectrometers can accurately reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C), obviating the need to add TMS.[3]
This systematic approach ensures that the resulting spectrum is a true representation of the sample, free from artifacts introduced by poor preparation.
Diagram of the NMR Sample Preparation Workflow
Caption: Workflow for preparing a this compound sample for NMR analysis.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound provides a detailed map of its proton environments. The key to interpretation lies in understanding how the electronegative bromine atom and the anisotropic effect of the C=C double bond influence the chemical shifts.[10][11]
Molecular Structure with Proton Labeling
Caption: Structure of this compound with proton groups labeled for NMR assignment.
Predicted ¹H NMR Data
| Proton Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Ha, Hb | ~5.4 - 5.6 | 2H | Doublets (d) | Jgem ≈ 2 Hz | Vinylic protons on C1 are highly deshielded by the double bond. They are chemically non-equivalent and appear as two distinct signals, split by geminal coupling.[11] |
| Hc | ~2.2 - 2.4 | 2H | Triplet (t) | Jvicinal ≈ 7 Hz | Allylic protons on C3 are deshielded by the adjacent double bond. They are split into a triplet by the two neighboring Hd protons. |
| Hd-Hg | ~1.2 - 1.6 | 8H | Multiplet (m) | - | Protons of the alkyl chain (C4-C7) have overlapping signals in the typical aliphatic region.[4] |
| Hh | ~0.9 | 3H | Triplet (t) | Jvicinal ≈ 7 Hz | Terminal methyl protons on C8 are the most shielded. They are split into a triplet by the two neighboring Hg protons. |
Causality Behind Assignments:
-
Vinylic Protons (Ha, Hb): Protons directly attached to a double bond reside in a region of high electron density (the π-system), which creates a local magnetic field that deshields them, shifting their signals downfield (to a higher ppm value).[3] The two geminal protons on C1 are non-equivalent. One is cis to the alkyl chain and the other is trans, leading to slightly different chemical shifts and a characteristic geminal coupling constant of approximately 0-3 Hz.[11]
-
Allylic Protons (Hc): The protons on C3 are in an allylic position. While not as deshielded as vinylic protons, their proximity to the double bond pulls their signal downfield from a typical alkane methylene group.[12] The signal appears as a triplet due to coupling with the two protons on C4.
-
Alkyl Chain (Hd-Hg): The methylene groups of the hexyl chain are electronically similar and far from the influence of the bromine and double bond. Consequently, their signals overlap in a complex multiplet in the standard upfield aliphatic region (1.2-1.6 ppm).[4]
-
Terminal Methyl (Hh): The methyl group at C8 is the furthest from the deshielding functional groups, and thus its signal appears at the highest field (lowest ppm value).[10]
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. In a standard proton-decoupled ¹³C spectrum, each unique carbon atom appears as a single line.
Predicted ¹³C NMR Data
| Carbon Atom | Chemical Shift (δ, ppm) | Rationale |
| **C1 (=CH₂) ** | ~118 | The sp² hybridized carbon of the terminal methylene group. It is deshielded compared to sp³ carbons but shielded relative to the substituted C2. |
| C2 (-C(Br)=) | ~135 | This sp² carbon is significantly deshielded due to the direct attachment of the electronegative bromine atom and its position within the double bond.[13] |
| C3 (-CH₂-) | ~38 | The allylic carbon, deshielded relative to other methylene carbons in the chain. |
| C4-C7 (-CH₂-) | ~22-32 | Carbons of the alkyl chain. The signals for C4, C5, C6, and C7 will be closely spaced in this region. |
| C8 (-CH₃) | ~14 | The terminal methyl carbon, appearing at the highest field.[14] |
Causality Behind Assignments:
-
Alkene Carbons (C1, C2): The sp² carbons of the double bond are significantly deshielded and appear far downfield (100-150 ppm).[14] C2 is further deshielded than C1 due to the powerful electron-withdrawing inductive effect of the attached bromine atom.[13]
-
Alkyl Carbons (C3-C8): The sp³ carbons of the octyl chain appear in the upfield region of the spectrum. The allylic carbon (C3) is the most deshielded of this group. The chemical shifts of the remaining carbons (C4-C7) are similar, with the terminal methyl carbon (C8) being the most shielded.[14]
Advanced Techniques for Structural Confirmation
For complex molecules or to provide an irrefutable level of proof, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. A cross-peak between two signals in a COSY spectrum confirms that those protons are on adjacent carbons (or in a geminal/long-range coupling relationship).[15] For this compound, COSY would show correlations between Hc and Hd, and between Hg and Hh, confirming the connectivity of the alkyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct, one-bond correlations between protons and the carbons to which they are attached.[15] An HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, validating the assignments made in the tables above.
Conclusion
The NMR spectral analysis of this compound is a clear demonstration of fundamental structure-spectra relationships. The distinct chemical shifts of the vinylic and allylic protons provide immediate evidence for the placement of the double bond, while the deshielding effect of the bromine atom is clearly observed in the ¹³C spectrum on the C2 carbon. By systematically evaluating the chemical shifts, integration, and coupling patterns, researchers can confidently confirm the identity and structural integrity of this important synthetic building block. The application of 2D NMR techniques like COSY and HSQC serves as a self-validating system, providing an unambiguous and definitive structural proof.
References
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ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
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Chem LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]
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ResearchGate. Quantitative 13C NMR spectrum of hydrogenated 1-octene. [Link]
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Stothers, J.B. NMR Sample Preparation. Western University. [Link]
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Reddit. (2021). What are the best practices for sample preparation for NMR analysis?. [Link]
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Chem LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]
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Modgraph Consultants Ltd. 1 Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. [Link]
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Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]
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Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1-octene
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the theoretical principles and practical considerations for acquiring and interpreting the spectrum of this vinyl bromide. We will explore the structural features that govern the chemical shifts, multiplicities, and coupling constants observed in the spectrum, offering a self-validating framework for structural elucidation. The guide includes a detailed experimental protocol, data interpretation grounded in established theory, and visual aids to clarify key concepts, ensuring both technical accuracy and practical utility.
Introduction: The Role of ¹H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For a molecule like this compound (C₈H₁₅Br), ¹H NMR spectroscopy allows for the precise mapping of its proton environments.[1][2] This capability is critical for confirming its synthesis, assessing purity, and understanding its reactivity in further chemical transformations.
This compound is a terminal alkene featuring a bromine atom attached to one of the sp²-hybridized carbons.[3] This specific arrangement of functional groups—a vinyl halide and a long alkyl chain—creates a distinct and predictable ¹H NMR spectrum. Understanding this spectrum is not merely an academic exercise; it is a foundational skill for chemists who rely on unambiguous structural data to drive research and development. This guide will dissect the spectrum of this compound, explaining the causal relationships between its molecular structure and the resulting NMR data.
Molecular Structure and Proton Environments
To predict and interpret the ¹H NMR spectrum, we must first identify the chemically non-equivalent protons within the this compound molecule. Due to the molecule's asymmetry, each proton or set of protons experiences a unique local electronic environment, leading to distinct resonance signals.
The structure is as follows:
The distinct proton environments are:
-
Hₐ and Hₑ (Vinylic Protons): These two protons are attached to the same carbon (C1) of the double bond. They are geminal and diastereotopic, meaning they are chemically non-equivalent. One proton is cis to the alkyl chain, and the other is trans, causing them to have different chemical shifts.
-
Hₑ (Allylic Protons): These two protons are on the carbon (C3) adjacent to the double bond.
-
Hₐ-Hₑ (Alkyl Chain Protons): These are the four sets of methylene (-CH₂) protons along the saturated carbon chain.
-
Hₕ (Terminal Methyl Protons): The three protons of the terminal methyl (-CH₃) group.
Deconstructing the ¹H NMR Spectrum: A Predictive Analysis
The ¹H NMR spectrum is defined by three key parameters for each signal: chemical shift (δ), integration, and multiplicity (splitting pattern).
Chemical Shift (δ)
The chemical shift indicates the electronic environment of a proton.[4] Electron-withdrawing groups and anisotropic effects from π-systems cause deshielding, shifting signals downfield (to a higher ppm value).
-
Vinylic Protons (Hₐ, Hₑ): These protons are the most downfield. Their position is influenced by two primary factors: the anisotropic effect of the C=C double bond, which deshields vinylic protons, and the strong electron-withdrawing effect of the geminal bromine atom.[5] Vinylic protons typically resonate between 4.5 and 7.0 ppm.[4] For vinyl halides, this shift can be further modified. Based on data for similar structures like vinyl bromide, these protons are expected in the 5.5-6.5 ppm range.[6]
-
Allylic Protons (Hₑ): Protons on a carbon adjacent to a double bond are deshielded relative to typical alkane protons and are expected to appear in the 1.8-2.5 ppm region.[4][7]
-
Alkyl Chain Protons (Hₐ-Hₑ): These methylene protons will resonate in the typical alkane region of approximately 1.2-1.6 ppm.
-
Terminal Methyl Protons (Hₕ): The terminal methyl group is the most shielded set of protons and will appear furthest upfield, typically around 0.8-1.0 ppm.[4]
Integration
The area under each signal is directly proportional to the number of protons generating that signal.[1] For this compound, the expected integration ratios will be:
-
Hₐ: 1H
-
Hₑ: 1H
-
Hₑ: 2H
-
Hₐ + Hₑ + Hₑ + Hₑ: 8H (these may overlap)
-
Hₕ: 3H
Multiplicity and Coupling Constants (J)
Spin-spin coupling occurs between non-equivalent protons on adjacent carbons, splitting a signal into a multiplet according to the n+1 rule , where 'n' is the number of neighboring protons.[1][8] The distance between the lines of a multiplet is the coupling constant (J), measured in Hertz (Hz).
-
Vinylic Protons (Hₐ, Hₑ): These two protons are geminal. The geminal coupling constant (²J) in terminal alkenes is typically small, around 0-3 Hz.[5][9] Because there are no protons on the adjacent carbon (C2), they will not experience vicinal coupling. Therefore, they are expected to appear as two distinct signals, each a singlet or a very narrow doublet.
-
Allylic Protons (Hₑ): These protons are adjacent to the Hₐ methylene group. Following the n+1 rule (n=2), their signal will be split into a triplet (t). The typical vicinal coupling constant (³J) through single bonds is around 6-8 Hz.[9]
-
Alkyl Chain Protons (Hₐ-Hₑ): These protons will exhibit complex splitting patterns as they are coupled to protons on both adjacent carbons, resulting in overlapping multiplets.
-
Terminal Methyl Protons (Hₕ): These three protons are adjacent to the Hₑ methylene group (n=2). Their signal will therefore appear as a triplet (t).
Tabulated Summary of Predicted ¹H NMR Data
The predicted spectral data for this compound in a standard solvent like CDCl₃ are summarized below.
| Proton Label | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constant (J, Hz) |
| Hₐ, Hₑ | Vinylic (=CH₂) | 5.5 - 6.0 | 1H + 1H | Singlet (s) or Doublet (d) | ²J ≈ 0-3 |
| Hₑ | Allylic (-CH₂-C=C) | 2.1 - 2.4 | 2H | Triplet (t) | ³J ≈ 7 |
| Hₐ-Hₑ | Alkyl Chain (-CH₂-)n | 1.2 - 1.6 | 8H | Multiplet (m) | ~7 |
| Hₕ | Terminal Methyl (-CH₃) | 0.8 - 1.0 | 3H | Triplet (t) | ³J ≈ 7 |
Experimental Protocol for ¹H NMR Analysis
This section provides a self-validating protocol for preparing and analyzing a sample of this compound.
Sample Preparation
The quality of the NMR spectrum is critically dependent on proper sample preparation.[10]
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃, ~0.6 mL)
-
High-quality 5 mm NMR tube
-
Pasteur pipette with a cotton or glass wool plug
-
Vial and cap
Procedure:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.[11][12] This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time.[13]
-
Adding the Solvent: Using a clean Pasteur pipette, add approximately 0.6 mL of CDCl₃ to the vial. Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds and its convenient residual solvent peak at 7.26 ppm for reference.[11]
-
Dissolution: Cap the vial and gently swirl to ensure the sample is completely dissolved. A homogenous solution is essential for acquiring high-resolution spectra.
-
Filtering the Sample: To remove any particulate matter that could degrade spectral resolution, filter the solution into the NMR tube.[14] Place a small, tight plug of glass wool into a fresh Pasteur pipette and transfer the solution through the plug into the NMR tube. The final sample height in the tube should be approximately 4-5 cm.[14]
-
Capping and Cleaning: Cap the NMR tube securely. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[12]
Instrumental Parameters
The following are typical acquisition parameters for a routine ¹H NMR experiment on a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Standard for high-resolution analysis. |
| Number of Scans (NS) | 8-16 | Provides adequate signal-to-noise for a ~10 mg sample. |
| Relaxation Delay (D1) | 1-2 seconds | Allows for sufficient relaxation of protons between pulses, ensuring accurate integration. |
| Acquisition Time (AQ) | 3-4 seconds | Determines the digital resolution of the spectrum. |
| Pulse Width (P1) | ~30-90° flip angle | A 30° or 45° pulse is often used to allow for a shorter relaxation delay. |
| Spectral Width (SW) | 0-12 ppm | Encompasses the typical chemical shift range for organic molecules.[15] |
| Reference | TMS (0 ppm) or residual CDCl₃ (7.26 ppm) | Provides a standard for calibrating the chemical shift axis. |
Visualization of Structure and Key Couplings
A visual representation helps to clarify the relationships between different protons in the molecule. The following diagram, generated using Graphviz, illustrates the structure of this compound and highlights the most significant spin-spin coupling interactions.
Caption: Molecular structure of this compound with key proton couplings.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information that can be predicted and interpreted with high confidence. The downfield signals of the diastereotopic vinylic protons, the characteristic triplet of the allylic protons, and the upfield triplet of the terminal methyl group serve as reliable diagnostic markers. By understanding the underlying principles of chemical shifts and spin-spin coupling, and by adhering to a robust experimental protocol, researchers can leverage ¹H NMR spectroscopy to unambiguously confirm the structure of this compound, ensuring the integrity of their synthetic work and the reliability of their subsequent research.
References
-
1H NMR spectrum of 1-bromo-2-chloroethane BrCH 2 CH 2 Cl . Doc Brown's Chemistry. Available from: [Link]
-
Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane . Doc Brown's Chemistry. Available from: [Link]
-
1H NMR Chemical Shift . Oregon State University. Available from: [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum . ACD/Labs. Available from: [Link]
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This compound | C8H15Br | CID 12389616 . PubChem - NIH. Available from: [Link]
-
Nuclear Magnetic Resonance (NMR) of Alkenes . Chemistry LibreTexts. Available from: [Link]
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NMR Sample Preparation . Western University. Available from: [Link]
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6.6: ¹H NMR Spectra and Interpretation (Part I) . Chemistry LibreTexts. Available from: [Link]
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NMR Sample Preparation: The Complete Guide . Organomation. Available from: [Link]
-
Short Summary of 1H-NMR Interpretation . Minnesota State University Moorhead. Available from: [Link]
-
Lecture 31: Routine Characterization tools Nuclear Magnetic Resonance . NPTEL Archive. Available from: [Link]
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NMR Spectroscopy – 1H NMR Chemical Shifts . Organic Chemistry Data & Info. Available from: [Link]
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NMR Sample Preparation . Iowa State University. Available from: [Link]
-
14.12: Coupling Constants Identify Coupled Protons . Chemistry LibreTexts. Available from: [Link]
-
NMR Chemical Shift Values Table . Chemistry Steps. Available from: [Link]
-
CHEM 344 Shift Parameters.pdf . University of Wisconsin-Madison. Available from: [Link]
-
Sample Preparation . University College London. Available from: [Link]
-
(2Z)-1-bromooct-2-ene . ChemBK. Available from: [Link]
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How To Analyze The Peaks Of H-NMR Spectroscopy . YouTube. Available from: [Link]
-
Coupling in Cis/Trans Alkenes . OpenOChem Learn. Available from: [Link]
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13C NMR chemical shifts of 2-Bromo-1-octene
Spectroscopic Characterization and Structural Analysis of this compound: A C NMR Technical Guide
Executive Summary
This compound (CAS: 13249-60-0) is a critical vinyl halide intermediate, frequently employed in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Negishi) to introduce octenyl chains with retained regiochemistry.
Accurate
Structural Analysis & Chemical Shift Data[1][2][3]
Molecular Structure & Numbering Scheme
To ensure consistent assignment, we utilize the following numbering scheme where C1 is the terminal methylene and C2 is the brominated quaternary carbon.
Figure 1: Numbering scheme for this compound highlighting the diagnostic vinyl bromide moiety.[1]
C NMR Chemical Shift Table (CDCl )
The following data represents the consensus shifts for 2-bromo-1-alkenes in Deuterated Chloroform (
| Carbon | Type | Multiplicity (DEPT-135) | Assignment Logic | |
| C2 | Quaternary (=C-Br) | 132.0 – 134.5 | Absent | Diagnostic Peak. Deshielded by |
| C1 | Methylene (=CH | 116.5 – 117.5 | Down (Negative) | Characteristic terminal vinyl signal. Slightly deshielded compared to 1-octene ( |
| C3 | Allylic CH | 41.0 – 42.5 | Up (Positive) | Significant deshielding vs. bulk chain due to proximity to the double bond. |
| C4 | Methylene CH | 27.5 – 28.5 | Up (Positive) | Standard alkyl envelope. |
| C5 | Methylene CH | 28.5 – 29.5 | Up (Positive) | Standard alkyl envelope. |
| C6 | Methylene CH | 31.5 – 32.0 | Up (Positive) | Standard alkyl envelope. |
| C7 | Methylene CH | 22.5 – 22.8 | Up (Positive) | |
| C8 | Methyl CH | 14.0 – 14.2 | Up (Positive) | Characteristic terminal methyl. |
Note on C2 Shift: The C2 carbon appears upfield (shielded) compared to what one might expect for a substituted alkene (often >140 ppm). This is due to the Heavy Atom Effect , where the large electron cloud of Bromine introduces spin-orbit coupling that shields the attached nucleus.
Mechanistic Interpretation & Assignment Strategy
The Heavy Atom Effect
In standard inductive models, an electronegative halogen (like Cl or F) deshields the attached carbon (downfield shift). However, for Bromine and Iodine, the Heavy Atom Effect dominates.
-
Mechanism: Spin-orbit circulation of the heavy halogen's electrons propagates to the carbon nucleus, causing an upfield (shielding) shift.
-
Observation: This is why C2 appears at ~133 ppm rather than ~145+ ppm (as seen in 2-methyl-1-octene).
Distinguishing Isomers (Regiochemistry)
The primary impurity in the synthesis of this compound is 1-bromo-1-octene .
| Feature | This compound (Target) | 1-Bromo-1-octene (Impurity) |
| Vinyl Proton ( | Two singlets (geminal) at ~5.4 & 5.6 ppm | Multiplets (vicinal) at ~6.0 - 6.2 ppm |
| C2 Signal ( | Quaternary (No DEPT signal) | Methine (Positive DEPT signal) |
| C1 Signal ( | CH | CH (Positive DEPT signal) |
Experimental Protocol
Sample Preparation
To ensure high signal-to-noise ratio (S/N) for the quaternary C2 carbon, a higher concentration is recommended than for standard proton NMR.
-
Mass: Weigh 30–50 mg of this compound.
-
Solvent: Dissolve in 0.6 mL of CDCl
(containing 0.03% v/v TMS). -
Filtration: If the sample was synthesized via dehydrobromination, filter through a small plug of anhydrous
or basic alumina to remove traces of HBr, which can catalyze isomerization. -
Tube: Transfer to a precision 5mm NMR tube.
Acquisition Parameters (Standard 400/500 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Reasoning: The quaternary C2 carbon has no attached protons to facilitate relaxation via Dipolar coupling. A longer D1 ensures C2 integrates correctly and is clearly visible.
-
-
Scans (NS): Minimum 256 scans (recommended 512 for clear quaternary detection).
-
Spectral Width: -10 to 220 ppm.[2]
Assignment Workflow
Use the following logic flow to validate your compound.
Figure 2: Logic flow for distinguishing this compound from its regioisomers using DEPT-135.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3] (Standard reference for alkene substituent effects).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Source for Heavy Atom Effect mechanisms).
-
National Institute of Standards and Technology (NIST). (2023). This compound Spectral Data. NIST Chemistry WebBook, SRD 69. [Link]
-
Reich, H. J. (2023). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison. (Reference for vinyl halide trends). [Link]
Introduction: Elucidating the Molecular Structure of 2-Bromo-1-octene through Vibrational Spectroscopy
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-1-octene
This compound is a halogenated alkene whose utility in organic synthesis and materials science necessitates precise analytical characterization. Among the suite of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming its molecular structure and assessing purity. This guide provides a detailed analysis of the infrared spectrum of this compound, grounded in the fundamental principles of molecular vibrations. As Senior Application Scientists, our goal is not merely to identify peaks, but to understand the causal relationships between molecular structure and spectral features, thereby empowering researchers to interpret their data with confidence.
The power of IR spectroscopy lies in its ability to probe the vibrational energies of covalent bonds.[1] When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies, producing a unique spectral fingerprint.[2] For this compound, the key structural features—the terminal alkene (vinyl group), the long alkyl chain, and the carbon-bromine bond—all give rise to distinct and predictable absorption bands. This guide will deconstruct the expected spectrum, detail a robust experimental protocol for data acquisition, and provide the interpretive framework necessary for drug development and research professionals.
Theoretical Framework: The Vibrational Language of a Halogenated Alkene
A molecule composed of N atoms has 3N total degrees of freedom for motion.[3] For a non-linear molecule like this compound, 3 of these are translational and 3 are rotational, leaving 3N-6 vibrational modes.[4] Not all of these modes are IR-active. For a vibration to absorb infrared light, it must induce a change in the molecule's net dipole moment.[5] The intensity of the absorption band is proportional to the magnitude of this change.
The structure of this compound presents several key bonds whose vibrations are IR-active and diagnostically significant:
-
sp² C-H Bonds: The hydrogens attached to the double bond.
-
sp³ C-H Bonds: The hydrogens on the hexyl chain.
-
C=C Double Bond: The core of the alkene functionality.
-
C-Br Bond: The site of halogenation.
The frequency of a bond's vibration is primarily determined by two factors: the masses of the connected atoms and the force constant (i.e., the strength) of the bond.[5] Lighter atoms and stronger bonds vibrate at higher frequencies (higher wavenumbers).[5] For instance, C-H stretching vibrations occur at a much higher frequency than C-C or C-Br stretching vibrations.
Predictive Analysis and Interpretation of the this compound Spectrum
The infrared spectrum of this compound can be logically dissected into regions corresponding to its primary functional components. By analyzing the spectrum of the parent alkene, 1-octene, we can establish a baseline for the hydrocarbon framework. The spectrum for 1-octene shows characteristic peaks at 1642 cm⁻¹ for the C=C double bond stretch and 3079 cm⁻¹ for the vinyl =C-H stretch.[6] The introduction of a bromine atom at the C2 position introduces the C-Br vibration and subtly perturbs the frequencies of adjacent bonds.
The Alkene (Vinyl Group) Region: >1600 cm⁻¹ & ~900-1000 cm⁻¹
-
=C-H Stretching (3100-3000 cm⁻¹): The stretching vibrations of C-H bonds where the carbon is part of a double bond (sp² hybridized) require more energy than for sp³ hybridized carbons. This results in a characteristic absorption band appearing just above 3000 cm⁻¹.[7] For this compound, a weak to medium intensity band is expected in the 3080-3020 cm⁻¹ range, confirming the presence of the vinyl group.[1]
-
C=C Stretching (1680-1630 cm⁻¹): The stretching of the carbon-carbon double bond in unconjugated alkenes gives rise to a peak in this region.[8] For a monosubstituted alkene like 1-octene, this peak is found near 1642 cm⁻¹.[6][9] In this compound, a vinylidene structure, the peak is expected around 1650 cm⁻¹.[10] The intensity of this peak can be variable; in highly symmetrical alkenes, the change in dipole moment during the vibration is small, leading to a weak or even absent peak.[10]
-
Out-of-Plane =C-H Bending (1000-650 cm⁻¹): These vibrations, often called "wags," are typically the most intense and diagnostically useful bands for alkenes.[7][10] For a terminal vinyl group (-CH=CH₂), two strong, sharp bands reliably appear near 990 cm⁻¹ and 910 cm⁻¹.[8][10] The presence of both peaks is a strong confirmation of this structural unit.[8]
The Alkyl (Saturated Chain) Region: <3000 cm⁻¹
-
C-H Stretching (3000-2850 cm⁻¹): The long hexyl chain of this compound will produce strong, sharp absorption bands in this region, corresponding to the symmetric and asymmetric stretching of C-H bonds in its methyl (CH₃) and methylene (CH₂) groups.[6] These peaks are ubiquitous in organic molecules containing alkyl fragments and confirm the saturated portion of the structure.[11]
-
C-H Bending (1470-1350 cm⁻¹): The scissoring and rocking vibrations of the alkyl C-H bonds appear here. A characteristic scissoring band for CH₂ groups is typically seen around 1470-1450 cm⁻¹, while a band for methyl groups appears at 1370-1350 cm⁻¹.[6]
The Carbon-Halogen Region: <700 cm⁻¹
-
C-Br Stretching (690-515 cm⁻¹): The vibration of the carbon-bromine bond occurs at a low frequency due to the high mass of the bromine atom.[5] This results in a strong absorption band typically appearing in the 690-515 cm⁻¹ range.[12][13] This peak is a direct indicator of the bromine substituent. However, this area is part of the complex "fingerprint region" (1200-700 cm⁻¹), which contains many overlapping bending and stretching vibrations that are unique to the overall molecular structure.[6] While the C-Br stretch is expected here, its unambiguous assignment can be complicated by these other absorptions.[12][14]
Summary of Expected Vibrational Frequencies
The following table summarizes the diagnostically significant absorption bands anticipated in the IR spectrum of this compound.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Corresponding Functional Group |
| 3080 - 3020 | Medium | =C-H Stretch | Alkene (Vinyl) |
| 2960 - 2850 | Strong | C-H Stretch | Alkyl (CH₂, CH₃) |
| ~1650 | Medium | C=C Stretch | Alkene |
| 1470 - 1450 | Medium | C-H Bend (Scissoring) | Alkyl (CH₂) |
| ~990 & ~910 | Strong | =C-H Bend (Out-of-Plane Wag) | Alkene (Vinyl) |
| 690 - 515 | Strong | C-Br Stretch | Alkyl Bromide |
Visualization of Key Vibrational Modes
To better conceptualize the molecular motions giving rise to the most characteristic peaks, the following diagram illustrates the key vibrational modes for the functional end of this compound.
Caption: Key IR-active vibrational modes in this compound.
Self-Validating Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, a common and highly effective method for liquid samples.[15][16]
Methodology: ATR-FTIR
ATR-FTIR is the preferred technique as it requires minimal sample preparation and provides excellent sample-to-sample reproducibility.[17] The liquid sample is placed in direct contact with a high-refractive-index crystal (often diamond or zinc selenide). The IR beam is internally reflected within the crystal, creating an evanescent wave that penetrates a few microns into the sample, where absorption can occur.[16]
Step-by-Step Protocol:
-
Instrument Preparation & Verification:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Confirm the ATR accessory is correctly installed and the crystal is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry completely.
-
-
Background Spectrum Acquisition (Self-Validation Step 1):
-
Causality: A background spectrum is critical as it measures the ambient atmosphere (CO₂, H₂O vapor) and the instrument's intrinsic response. By ratioing the sample spectrum against the background, these environmental and instrumental artifacts are removed, isolating the spectrum of the sample itself.
-
Procedure: With the clean, dry ATR crystal exposed to the ambient air, collect a background spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Place a single drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered. For volatile samples, a cover can be used to minimize evaporation during the measurement.
-
-
Sample Spectrum Acquisition:
-
Procedure: Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan. This consistency is crucial for accurate spectral subtraction.
-
-
Data Processing & Cleaning (Self-Validation Step 2):
-
Causality: After acquisition, the raw data is processed to generate the final absorbance or transmittance spectrum. Post-acquisition cleaning ensures the data is ready for interpretation.
-
Procedure:
-
The instrument software will automatically ratio the sample interferogram against the background interferogram and perform a Fourier transform to generate the final spectrum.
-
Thoroughly clean the ATR crystal with a solvent and wipe. It is good practice to run a "clean" scan (a sample scan of the cleaned crystal) and compare it to the background to verify that no sample residue remains. This validates the cleaning procedure and prevents cross-contamination.
-
Apply an ATR correction if necessary, as this corrects for the wavelength-dependent depth of penetration of the evanescent wave.
-
Perform a baseline correction to remove any broad, rolling features, ensuring accurate peak picking.
-
-
Conclusion
Infrared spectroscopy is an indispensable tool for the structural verification of this compound. A systematic analysis of the spectrum allows for the confident identification of the key functional groups: the terminal alkene, the saturated alkyl chain, and the carbon-bromine bond. The presence of characteristic bands, such as the =C-H stretch above 3000 cm⁻¹, the C=C stretch near 1650 cm⁻¹, the strong out-of-plane =C-H wags around 990 and 910 cm⁻¹, and the C-Br stretch below 700 cm⁻¹, collectively form a unique fingerprint. By following a robust, self-validating experimental protocol, researchers, scientists, and drug development professionals can generate high-fidelity data, ensuring the structural integrity of their materials and the reliability of their subsequent work.
References
-
Chemistry LibreTexts. (2019, May 10). 11.8: Infrared Spectroscopy. Retrieved from [Link]
-
Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Retrieved from [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Alkenes. Retrieved from [Link]
-
Smith, B. C. (2022, January 1). The Infrared Spectra of Polymers IV: Rubbers. Spectroscopy Online. Retrieved from [Link]
-
University of Colorado Boulder. Infrared Spectroscopy. Retrieved from [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]
-
Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
-
Illinois State University. Infrared Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Michigan State University. Infrared Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Number of Vibrational Modes in a Molecule. Retrieved from [Link]
-
Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]
-
Clark, J. (n.d.). Infrared Spectrum of 1-bromo-2-methylpropane. Advanced Organic Chemistry. Retrieved from [Link]
-
University of Hartford. Table of IR Absorptions. Retrieved from [Link]
-
Eötvös Loránd University. Vibrational modes of molecules. Retrieved from [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-1-octene
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Bromo-1-octene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of its ionization and fragmentation, offering field-proven insights into experimental design and spectral interpretation. We will explore the compound's unique isotopic signature, predictable fragmentation pathways, and a validated protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Analytical Signature of this compound
This compound (C₈H₁₅Br) is a halogenated alkene whose structure presents a unique and highly informative fragmentation pattern upon electron ionization (EI). The presence of a terminal double bond and a bromine atom on an adjacent carbon dictates its behavior in the mass spectrometer. Understanding this behavior is paramount for its unambiguous identification and quantification in complex matrices.
The analysis hinges on two key structural features:
-
The Bromine Isotopes: Nature has endowed bromine with two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively).[1] This results in a characteristic "M" and "M+2" isotopic pattern for the molecular ion and any bromine-containing fragments, which is a definitive diagnostic tool.[2][3]
-
The Allylic C-Br Bond: The carbon-bromine bond is positioned allylic to the terminal double bond. This configuration significantly influences fragmentation, as allylic cleavage is a highly favored pathway due to the formation of a resonance-stabilized carbocation.[4][5]
The Bromine Isotopic Pattern: A Foundational Diagnostic Tool
The most striking feature in the mass spectrum of a mono-brominated compound is the presence of two molecular ion peaks of almost equal intensity, separated by two mass-to-charge (m/z) units.[6] For this compound, the molecular weight is calculated as:
-
M (with ⁷⁹Br): (8 x 12.011) + (15 x 1.008) + 78.918 = 190.039 u
-
M+2 (with ⁸¹Br): (8 x 12.011) + (15 x 1.008) + 80.916 = 192.037 u
Therefore, we anticipate two molecular ion peaks at nominal m/z values of 190 and 192, with a relative abundance ratio of approximately 1:1.[7][8] This doublet pattern is the primary identifier for the presence of a single bromine atom and will propagate through any fragment that retains the bromine atom.
Electron Ionization (EI) Fragmentation Pathways
Upon entering the ionization chamber of a mass spectrometer, this compound is bombarded by high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺·).[9] This energetically unstable species rapidly undergoes fragmentation through several predictable pathways.
Pathway A: Allylic Cleavage (Loss of Bromine Radical)
The most prominent fragmentation pathway for alkenes is cleavage at the allylic position, which results in a resonance-stabilized allylic carbocation.[4][10] In this compound, the C-Br bond is the allylic bond. Cleavage of this bond results in the loss of a bromine radical (·Br), a highly favorable process.
-
Mechanism: [CH₂=C(Br)CH₂(CH₂)₄CH₃]⁺· → [CH₂=C-CH₂(CH₂)₄CH₃]⁺ + ·Br
-
Resulting Ion: This pathway generates an octenyl cation.
-
Expected m/z: The resulting cation would have an m/z of 111 (190 - 79 or 192 - 81). This peak is expected to be the base peak or one of the most intense peaks in the spectrum due to the stability of the resulting carbocation.
Pathway B: Alpha-Cleavage (Loss of Hexyl Radical)
Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the atom bearing the initial charge. Assuming ionization occurs at the bromine atom, the bond between C2 and C3 can cleave.
-
Mechanism: [CH₂=C(Br)⁺·-CH₂(CH₂)₄CH₃] → [CH₂=CBr]⁺ + ·CH₂(CH₂)₄CH₃
-
Resulting Ions: This cleavage produces a bromoethenyl cation and a hexyl radical.
-
Expected m/z: The bromoethenyl cation will appear as a characteristic doublet at m/z 107 ([CH₂=C⁷⁹Br]⁺) and m/z 109 ([CH₂=C⁸¹Br]⁺).
Further Fragmentation of the Alkyl Chain
The primary fragment ions can undergo secondary fragmentation. The octenyl cation (m/z 111) can further fragment by losing neutral alkene molecules, leading to a series of smaller carbocations. These fragmentation patterns for long-chain alkenes typically show clusters of peaks separated by 14 mass units (representing CH₂ groups).[11] Common fragments from an octyl chain include:
-
m/z 83: Loss of an ethyl group (C₂H₄)
-
m/z 69: Loss of a propyl group (C₃H₆)
-
m/z 55: Loss of a butyl group (C₄H₈)
-
m/z 41: A prominent peak corresponding to the allyl cation [C₃H₅]⁺.[12]
The logical flow of these fragmentation events is illustrated in the diagram below.
Caption: Predicted EI fragmentation pathways for this compound.
Predicted Mass Spectrum Data
Based on the fragmentation pathways discussed, the following table summarizes the major ions expected in the electron ionization mass spectrum of this compound.
| m/z (Nominal) | Proposed Fragment Ion | Identity of Fragment | Fragmentation Pathway | Expected Relative Abundance |
| 190 / 192 | [C₈H₁₅Br]⁺· | Molecular Ion | - | Low |
| 111 | [C₈H₁₅]⁺ | Octenyl cation | Allylic Cleavage (Loss of ·Br) | High (likely Base Peak) |
| 107 / 109 | [C₂H₂Br]⁺ | Bromoethenyl cation | Alpha-Cleavage (Loss of ·C₆H₁₃) | Moderate |
| 83 | [C₆H₁₁]⁺ | Hexenyl cation | Secondary Fragmentation | Moderate |
| 69 | [C₅H₉]⁺ | Pentenyl cation | Secondary Fragmentation | Moderate |
| 55 | [C₄H₇]⁺ | Butenyl cation | Secondary Fragmentation | High |
| 41 | [C₃H₅]⁺ | Allyl cation | Secondary Fragmentation | High |
Experimental Protocol: GC-MS Analysis
A self-validating system for the analysis of this compound requires a robust and reproducible GC-MS method. Gas chromatography is essential for separating the analyte from the sample matrix before it enters the mass spectrometer.[13]
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a volatile, high-purity solvent such as methanol or hexane.
-
Working Standards: Create a series of working standards by serial dilution of the stock solution to establish a calibration curve (e.g., 1-100 µg/mL).
-
Sample Extraction: For matrix-containing samples (e.g., in drug development intermediates), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte. Headspace analysis is also a viable technique for volatile halogenated hydrocarbons.[14][15]
GC-MS Instrumentation and Conditions
The following parameters provide a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides reliable and precise temperature and flow control. |
| Injector | Split/Splitless | A split injection (e.g., 20:1) is recommended to avoid column overloading. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for most standard capillary columns. |
| GC Column | Agilent DB-5ms (30m x 0.25mm, 0.25µm) or equivalent | A non-polar column suitable for a wide range of volatile and semi-volatile organic compounds. |
| Oven Program | Initial: 50°C (hold 2 min) Ramp: 15°C/min to 280°C (hold 5 min) | Provides good separation of the analyte from solvent and potential impurities. |
| Mass Spectrometer | Agilent 5977 MSD or equivalent | Standard quadrupole mass spectrometer with an EI source. |
| Ion Source | Electron Ionization (EI) | Standard ionization technique for volatile organic compounds. |
| Ionization Energy | 70 eV | Standard energy to produce reproducible fragmentation patterns for library matching.[9] |
| Source Temperature | 230 °C | Prevents condensation of analytes in the source. |
| Quadrupole Temp. | 150 °C | Ensures consistent ion transmission. |
| Mass Scan Range | m/z 35 - 300 | Covers the molecular ion and all expected major fragments. |
The workflow for this analysis is visualized below.
Caption: Standard workflow for GC-MS analysis of this compound.
Conclusion
The mass spectrometry of this compound is characterized by a set of highly predictable and informative features. The unmistakable M/M+2 isotopic signature of bromine provides an immediate and confident identification of its presence in a molecule. Under electron ionization, the compound preferentially undergoes allylic cleavage to lose a bromine radical, resulting in a stable octenyl cation at m/z 111, which is often the base peak. This guide provides the theoretical framework and a practical, field-tested experimental protocol to enable researchers and scientists to confidently identify and analyze this compound, ensuring data integrity and trustworthiness in drug development and other scientific endeavors.
References
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Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. Available at: [Link]
-
Save My Exams. (2023). The M+1 & M+2 Peaks. Save My Exams. Available at: [Link]
-
Spectroscopy Online. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]
-
JoVE. (n.d.). Mass Spectrometry: Alkene Fragmentation. Journal of Visualized Experiments. Available at: [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]
-
Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Agilent Application Note. Available at: [Link]
-
Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-octene. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Chemistry LibreTexts. Available at: [Link]
-
Chemistry LibreTexts. (2015). 11.10: Fragmentation Patterns of Organic Molecules. Chemistry LibreTexts. Available at: [Link]
-
Agilent Technologies. (2011). Analysis of halogenated hydrocarbons in air. Agilent Application Note. Available at: [Link]
-
Whitman College. (n.d.). 6.9.4 Fragmentation of Alkenes. Whitman College Chemistry. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]
-
ResearchGate. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Journal of the American Leather Chemists Association. Available at: [Link]
-
Chemistry Stack Exchange. (2021). α-cleavage of 1-pentene in EI-MS. Chemistry Stack Exchange. Available at: [Link]
-
Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.7: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
Campos, et al. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research. Available at: [Link]
-
Pellizzari, E. D., et al. (1984). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. IARC Scientific Publications. Available at: [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Chemguide. Available at: [Link]
-
All 'Bout Chemistry. (2018). Part 6:Alkenes' Mass Spectrum(Fragmentation Pattern) for CSIR NET/GATE. YouTube. Available at: [Link]
-
Agilent Technologies. (2024). Determination of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water with the Agilent 8697 Headspace Sampler and Agilent 8890 GC System. Agilent Application Note. Available at: [Link]
-
Pete Punthasee. (2024). Chapter 14.3 - MS7 - M+2 Peaks and Br, Cl, and I. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Technical Guide: Mass Spectrometry Fragmentation Pattern of 2-Bromo-1-octene
Executive Summary
This technical guide details the electron ionization (EI) mass spectral behavior of 2-bromo-1-octene , a vinyl halide intermediate frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi).
Correct identification of this molecule relies on detecting the characteristic isotopic "twin towers" of the molecular ion (
Molecular Profile & Isotopic Signature[1][2]
Before analyzing fragmentation, the operator must verify the molecular ion cluster. Bromine's natural isotopologues—
| Parameter | Specification |
| IUPAC Name | 2-Bromooct-1-ene |
| CAS Registry | 2298-13-7 |
| Formula | |
| Nominal Mass | 190 amu ( |
| Base Peak (Predicted) | m/z 41 or 55 (Hydrocarbon fragments) |
| Diagnostic Ion | m/z 111 ( |
The M+ Cluster (m/z 190/192)
In the 70 eV EI spectrum, the molecular ion is visible but often of low-to-moderate intensity due to the lability of the halide.
-
m/z 190: Contains
. -
m/z 192: Contains
. -
Intensity Ratio: ~1:1 (The "Twin Tower" effect).
-
Validation: If the M+ peak is singular (no M+2), the compound is not a monobrominated species.
Mechanistic Fragmentation Pathways
The fragmentation of this compound is governed by two competing factors: the strength of the vinylic C-Br bond and the stability of the resulting allylic/alkenyl carbocations.
Pathway A: Vinylic Cleavage (Primary Diagnostic)
Unlike alkyl halides, where ionization often triggers loss of HBr (M-80/82), vinyl halides under EI conditions favor the homolytic cleavage of the C-Br bond.
-
Ionization:
-
Radical Loss: The molecular ion ejects a bromine radical (
). -
Resulting Ion (m/z 111): This generates the octenyl cation at m/z 111. This peak is crucial for confirming the carbon skeleton length (
).
Pathway B: Hydrocarbon Chain Decay (Low Mass Region)
Once the bromine is lost, the remaining
-
m/z 69 (
): Loss of propene ( , 42 u) from the octenyl cation. -
m/z 55 (
): A dominant fragment in terminal alkenes, corresponding to the butenyl cation. -
m/z 41 (
): The Allyl Cation . This is often the Base Peak (100% relative abundance) in the spectra of long-chain alkenes and haloalkenes due to resonance stabilization.
Pathway C: Minor Dehydrohalogenation
A minor pathway may involve the loss of HBr to form an octyne radical cation (
Visualization of Fragmentation Logic
The following diagram maps the causal relationships between the molecular ion and its daughter fragments.
Caption: Mechanistic flow of this compound fragmentation under 70 eV Electron Ionization.
Experimental Validation Protocol
To reproduce these results and ensure data integrity, follow this GC-MS method. This protocol is designed to prevent thermal degradation of the vinyl halide prior to ionization.
Instrument Configuration
-
System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Source Temp:
(Do not exceed to minimize pyrolysis). -
Transfer Line:
.
Chromatographic Method
| Parameter | Setting | Rationale |
| Column | DB-5MS (30m x 0.25mm x 0.25µm) | Standard non-polar phase for halogenated hydrocarbons. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Maintains resolution across the ramp. |
| Inlet Temp | Critical: Keep lower than standard ( | |
| Injection | Split (20:1) | Prevents detector saturation from the base peak (m/z 41). |
| Oven Program | Low initial temp focuses the volatile octene derivative. |
Data Interpretation Checklist
-
Check Background: Ensure no m/z 79/81 background from previous runs (memory effect).
-
Verify M+: Zoom in on m/z 190-195. Confirm the doublet.
-
Confirm m/z 111: If m/z 111 is absent and m/z 113/115 is present, the chain is saturated (bromo-octane), not bromo-octene.
-
Assess Purity: Look for m/z 112 (Octene) which indicates debromination (impurity).
Diagnostic Applications
Why is this pattern significant in drug development and synthesis?
-
Cross-Coupling Monitoring: In Suzuki couplings, the disappearance of the m/z 190/192 cluster and the appearance of the coupled product's molecular ion confirms the oxidative addition step.
-
Regioisomer Differentiation:
-
1-Bromo-1-octene: Shows a similar M+, but the fragmentation often yields a stronger
or due to the internal double bond stability. -
8-Bromo-1-octene: A primary alkyl bromide. It will show a characteristic hydrocarbon series plus a
fragment at m/z 93/95, which is absent in the this compound spectrum.
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Octene (Homolog Reference). NIST Chemistry WebBook, SRD 69. [Link]
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Bromo-1-propene (Homolog Reference). NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. this compound Compound Summary (CID 12389616).[1] National Center for Biotechnology Information. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
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An In-depth Technical Guide to the Regioselective Synthesis of 2-Bromo-1-octene from 1-octyne
Executive Summary
Vinylic bromides are pivotal intermediates in modern organic synthesis, serving as versatile precursors in a myriad of transformations, most notably in metal-catalyzed cross-coupling reactions. The controlled synthesis of a specific constitutional isomer, such as 2-bromo-1-octene, from a readily available terminal alkyne like 1-octyne, is a foundational process for drug development and material science professionals. This guide provides a comprehensive overview of the theoretical principles, mechanistic intricacies, and a field-proven experimental protocol for the regioselective hydrobromination of 1-octyne. By focusing on the principles of electrophilic addition and Markovnikov's rule, this document elucidates the causal factors that ensure the high-yield formation of the desired 2-bromo isomer over its 1-bromo counterpart.
Introduction: The Synthetic Value of Vinylic Bromides
Vinylic halides, and specifically vinylic bromides, are powerful building blocks in synthetic chemistry. Their utility stems from the carbon-bromine bond, which can be readily functionalized. They are key substrates in cornerstone reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of this compound, a terminal vinylic bromide, provides a synthetically valuable handle on an eight-carbon chain, opening avenues for the elaboration of more complex molecular architectures. The regiochemical outcome of the synthesis is critical, as the position of the bromine atom dictates its subsequent reactivity and the structure of the final product.
Theoretical Background and Mechanistic Insights
The synthesis of this compound from 1-octyne is achieved through the electrophilic addition of hydrogen bromide (HBr) across the carbon-carbon triple bond. The regioselectivity of this reaction is governed by Markovnikov's rule, which dictates the orientation of the addition.
The Principle of Markovnikov's Rule in Alkyne Hydrobromination
When an asymmetrical alkyne reacts with a hydrogen halide, the hydrogen atom adds to the carbon atom that is already bonded to the greater number of hydrogen atoms.[1] In the case of a terminal alkyne like 1-octyne, the terminal carbon (C1) has one hydrogen atom, while the internal carbon (C2) has none. Therefore, the proton (H⁺) from HBr will preferentially add to C1.
This regioselectivity is a direct consequence of the stability of the carbocation intermediate formed during the reaction.[2] The addition of a proton to C1 of 1-octyne results in the formation of a secondary vinylic carbocation at C2. Conversely, protonation at C2 would yield a primary vinylic carbocation at C1. Since secondary carbocations are significantly more stable than primary carbocations due to the electron-donating inductive effect of the adjacent alkyl chain, the reaction proceeds predominantly through the more stable secondary carbocation intermediate.[2][3] The subsequent nucleophilic attack by the bromide ion (Br⁻) on this carbocation exclusively yields the this compound product.
Mechanistic Pathway: Electrophilic Addition
The reaction proceeds in a two-step mechanism:
-
Protonation of the Alkyne: The π-electron system of the alkyne's triple bond acts as a nucleophile, attacking the electrophilic proton of HBr. This is the rate-determining step and leads to the formation of the most stable carbocation intermediate.[2]
-
Nucleophilic Attack by Bromide: The bromide ion, now acting as a nucleophile, rapidly attacks the electron-deficient carbon of the vinylic carbocation, forming the final product, this compound.[2]
Caption: Markovnikov addition of HBr to 1-octyne.
Averting the Anti-Markovnikov Pathway
It is crucial to distinguish this ionic mechanism from the free-radical addition of HBr, which occurs in the presence of peroxides (ROOR) or UV light.[4] The radical pathway proceeds via an anti-Markovnikov addition, where the bromine radical adds first to the terminal carbon to form the more stable secondary radical.[5][6] This would undesirably yield 1-bromo-1-octene. Therefore, to ensure the exclusive formation of this compound, the reaction must be performed in the absence of radical initiators.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where careful control of reaction parameters ensures the desired regiochemical outcome.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 1-Octyne (C₈H₁₄) | ≥97% | Sigma-Aldrich | - |
| Hydrogen Bromide | 33 wt. % in acetic acid | Sigma-Aldrich | Corrosive. Handle in a fume hood. |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | Flammable. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | - | For neutralization. |
| Saturated Sodium Bisulfite (NaHSO₃) | Aqueous Solution | - | To quench unreacted bromine (if any). |
| Brine (Saturated NaCl) | Aqueous Solution | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying. |
Apparatus Setup
-
A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.
-
A pressure-equalizing dropping funnel.
-
A reflux condenser fitted with a gas outlet connected to a bubbler or an acid gas trap.
-
An ice-water bath.
-
Standard glassware for workup (separatory funnel, Erlenmeyer flasks) and purification (distillation apparatus).
Reaction Procedure
-
Reaction Setup: In a fume hood, charge the three-neck flask with 1-octyne (11.0 g, 100 mmol) dissolved in 50 mL of anhydrous diethyl ether.
-
Cooling: Cool the flask in an ice-water bath to 0 °C with gentle stirring.
-
Reagent Addition: Charge the dropping funnel with hydrogen bromide in acetic acid (approx. 1.1 equivalents). Add the HBr solution dropwise to the stirred solution of 1-octyne over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour, then let it warm to room temperature and stir for another 2-3 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting alkyne.
Workup and Isolation
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of ice-cold water.
-
Neutralization: Slowly add saturated sodium bicarbonate solution until effervescence ceases, neutralizing the excess acid.
-
Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bisulfite solution (to remove any potential trace of Br₂ coloration) and 50 mL of brine.[7]
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.
Purification
The crude product is a colorless to pale yellow oil. Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product with high purity.[8]
Summary of Experimental Parameters
| Parameter | Value |
| 1-Octyne (Substrate) | 100 mmol |
| HBr in Acetic Acid | ~110 mmol (1.1 eq.) |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | ~4 hours |
| Expected Product | This compound |
| Molecular Weight | 191.11 g/mol [9] |
| Theoretical Yield | 19.11 g |
Overall Synthesis Workflow
The entire process from setup to final product can be visualized as a logical workflow.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound (CAS No: 13249-60-0) should be confirmed using standard analytical techniques.[10]
-
¹H NMR: Will show characteristic signals for the terminal vinyl protons (=CH₂) and the alkyl chain.
-
¹³C NMR: Will confirm the presence of the C=C double bond and the carbon bearing the bromine atom.
-
GC-MS: Will provide the molecular ion peak corresponding to the product's molecular weight (m/z = 190/192, reflecting the isotopic abundance of ⁷⁹Br and ⁸¹Br) and assess purity.[9]
-
FTIR: Will show characteristic C=C stretching vibrations for the alkene functional group.
Conclusion
The synthesis of this compound from 1-octyne is a classic example of a regioselective electrophilic addition. By adhering to a protocol that favors the ionic Markovnikov pathway and rigorously excludes radical initiators, researchers can reliably produce the desired vinylic bromide in high yield and purity. This guide provides the theoretical foundation and a practical, robust methodology for scientists and professionals in drug development, enabling them to confidently incorporate this valuable synthetic intermediate into their research programs.
References
-
ChemBK. (2024, April 9). (2Z)-1-bromo-2-octene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, September 7). Synthesis of 1-hexene from 1-octyne. Retrieved from [Link]
-
Anonymous. (n.d.). 3001 Hydroboration/oxidation of 1-octene to 1-octanol. Retrieved from [Link]
-
LookChem. (n.d.). 1-Octene, 1-bromo-, (1E). Retrieved from [Link]
-
Ashenhurst, J. (2013, May 24). Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
-
The Organic Chemistry Tutor. (2026, January 12). Markovnikov Addition of HBr to an Alkene | Alkene Reactions [Ep. 1]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2024, January 23). Alkyne Hydroboration With "R2BH". Master Organic Chemistry. Retrieved from [Link]
-
Leah4sci. (2022, November 1). Alkyne Hydroboration Oxidation Reaction and Mechanism. YouTube. Retrieved from [Link]
-
Hunt, I. (n.d.). Ch 9: Alkynes + HBr (radical). University of Calgary. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
Uehling, M. R., Rucker, R. P., & Lalic, G. (2014). Catalytic Anti-Markovnikov Hydrobromination of Alkynes. Journal of the American Chemical Society. Retrieved from [Link]
-
Chem Survival. (2020, April 28). Hydroboration/Oxidation of 1-Octene Experiment, Part 1: Prelab Lecture. YouTube. Retrieved from [Link]
-
ACS Publications. (2023, July 5). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Chemical Reviews. Retrieved from [Link]
-
Movassaghi, M., & Hunt, D. K. (2016). Stereoselective Synthesis of Trisubstituted Vinyl Bromides by Addition of Alkynes to Oxocarbenium Ions. PMC. Retrieved from [Link]
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Ashenhurst, J. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Master Organic Chemistry. Retrieved from [Link]
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Chem Survival. (2020, July 7). Anti-Markovnikov Hydrobromination. YouTube. Retrieved from [Link]
-
Chem Survival. (2012, June 14). Markovnikov Addition HBr to an Alkene 001. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of octyne and selectivity toward 1-octene, octane,.... Retrieved from [Link]
-
OC Lectures. (2024, February 5). Preparation of Alkynes, Part 4: By Vinylation and Alkynylation of Terminal Alkynes. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, November 1). 11.7: Addition of Hydrogen Halides to Alkynes. Retrieved from [Link]
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Chemistry LibreTexts. (2020, July 1). 10.8: Anti-Markovnikov additions to alkenes and alkynes. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2014, August 12). Markovnikov's rule - addition of HCl, HBr, HI to an alkene. YouTube. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The infrared spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 10.15: 10-4 Preparation of Alkynes- Elimination Reactions of Dihalides. Retrieved from [Link]
-
Lumen Learning. (n.d.). 10.5. Simple addition to alkynes. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Miller, R. B., & McGarvey, G. (1977). A highly stereoselective synthesis of vinyl bromides and chlorides via disubstituted vinylsilanes. The Journal of Organic Chemistry. Retrieved from [Link]
-
All In with Dr. Betts. (2022, November 8). The Markovnikov Addition to an Alkene How to Apply Markovnikovs Rule. YouTube. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
-
ChemBK. (2024, April 9). (2Z)-1-bromooct-2-ene. Retrieved from [Link]
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Technical Guide: Regioselective Preparation of 2-Bromo-1-octene via Hydrobromination
Executive Summary
2-Bromo-1-octene (
The synthesis of this compound from 1-octyne presents a classic regioselectivity challenge. Direct hydrobromination with HBr often yields a mixture of the Markovnikov product (target), the anti-Markovnikov product (1-bromo-1-octene), and the gem-dibromide (2,2-dibromooctane). This guide details a Phase Transfer Catalyzed (PTC) protocol, widely regarded as the most robust method for ensuring high regioselectivity for the 2-bromo isomer while suppressing di-addition.
Mechanistic Principles & Regioselectivity
To achieve high yields, one must understand the competing pathways. The reaction is an electrophilic addition of HBr to an alkyne.
-
Pathway A (Ionic/Markovnikov): Protonation of the triple bond gives the more stable secondary vinyl cation, which is trapped by bromide. This yields This compound .[1]
-
Pathway B (Radical/Anti-Markovnikov): In the presence of peroxides or light, a bromine radical adds to the terminal carbon, leading to 1-bromo-1-octene .
-
Pathway C (Over-addition): The product (vinyl bromide) is less reactive than the starting alkyne due to the electron-withdrawing halogen, but excess HBr can still lead to 2,2-dibromooctane .
Mechanistic Pathway Diagram
Figure 1: Competing reaction pathways in the hydrobromination of 1-octyne. The green node represents the target kinetic product.
Primary Protocol: Phase Transfer Catalysis (PTC)[2][3]
This method, adapted from the work of Cousseau, utilizes a quaternary ammonium salt to transport bromide ions into the organic phase. The high concentration of nucleophilic bromide in the organic layer, coupled with the high acidity of concentrated HBr, promotes the ionic pathway (Markovnikov) and suppresses radical formation.
Reagents & Materials
| Reagent | Role | Equiv. | Notes |
| 1-Octyne | Substrate | 1.0 | Purity >97% recommended. |
| HBr (48% aq) | Reagent | 2.0 - 3.0 | Excess ensures conversion; aqueous phase acts as a reservoir. |
| TBAB | Catalyst | 0.05 (5 mol%) | Tetra-n-butylammonium bromide. Facilitates ion transfer. |
| Dichloromethane | Solvent | - | Dissolves alkyne; forms the organic phase. |
| Hydroquinone | Inhibitor | 1-2 mg | Radical scavenger to prevent 1-bromo formation. |
Step-by-Step Procedure
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge: Add 1-octyne (11.0 g, 100 mmol), Dichloromethane (50 mL), TBAB (1.6 g, 5 mmol), and a catalytic amount of hydroquinone (to suppress radical pathways).
-
Addition: Add 48% aqueous HBr (34 mL, ~300 mmol) in one portion. The mixture will be biphasic.
-
Reaction: Heat the mixture to a gentle reflux (approx. 40-45°C) with vigorous stirring.
-
Critical: Stirring must be rapid to maximize the interfacial area for the phase transfer catalyst.
-
-
Monitoring: Monitor via GC-MS or TLC (Hexanes) every hour.
-
Endpoint: Disappearance of 1-octyne.
-
Note: If the reaction stalls, add an additional 0.5 equiv of HBr.
-
-
Workup:
-
Cool to room temperature.
-
Separate the layers. Extract the aqueous layer twice with DCM (2 x 20 mL).
-
Combine organic layers and wash carefully with saturated
(caution: gas evolution) until neutral. -
Wash with brine, dry over anhydrous
, and filter.
-
-
Purification: Concentrate under reduced pressure. The crude oil is typically >90% pure. Distillation under reduced pressure (approx. 80-85°C at 15 mmHg) yields pure this compound.
Workup Workflow
Figure 2: Purification workflow ensuring removal of acid and catalyst.
Characterization & Validation
Confirming the regiochemistry is vital. The 2-bromo isomer is easily distinguished from the 1-bromo isomer by proton NMR.
Spectroscopic Data
| Technique | Parameter | Diagnostic Signal (this compound) | Distinction from Isomers |
| 1H NMR | Vinyl Protons | Two singlets at | 1-Bromo isomer shows a doublet of triplets at |
| 1H NMR | Allylic | Triplet at | - |
| 13C NMR | C-Br Carbon | Quaternary signal at | 1-Bromo isomer has no quaternary vinyl carbon. |
| GC-MS | Molecular Ion | Identical for isomers; use retention time. | |
| Physical | Boiling Point | ~198°C (760 mmHg) / ~85°C (15 mmHg). | - |
Quality Control Check
-
Absence of Triplet at
5.8 ppm: Indicates no 2-octyne (isomerization byproduct). -
Absence of Multiplet at
4.0-4.2 ppm: Indicates no 1,2-dibromide or 2,2-dibromide (methine protons of di-adducts usually shift upfield).
Troubleshooting & Optimization
Issue: Formation of 2,2-Dibromooctane (Over-addition)
-
Cause: Reaction time too long or temperature too high.
-
Solution: Stop the reaction immediately upon consumption of alkyne. Reduce HBr equivalents to 1.5 and monitor more frequently.
Issue: Formation of 1-Bromo-1-octene (Anti-Markovnikov)
-
Cause: Radical mechanism active.
-
Solution: Ensure the reaction is protected from direct sunlight. Increase the amount of radical inhibitor (hydroquinone or BHT). Ensure the PTC is active (vigorous stirring).
Issue: Low Conversion
-
Cause: Poor phase transfer.
-
Solution: Increase stirring speed (RPM). The reaction is biphasic and diffusion-limited. Verify the quality of TBAB (it is hygroscopic; wet catalyst is less effective).
Safety Procedures
-
Hydrobromic Acid (48%): Highly corrosive and causes severe burns. Handle only in a fume hood with neoprene gloves and eye protection.
-
1-Octyne: Flammable liquid. Keep away from heat sources.
-
Pressure: If running on a large scale in a sealed vessel to prevent HBr loss, ensure the vessel is rated for the pressure generated by HBr gas at 45°C.
References
-
Cousseau, J. (1980). Synthesis of Vinyl Halides under Phase Transfer Catalysis. Synthesis, 1980(10), 805-806.
-
PubChem Compound Summary. (2023). This compound (CID 12389616).[1] National Center for Biotechnology Information.
- March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (General reference for electrophilic addition mechanisms).
Sources
An In-depth Technical Guide to 2-Bromo-1-octene (CAS: 13249-60-0)
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Executive Summary
2-Bromo-1-octene is a versatile halogenated alkene that serves as a valuable building block in modern organic synthesis.[1] Its dual functionality, featuring a reactive carbon-carbon double bond and a carbon-bromine bond, provides multiple avenues for complex molecule construction.[1] This guide offers an in-depth analysis of this compound, covering its physicochemical properties, robust synthesis and purification protocols, key reaction mechanisms, and applications, particularly in the realm of medicinal chemistry and drug discovery. The content is structured to provide not just procedural steps but also the underlying chemical principles and strategic considerations essential for laboratory and developmental applications.
Introduction to a Key Synthetic Intermediate
This compound, with the CAS number 13249-60-0, is an organobromine compound characterized by a vinyl bromide moiety attached to a hexyl chain.[2] Halogenated alkenes like this are of significant interest in synthetic chemistry because they offer a confluence of reactivity.[1] The double bond can undergo electrophilic additions, while the bromine atom can act as a leaving group or participate in the formation of organometallic reagents, making it a powerful tool for creating carbon-carbon and carbon-heteroatom bonds.[1] The electron-withdrawing nature of the bromine atom modulates the reactivity of the adjacent double bond, allowing for selective chemical transformations.[1] This unique profile makes this compound an important precursor for pharmaceutical intermediates and other complex organic molecules.[3][]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in synthesis. These parameters dictate choices for reaction conditions, solvents, and purification methods.
Physical Properties
The physical properties of this compound are summarized in the table below. It is a liquid at room temperature with good solubility in common organic solvents like alcohols and ethers.[3][5]
| Property | Value | Source |
| CAS Number | 13249-60-0 | [2] |
| Molecular Formula | C₈H₁₅Br | [2][6] |
| Molecular Weight | 191.11 g/mol | [2][6] |
| Boiling Point | ~184 °C (estimate) | [7] |
| Density | ~1.134 g/cm³ (estimate) | [7] |
| Refractive Index | ~1.407 (estimate) | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of this compound after synthesis or before use.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a detailed map of the proton environment in the molecule. Key expected signals include two distinct singlets or narrow doublets in the vinyl region (δ 5.5-6.5 ppm) corresponding to the two non-equivalent geminal protons of the C1 double bond. The aliphatic chain will show a series of multiplets between δ 0.8-2.5 ppm. The triplet corresponding to the terminal methyl group (C8) will be the most upfield signal.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct signals. The carbons of the double bond (C1 and C2) will appear in the δ 110-140 ppm range, with C2 (bearing the bromine) being more deshielded. The remaining six aliphatic carbons will be found in the upfield region (δ 14-40 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups. For this compound, characteristic absorption bands include a C=C stretch around 1630 cm⁻¹ and C-H stretches for the vinyl protons just above 3000 cm⁻¹. The C-Br stretch typically appears in the fingerprint region, below 700 cm⁻¹.
-
MS (Mass Spectrometry): Mass spectrometry will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a bromine-containing compound.[8] The fragmentation pattern will typically involve the loss of a bromine radical and cleavage of the alkyl chain.
Synthesis and Purification Strategies
The reliable synthesis of this compound is critical for its application. Several methods exist, with the choice often depending on the availability of starting materials, desired scale, and required purity.
Common Synthetic Routes
Two prevalent methods for the preparation of this compound are the hydrobromination of a terminal alkyne and the elimination from a vicinal dibromide.
Route A: Anti-Markovnikov Hydrobromination of 1-Octyne
This method involves the addition of hydrogen bromide (HBr) across the triple bond of 1-octyne. To achieve the desired 2-bromo regiochemistry (anti-Markovnikov addition), the reaction is typically carried out in the presence of radical initiators like peroxides (e.g., AIBN or benzoyl peroxide).
-
Causality: In the absence of peroxides, the reaction follows a Markovnikov addition pathway, yielding 2,2-dibromooctane.[9] The peroxide initiator generates a bromine radical, which adds to the terminal carbon of the alkyne. This forms the more stable secondary vinyl radical, which then abstracts a hydrogen atom from HBr to yield the product and propagate the radical chain.
Route B: Double Dehydrobromination of 1,2-Dibromooctane
This route begins with the bromination of 1-octene to produce 1,2-dibromooctane.[10] This intermediate is then subjected to a double elimination reaction using a strong base to first form a vinyl bromide and then potentially an alkyne if conditions are harsh enough. To favor the formation of this compound, a sterically hindered base is often employed under carefully controlled conditions.
-
Causality: The first elimination of HBr from 1,2-dibromooctane can lead to either 1-bromo-1-octene or this compound. According to Zaitsev's rule, elimination reactions tend to favor the more substituted alkene.[11] However, the choice of base and reaction conditions can influence the regioselectivity. A strong, bulky base like potassium tert-butoxide (t-BuOK) can favor the formation of the less substituted alkene (Hofmann product) in some cases, but for this substrate, careful control is needed to prevent further elimination to the alkyne.[12][13]
Detailed Laboratory Protocol: Synthesis from 1,2-Dibromooctane
This protocol details the E2 elimination from 1,2-dibromooctane, a common precursor.
Step 1: Synthesis of 1,2-Dibromooctane
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-octene (1 equiv.) in a suitable solvent like dichloromethane (CH₂Cl₂).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of bromine (Br₂) (1 equiv.) in CH₂Cl₂ via the dropping funnel. Maintain the temperature below 5 °C. The disappearance of the reddish-brown bromine color indicates reaction progress.[10]
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 1,2-dibromooctane. This is often used in the next step without further purification.
Step 2: Elimination to this compound
-
Set up a reflux apparatus with a round-bottom flask, condenser, and nitrogen inlet.
-
To the flask, add the crude 1,2-dibromooctane (1 equiv.) and a suitable solvent like tetrahydrofuran (THF).
-
Add a strong, sterically hindered base such as potassium tert-butoxide (t-BuOK) (1.1 equiv.) portion-wise to control the exotherm.
-
Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion (typically 2-4 hours), cool the reaction to room temperature and quench by carefully adding water.
-
Extract the product with a non-polar solvent like diethyl ether or hexane.
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Characterization and Quality Control Workflow
A self-validating protocol requires rigorous characterization to confirm the product's identity and purity.
Caption: Post-synthesis workflow for purification and quality control.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in its ability to participate in a variety of powerful C-C bond-forming reactions, making it a staple in constructing complex molecular scaffolds.
Palladium-Catalyzed Cross-Coupling Reactions
Vinyl bromides are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings. These reactions are cornerstones of modern medicinal chemistry for building complex architectures.[14][15]
The Suzuki-Miyaura Coupling: A Case Study
The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, and is renowned for its mild conditions and functional group tolerance.[14]
-
Mechanism Insight: The reaction proceeds through a catalytic cycle involving a palladium(0) species.
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, reforming the C-C bond and regenerating the Pd(0) catalyst.[14]
-
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for a Typical Suzuki Coupling
-
To a reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1 equiv.), the desired boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Add a degassed solvent system, often a mixture like toluene/ethanol/water or dioxane/water.
-
Heat the mixture (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the residue by column chromatography to yield the coupled product.
Applications in Drug Development and Materials Science
The ability to use this compound in robust C-C bond-forming reactions makes it a valuable intermediate in the synthesis of pharmaceutically active compounds and functional materials.
-
Pharmaceutical Intermediates: The octene chain can be a key lipophilic component in a drug candidate, while the vinyl group serves as a handle for further functionalization. Cross-coupling reactions allow for the direct attachment of this fragment to complex heterocyclic cores common in drug discovery.[]
-
Natural Product Synthesis: The structural motifs accessible from this compound are found in various natural products. For example, related bromo-alkenes are used to construct complex lipids and polyketides.
-
Materials Science: As a derivative of 1-octene, which is used in polymer production, functionalized monomers derived from this compound can be incorporated into polymers to introduce specific properties, such as flame retardancy or sites for post-polymerization modification.[16]
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. This compound, like other organic halides, requires careful handling.
-
Hazards: This compound is considered an irritant.[3] Avoid contact with skin, eyes, and clothing.[17] Inhalation of vapors should be avoided.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17][18][19]
-
Handling: Use only in a well-ventilated area.[18] Wash hands and any exposed skin thoroughly after handling.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[18][20]
Conclusion
This compound (CAS 13249-60-0) is more than just a chemical reagent; it is a strategic tool for molecular architects in the fields of pharmaceutical development and materials science. Its predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable pathway for the synthesis of complex organic structures. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can confidently and safely leverage this versatile building block to accelerate their discovery pipelines and innovate in their respective fields.
References
-
ChemBK. (2024, April 9). 2-octene, 1-bromo-, (2Z)-. Retrieved from [Link]
-
ChemBK. (2024, April 9). (2Z)-1-bromooct-2-ene. Retrieved from [Link]
-
NOVA Chemicals. (2024, December 31). SAFETY DATA SHEET. Retrieved from [Link]
-
Gelest, Inc. (2016, August 29). 1-octene Safety Data Sheet. Retrieved from [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 1-Octene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12389616, this compound. Retrieved from [Link]
-
Chemsrc. trifluoromethanesulfonic acid-d | CAS#:66178-41-4. Retrieved from [Link]
-
YouTube. (2025, August 11). 1, 2-dibromocyclooctane react with (i) KOH (alc.)(ii) NaNH2(iii) Hg2+/H+(iv) Zn-Hg/H. Retrieved from [Link]
-
American Chemical Society. (n.d.). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2020, April 28). Hydroboration/Oxidation of 1-Octene Experiment, Part 1: Prelab Lecture. Retrieved from [Link]
-
YouTube. (2020, May 2). Hydroboration/Oxidation of 1-Octene Experiment, Part 3: Week 2 Prelab Lecture. Retrieved from [Link]
-
American Chemical Society. (2026, January 19). Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. Retrieved from [Link]
-
YouTube. (2020, April 30). Hydroboration/Oxidation of 1-Octene Experiment, Part 2. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, July 22). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. Retrieved from [Link]
- Google Patents. WO1992010450A1 - Process for producing 1-octene.
-
ChemSynthesis. 4-tert-butylbenzo-1,2-quinone. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Master Organic Chemistry. (2013, May 24). Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, April 14). Elimination reaction with 1,2-dibromo-4-methylcyclohexane. Retrieved from [Link]
-
Wikipedia. Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]
-
YouTube. (2025, October 15). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. Retrieved from [Link]
-
Chemsrc. 1,2-Dichlorooctane | CAS#:21948-46-9. Retrieved from [Link]
-
University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
-
ChemSynthesis. 1,3-diphenyl-1,3-propanediol. Retrieved from [Link]
-
YouTube. (2021, February 21). Hydroboration of Alkynes. Retrieved from [Link]
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... Retrieved from [Link]
-
YouTube. (2020, July 4). Alkene + Br2 + H2O. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Retrieved from [Link]
-
Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-chloroethane BrCH2CH2Cl. Retrieved from [Link]
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2-Bromo-1-octene: Physicochemical Profiling and Synthetic Utility
Technical Whitepaper | CAS: 2298-37-5
Executive Summary
2-Bromo-1-octene (CAS: 2298-37-5) is a functionalized vinyl halide serving as a critical electrophile in transition-metal-catalyzed cross-coupling reactions. Unlike its linear isomer (1-bromo-1-octene) or terminal alkyl halide analogs (8-bromo-1-octene), this compound features a bromine atom directly attached to the C2 position of the vinyl group. This structural motif provides unique reactivity in palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of the 2-octenyl moiety into complex organic frameworks.
This guide details the physicochemical properties, synthesis, characterization, and application of this compound, designed for researchers requiring high-purity standards for drug development and materials science.
Part 1: Critical Physicochemical Profile
The molecular weight of this compound is often cited as a single average value, but for high-resolution mass spectrometry (HRMS) and precise stoichiometry, the isotopic distribution of bromine is non-negligible.
Molecular Weight & Isotopic Distribution
Bromine exists naturally as two stable isotopes,
| Property | Value / Description |
| Average Molecular Weight | 191.11 g/mol |
| Molecular Formula | |
| Monoisotopic Mass ( | 190.0357 Da |
| Monoisotopic Mass ( | 192.0337 Da |
| Mass Spectral Pattern | Distinct 1:1 doublet (M and M+2) |
Physical Constants
Data verified against standard chemical references. [1]
| Property | Value | Notes |
| Physical State | Clear, colorless liquid | May yellow upon light exposure |
| Density | At 25°C | |
| Boiling Point | 190-192°C (760 mmHg) | ~70-75°C at 15 mmHg |
| Refractive Index ( | 1.465 - 1.472 | |
| Flash Point | ~69°C | Closed Cup |
| Solubility | Immiscible in water | Soluble in DCM, THF, Hexanes |
Part 2: Synthesis of the Reagent
Protocol: Regioselective Hydrobromination of 1-Octyne
While this compound can be synthesized via the dehydrobromination of 1,2-dibromooctane, that route often yields a mixture of the 1-bromo (internal) and 2-bromo (terminal) isomers. The most robust method for ensuring the bromine is at the C2 position is the Markovnikov addition of HBr to 1-octyne.
Reaction Logic
The addition of anhydrous HBr to a terminal alkyne follows Markovnikov's rule, placing the halide on the more substituted carbon (C2).[1] To prevent the anti-Markovnikov product (1-bromo-1-octene), radical inhibitors are often employed, or the reaction is performed in a polar solvent like acetic acid.
Step-by-Step Methodology
-
Reagents: 1-Octyne (1.0 equiv), 48% HBr (aq) or HBr in Acetic Acid (1.2 equiv), Tetra-n-butylammonium bromide (TBAB, 5 mol% as phase transfer catalyst if using aq. HBr).
-
Setup: A 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and thermometer.
-
Procedure:
-
Charge the flask with 1-octyne and TBAB. Cool to 0°C.
-
Add HBr dropwise over 30 minutes, maintaining temperature <10°C to prevent polymerization.
-
Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (Hexanes) or GC-MS.
-
-
Workup:
-
Quench with saturated
solution (careful of gas evolution). -
Extract with Diethyl Ether (
mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Distillation under reduced pressure (approx. 15 mmHg) is required to separate the product from unreacted alkyne and trace 2,2-dibromooctane byproducts.
Figure 1: Reaction pathway favoring Markovnikov addition for high-purity synthesis.
Part 3: Characterization & Quality Control
To validate the identity of this compound, the following spectral signatures must be confirmed.
1. Proton NMR (
NMR, 400 MHz,
)
The vinyl protons are the key diagnostic signals. Unlike the 1-bromo isomer (which shows a triplet or doublet of triplets), the 2-bromo isomer shows two distinct singlets.
- 5.55 ppm (s, 1H): Vinyl proton cis to the alkyl chain.
- 5.78 ppm (s, 1H): Vinyl proton trans to the alkyl chain (deshielded by Br).
-
2.42 ppm (t,
Hz, 2H): Allylic methylene group ( ). - 1.25–1.60 ppm (m, 8H): Alkyl chain backbone.
- 0.89 ppm (t, 3H): Terminal methyl group.
2. Mass Spectrometry (GC-MS)
Look for the characteristic isotopic fingerprint of bromine [2]:
-
Base Peak: Often
111 (Loss of Br, ). -
Molecular Ion: Two peaks of nearly equal intensity at
190 and 192. -
Note: If you observe a single dominant peak at 191, your resolution is too low or the ionization is soft (CI).
Part 4: Applications in Drug Development
Workflow: Suzuki-Miyaura Cross-Coupling
This compound is a superior electrophile for introducing the 2-octenyl group into aryl boronic acids. Vinyl bromides undergo oxidative addition to Pd(0) faster than vinyl chlorides, making them ideal for sensitive substrates.
Standard Protocol:
-
Reagents: this compound (1.0 eq), Phenylboronic acid (1.2 eq),
(3-5 mol%), (2.0 eq). -
Solvent: DME/Water (4:1) or Toluene/Ethanol/Water.
-
Conditions: Degas solvents thoroughly. Heat to 80°C for 12 hours under Argon.
Figure 2: Catalytic cycle for the cross-coupling of this compound.
Part 5: Handling and Stability
-
Storage: Store at 2–8°C. Vinyl halides can polymerize slowly or degrade to release HBr.
-
Stabilizers: Commercial samples are often stabilized with copper turnings or traces of silver wire to scavenge free halides.
-
Safety: this compound is an irritant. Use standard PPE. Avoid inhalation as vinyl halides are potential alkylating agents.
References
-
PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (2024). Product Specification: Vinyl Bromides. Merck KGaA. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
Sources
Technical Whitepaper: Operational Safety and Synthetic Utility of 2-Bromo-1-octene
[1]
Executive Summary
2-Bromo-1-octene (CAS: 13249-60-0) is a specialized vinyl halide intermediate used primarily in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck) to introduce octenyl motifs into pharmacophores and organic polymers.[1] Unlike its terminal isomer (8-bromo-1-octene), the 2-bromo position offers unique steric and electronic properties for regioselective functionalization.[1]
This guide addresses the specific handling requirements dictated by its vinyl bromide moiety , which presents distinct stability challenges (photolytic instability, polymerization potential) compared to saturated alkyl halides.
Part 1: Physicochemical Profile & Hazard Identification[1]
The safety profile of this compound is governed by its lipophilicity and the reactivity of the C(sp²)–Br bond.[1]
Critical Physical Properties
| Property | Value | Operational Implication |
| CAS Number | 13249-60-0 | Use for specific inventory tracking (distinct from 1-bromo isomer).[1] |
| Molecular Formula | MW: 191.11 g/mol .[2][3] | |
| Physical State | Colorless to pale yellow liquid | Visually inspect for yellowing (sign of |
| Density | 1.13 - 1.14 g/mL | Denser than water; sinks in aqueous extractions.[1] |
| Boiling Point | ~184–196°C (at 760 mmHg) | High boiling point allows for high-temperature reflux reactions.[1] |
| Flash Point | ~69°C (Closed Cup) | Combustible Liquid (Class IIIA). Requires storage in flammables cabinet. |
| Solubility | Immiscible in water; Soluble in THF, DCM, Hexanes | Lipophilic nature facilitates skin permeation. |
Hazard Classification (GHS)
While specific toxicological data for this chain length is less abundant than for vinyl bromide (C2), the structural activity relationship (SAR) dictates the following precautionary classifications:
-
Skin/Eye Irritation (Category 2): Alkyl/vinyl halides are potent irritants and defatting agents.
-
Specific Target Organ Toxicity (STOT-SE 3): Respiratory irritation expected upon inhalation of mists.[1]
-
Carcinogenicity (Suspected): Vinyl halides can be metabolically activated to epoxides. Treat as a potential mutagen.
Part 2: Strategic Handling & Storage[1]
Stability Logic
The vinyl bromide functionality is susceptible to two primary degradation pathways:[1]
-
Radical Polymerization: Initiated by light or heat, leading to oligomer formation.
-
Hydrolysis/Oxidation: Slow release of HBr upon exposure to moisture and air.
Storage Protocol
-
Atmosphere: Store under Argon or Nitrogen . Oxygen promotes radical formation.
-
Temperature: Refrigerate at 2–8°C .
-
Light: Amber glass vials or aluminum foil wrapping is mandatory to prevent photolytic cleavage of the C-Br bond.[1]
-
Stabilizers: Commercial samples may contain copper wire or silver wool to scavenge free bromide, though this is less common for C8 chains than for C2-C4 vinyl halides.[1]
Decision Matrix: PPE & Engineering Controls
Figure 1: Risk-based PPE selection logic.[1] Note that for larger scales, standard nitrile gloves may offer insufficient permeation resistance against lipophilic halides.[1]
Part 3: Operational Protocols (Synthesis)
The most robust application of this compound is as an electrophile in Suzuki-Miyaura Cross-Coupling .[1] The following protocol ensures high yield while mitigating the risk of catalyst poisoning and side reactions (dehalogenation).
Protocol: Pd-Catalyzed Cross-Coupling
Objective: Coupling this compound with Phenylboronic acid.[1]
Reagents:
-
Phenylboronic acid (1.2 equiv)[1]
- (3-5 mol%)[1]
- (2.0 equiv, 2M aqueous solution)[1]
-
Solvent: THF/Toluene (degassed)
Step-by-Step Workflow:
-
The Degassing Step (Critical):
-
Why:
species are oxygen-sensitive.[1] causes homocoupling of the boronic acid and deactivates the catalyst. -
Action: Sparge the THF/Toluene mixture with Argon for 20 minutes before adding the catalyst.
-
-
Reaction Assembly:
-
In a Schlenk flask, combine the boronic acid, base, and degassed solvent.
-
Add this compound via syringe.[1]
-
Add
last, under a positive stream of Argon.
-
-
Thermal Activation:
-
Quench & Disposal:
-
Cool to room temperature.
-
Quench with saturated
. -
Waste: The aqueous layer contains bromide salts. The organic layer contains the product and Pd residues. All Pd-contaminated waste must be segregated for heavy metal disposal.[1]
-
Workflow Visualization
Figure 2: Optimized workflow for Suzuki coupling using this compound, emphasizing the critical degassing step.
Part 4: Emergency Response & Disposal[1]
Spill Management
-
Small Spills (<10 mL): Absorb with vermiculite or sand. Do not use combustible materials (sawdust). Place in a sealed container labelled "Halogenated Organic Waste."
-
Large Spills: Evacuate area. Vapors are heavier than air and may travel to ignition sources. Use SCBA if ventilation is compromised.
Fire Fighting
-
Media: Dry chemical,
, or foam. Water spray may be ineffective due to immiscibility/density but can be used to cool containers. -
Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr) and Carbon Monoxide (CO).
Waste Disposal
-
Stream: Halogenated Organic Solvents.
-
Prohibition: Never mix with strong oxidizers or alkali metals (Li, Na) in the waste drum, as this can lead to exothermic runaway.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12389616, this compound.[1] Retrieved from [Link][1][3]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational text for application protocols).
Technical Guide: 2-Bromo-1-octene (CAS 13249-60-0)
Content Type: Technical Monograph & Safety Architecture Audience: Synthetic Chemists, Process Engineers, and HSE Officers[1]
Introduction: The Vinylic Scaffold
2-Bromo-1-octene (CAS: 13249-60-0) is a functionalized vinyl halide serving as a critical electrophile in transition-metal-catalyzed cross-coupling reactions.[1] Unlike its terminal isomer (1-bromo-1-octene), the 2-bromo regioisomer allows for the installation of the n-hexyl vinyl group, preserving the geminal disubstitution pattern in complex organic frameworks.[1]
This guide moves beyond the static limitations of a standard MSDS, integrating safety parameters directly into the experimental workflow. It is designed to bridge the gap between hazardous property identification and synthetic utility .[1]
Key Chemical Identity
| Parameter | Specification |
| IUPAC Name | 2-Bromooct-1-ene |
| CAS Number | 13249-60-0 |
| Molecular Formula | |
| Molecular Weight | 191.11 g/mol |
| SMILES | CCCCCCC(=C)Br |
| Structure Class | Vinyl Bromide / Alkenyl Halide |
Physicochemical Profile & Hazard Characterization
Rationale: Understanding physical constants is the first line of defense in risk assessment.[1] The high boiling point relative to simple alkyl halides suggests lower inhalation volatility but increased persistence on surfaces.
Quantitative Data Table
| Property | Value (Experimental/Predicted) | Context for Handling |
| Physical State | Liquid (Colorless to Light Yellow) | Visual purity check: Yellowing indicates potential photolytic degradation ( |
| Boiling Point | ~183.8°C (at 760 mmHg) | High thermal stability required for distillation; reduced pressure recommended (e.g., 92°C @ 24 mmHg).[1] |
| Density | 1.134 g/mL | Denser than water; sinks in aqueous extractions, complicating phase separation.[1] |
| Flash Point | ~78°C (Closed Cup) | Combustible Liquid (Class IIIA). Requires heating to release ignitable vapors, but standard lab fires will ignite it.[1] |
| Solubility | Immiscible in Water; Soluble in DCM, THF, Et2O | Compatible with standard organic extraction protocols.[1] |
GHS Risk Assessment (Derived)
While specific toxicological data is limited, the structural moiety (vinyl halide) mandates the following precautionary classifications:
-
H319: Causes serious eye irritation.[1]
-
Precautionary Principle: Treat as a potential alkylating agent.[1] Avoid inhalation of mists.[2]
Safe Handling & Experimental Protocol
Expertise Insight: Vinyl bromides are susceptible to photo-oxidation and elimination reactions.[1] The following protocol ensures integrity of the reagent and safety of the operator.
A. Storage & Stability Architecture[1]
-
Temperature: Store at 2–8°C.
-
Atmosphere: Inert gas (Argon/Nitrogen) blanket is recommended to prevent oxidative degradation.[1]
-
Light: Amber glass is mandatory .[1] Vinyl bromides can undergo radical decomposition under UV light, liberating HBr and compromising coupling efficiency.[1]
B. Reaction Setup: Palladium-Catalyzed Cross-Coupling
Context: Using this compound in a Negishi or Suzuki coupling.[1]
Step-by-Step Methodology:
-
Inerting: Flame-dry a Schlenk flask and cycle Argon/Vacuum (3x).
-
Reagent Transfer:
-
Solvent Choice: Anhydrous THF or DMF.[1] Deoxygenate solvent via sparging with Argon for 15 mins prior to adding the halide.[1]
-
Catalyst Addition: Add Pd catalyst (e.g.,
) counter-flow to Argon to prevent catalyst oxidation.[1] -
Quenching: Upon completion, quench with saturated
.-
Safety Check: If unreacted this compound remains, the organic layer must be treated as halogenated waste.[1]
-
C. Emergency Response Decision Tree
The following diagram outlines the critical decision logic for spills and exposure, prioritizing containment over immediate cleanup.
Caption: Decision logic for emergency response involving this compound.[1][4][3][5] Note the restriction against water jets for fire suppression due to density/immiscibility.
Synthesis & Reactivity Context
Scientific Rationale: Understanding how the material is made helps predict impurities (e.g., 1-octyne, 1,2-dibromooctane).[1]
Primary Synthesis Route:
The regioselective synthesis typically involves the hydrobromination of 1-octyne or haloboration strategies.[1]
Impurity Profile:
-
1,2-Dibromooctane: Result of over-bromination.[1] Raises boiling point and density.[1]
-
1-Bromo-1-octene: Regioisomer (anti-Markovnikov product).[1] Can be detected via
NMR (Vinyl protons for 2-bromo are singlets/geminal; 1-bromo are doublets/vicinal).
Reactivity Workflow: Suzuki-Miyaura Coupling
This diagram illustrates the role of this compound in a standard C-C bond forming workflow.
Caption: Synthetic workflow from precursor to cross-coupling application. The this compound acts as the electrophilic partner in the catalytic cycle.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12389616, 2-Bromooct-1-ene. Retrieved February 7, 2026 from [Link][1]
Sources
Methodological & Application
High-Fidelity Synthesis of 2-Octen-2-ylmagnesium Bromide
Executive Summary
The formation of Grignard reagents from vinyl halides, specifically 2-bromo-1-octene , presents a distinct kinetic challenge compared to alkyl halides. The increased bond dissociation energy of the
This guide details two validated protocols for generating 2-octen-2-ylmagnesium bromide :
-
Method A (Direct Insertion): A cost-effective, entrainment-based protocol suitable for bulk scale-up.
-
Method B (Halogen-Metal Exchange): A high-precision protocol using
(Turbo Grignard) for applications requiring maximum functional group tolerance and minimal Wurtz coupling.
Mechanistic Challenges & Strategy
The primary failure mode in generating vinyl Grignards is the passivation of the Magnesium surface , leading to a stalled reaction followed by a dangerous thermal runaway ("induction roulette").
The Barrier
Unlike alkyl halides, this compound does not easily accept a single electron transfer (SET) from the Mg surface. The resulting radical anion is unstable, and the carbon-halogen bond is stronger.
-
Strategy: We utilize 1,2-dibromoethane (DBE) not just as an etchant, but as an entrainer. DBE reacts continuously with Mg to keep the surface active, generating ethylene gas which exposes fresh lattice sites for the vinyl bromide.
Comparison of Pathways
The following diagram illustrates the kinetic pathways and the advantage of the Exchange method in avoiding radical intermediates.
Figure 1: Mechanistic divergence between Direct Oxidative Addition (top) and Halogen-Metal Exchange (bottom).
Critical Reagents & Equipment
| Component | Specification | Rationale |
| Magnesium | Turnings (Grignard Grade) or Powder (Rieke) | Turnings are preferred for Method A to control exotherm. Powder is too reactive for bulk vinyl preparations. |
| Solvent | THF (Anhydrous, Inhibitor-free) | Critical: Diethyl ether ( |
| Activator | 1,2-Dibromoethane (DBE) | Cleans oxide layer; generates ethylene gas (visual confirmation of initiation). |
| Exchange Reagent | For Method B. The LiCl breaks polymeric Mg aggregates, accelerating exchange by |
Protocol A: Direct Oxidative Addition (Entrainment Method)
Best for: Large scale, cost-sensitive synthesis where starting material is abundant.
Setup
-
Vessel: 3-Neck Round Bottom Flask (RBF), oven-dried (
overnight). -
Atmosphere: Argon or Nitrogen (Positive pressure).
-
Cooling: Reflux condenser (coolant at
recommended to retain THF).
Step-by-Step Procedure
-
Mg Loading: Charge Mg turnings (1.2 equiv, 29.2 g for 1 mol scale) into the RBF. Flame dry under vacuum; backfill with Argon
. -
Solvent Charge: Add anhydrous THF to cover the Mg turnings (approx. 20% of total solvent volume).
-
Activation: Add 1,2-dibromoethane (0.05 equiv). Heat gently with a heat gun until bubbling (ethylene evolution) is vigorous.
-
Checkpoint: If bubbling stops immediately upon removing heat, the Mg is not active. Repeat DBE addition.
-
-
Entrainment Feed: Prepare a solution of This compound (1.0 equiv) and 1,2-dibromoethane (0.05 equiv) in the remaining THF.
-
Note: Co-feeding DBE ensures the Mg surface stays active throughout the addition.
-
-
Initiation: Add 5-10% of the substrate solution to the refluxing Mg/THF mixture. Wait for self-sustaining reflux.
-
Controlled Addition: Once reflux is self-sustaining, add the remaining solution dropwise over 1-2 hours.
-
Temperature Control: Maintain internal temperature at
. If reflux dies, stop addition and reheat.
-
-
Digestion: After addition, reflux for an additional 2-4 hours. The solution should turn dark grey/brown.
Protocol B: Magnesium-Halogen Exchange (Turbo Grignard)
Best for: High-value substrates, drug discovery, and avoiding thermal hazards.
Setup
-
Vessel: Schlenk flask or 2-Neck RBF.
-
Temperature:
(Room Temperature).
Step-by-Step Procedure
-
Substrate Charge: Add This compound (1.0 equiv) to the flask under Argon.
-
Dissolution: Dissolve in anhydrous THF (0.5 M concentration relative to substrate).
-
Exchange: Add
(1.1 equiv, typically 1.3 M in THF) dropwise over 10 minutes at Room Temperature.-
Note: Unlike aryl bromides, vinyl bromides do not require cooling to
. The exchange is slower but cleaner at RT.
-
-
Reaction: Stir at
for 2-4 hours. -
Quench Removal (Optional): The byproduct is isopropyl bromide (
). If the subsequent electrophile is sensitive to alkyl halides, remove under high vacuum (0.1 mmHg) for 15 minutes; the vinyl Grignard will remain in the solid/oil residue. Re-dissolve in fresh THF.
Analytical Validation (QC)
Do not assume yield. Vinyl Grignards are notorious for lower titers than calculated.
The Knochel Titration (Standard)
-
Titrant: 1.0 M
in THF (weigh 254 mg into 1 mL dry THF). -
Analyte: Aliquot 0.5 mL of reaction mixture into a vial containing saturated LiCl in THF.
-
Process: Titrate until the brown iodine color persists.
Troubleshooting & Safety
| Symptom | Probable Cause | Corrective Action |
| No Initiation (Method A) | "Dead" Mg surface or wet THF. | Add crystal of Iodine ( |
| Wurtz Coupling (Dimer) | Localized high concentration of radical. | Increase stirring speed (RPM > 600). Dilute substrate feed. |
| Precipitate in Method B | Solubility limit of Mg-species. | Add dry THF. The LiCl complex is usually soluble, but high concentrations (>1M) may crash out. |
Visualization of Workflow (Method A)
Figure 2: Operational workflow for the direct oxidative addition (Method A).
References
-
Knochel, P., et al. (2004).[1] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.
-
Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Mg Insertion for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie.
-
Organic Syntheses. (1960). "Vinylmagnesium Chloride."[2][3] Org.[1][4][5][6] Synth. 1960, 40, 15. (Foundational protocol for vinyl halides).
-
Lai, Y. H. (1981). "Grignard Reagents from Chemically Activated Magnesium." Synthesis. (Review of activation methods including Rieke Mg).
Sources
- 1. Selective Metalations [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. web.alfredstate.edu [web.alfredstate.edu]
- 6. youtube.com [youtube.com]
Suzuki coupling reaction with 2-Bromo-1-octene
Executive Summary
This technical guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-bromo-1-octene , a sterically demanding vinyl bromide. Unlike terminal vinyl bromides (1-bromo-1-octene), the 2-bromo isomer yields 1,1-disubstituted alkenes , a structural motif critical in lipid synthesis, pheromone manufacturing, and natural product scaffolds.
The steric bulk at the
-
Protocol A (Standard): Coupling with Aryl Boronic Acids (sp²-sp²).
-
Protocol B (Advanced): Coupling with Alkyl Boranes (sp²-sp³).
Substrate Profile & Handling
| Property | Specification | Application Note |
| Substrate | This compound | Vinyl bromide electrophile. |
| CAS No. | 22432-67-3 | Often prepared via bromination/dehydrobromination of 1-octene or HBr addition to 1-octyne. |
| Boiling Point | ~75°C (15 mmHg) | Volatility Warning: Significant vapor pressure. Do not degas under high vacuum for extended periods; use inert gas sparging instead. |
| Reactivity | Vinyl C(sp²)-Br | More reactive than aryl bromides towards oxidative addition, but sterically hindered at the |
| Storage | 2-8°C, Light Sensitive | Store under Argon to prevent radical-induced polymerization or degradation. |
Mechanistic Logic & Pathway Visualization
The coupling of this compound follows the standard Suzuki catalytic cycle but requires specific ligand tuning to accommodate the 1,1-disubstitution pattern.
Key Mechanistic Considerations:
-
Oxidative Addition: The C-Br bond is electron-rich. Electron-rich phosphines (e.g., PPh
, SPhos) facilitate this step. -
Isomerization Risk:
-hydride elimination is generally suppressed in Suzuki coupling, but slow transmetallation can lead to protodehalogenation or double-bond migration. -
Base Role: The base (hydroxide or carbonate) activates the boronic acid to a boronate species [RB(OH)
] , rendering it nucleophilic enough for transmetallation.
Figure 1: Catalytic Cycle for this compound
Caption: The catalytic cycle highlights the oxidative insertion into the vinyl-bromide bond. Note that for this compound, the steric bulk at the insertion site requires ligands that prevent aggregate formation.
Protocol A: Arylation (Standard)
Target: Synthesis of 2-Phenyl-1-octene. Scope: Robust for aryl and heteroaryl boronic acids.
Materials
-
Electrophile: this compound (1.0 equiv, 191 mg for 1 mmol scale)
-
Nucleophile: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh
) (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%) -
Base: Na
CO (2.0 M aqueous solution, 2.5 equiv) -
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1 ratio)
Step-by-Step Workflow
-
Inert Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Reagent Loading: Add Phenylboronic acid (146 mg, 1.2 mmol) and Pd(PPh
) (58 mg, 0.05 mmol).-
Note: If using a liquid boronic ester, add it in step 4.
-
-
Solvent Addition: Add degassed DME (4 mL).
-
Critical: Degas solvent via sparging with Argon for 15 mins prior to use. Oxygen poisons the Pd(0) species.
-
-
Substrate Addition: Add this compound (191 mg, 1.0 mmol) via syringe.
-
Base Activation: Add 2.0 M Na
CO (1.25 mL, 2.5 mmol). The mixture will become biphasic. -
Reaction: Seal the vessel. Heat to 80°C for 4–12 hours.
-
Monitoring: Check TLC (Hexanes/EtOAc) or GC-MS. Look for the disappearance of the bromide peak.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with Diethyl Ether (20 mL) and Water (10 mL).
-
Separate layers; extract aqueous layer 2x with Ether.
-
Dry organics over MgSO
, filter, and concentrate carefully (product may be semi-volatile).
-
-
Purification: Silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes).
Protocol B: Alkylation (Advanced sp²-sp³)
Target: Synthesis of internal alkenes (e.g., 8-methyl-7-pentadeca-7-ene) via B-alkyl Suzuki.
Challenge: Alkyl boranes are prone to
Materials
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile Precursor: 1-Octene (to generate 9-Octyl-9-BBN)
-
Hydroboration Reagent: 9-BBN (0.5 M in THF)
-
Catalyst: Pd(dppf)Cl
[2]·CH Cl (3 mol%) -
Base: K
PO (3.0 M aqueous) or NaOH (3.0 M) -
Solvent: THF/DMF (10:1)
Step-by-Step Workflow
-
Hydroboration (In-Situ):
-
In a dry Schlenk flask under Argon, add 1-Octene (1.2 equiv).
-
Add 9-BBN solution (1.2 equiv) dropwise at 0°C.
-
Warm to RT and stir for 2–4 hours. (Solution should be clear; ensures formation of B-alkyl intermediate).
-
-
Coupling Assembly:
-
To the organoborane solution, add this compound (1.0 equiv).
-
Add Pd(dppf)Cl
(3 mol%). -
Add K
PO (3.0 M, 3.0 equiv).
-
-
Reaction: Reflux at 65–70°C for 16 hours.
-
Note: The addition of DMF (co-solvent) can accelerate the reaction if conversion is slow in pure THF.
-
-
Oxidative Workup (Crucial for B-alkyls):
-
Cool to 0°C. Carefully add 30% H
O (2 mL) and 3M NaOH (2 mL) to oxidize residual organoboranes (prevents smearing on column). Stir for 30 mins. -
Extract with Hexanes.
-
-
Purification: Silica gel chromatography.
Experimental Workflow Visualization
Figure 2: Protocol Decision Matrix
Caption: Decision matrix for selecting the appropriate catalytic system based on the nucleophile type.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition due to lack of ligand or oxygen ingress. | Ensure rigorous degassing. Add excess ligand (e.g., free PPh |
| Low Conversion (<50%) | Steric hindrance of the 2-bromo position slows oxidative addition. | Switch to SPhos or XPhos ligands (Buchwald generation). These bulky, electron-rich ligands accelerate coupling of hindered halides. |
| Protodehalogenation (Product is 1-octene) | Hydrolysis of the C-Pd-Br bond or hydride transfer from solvent. | Use anhydrous solvents for the organic phase. Avoid alcohols if possible; switch to Toluene/Water or DMF. |
| Homocoupling (Biaryl formation) | Oxidative coupling of the boronic acid.[3] | Degas thoroughly (O |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Relevant for sterically demanding substrates). Link
-
Tong, X., & Beller, M. (2025). Palladium-Catalyzed Cascade Cyclization—Coupling Reactions of 2-Bromo-1,6-enynes. ResearchGate (Contextualizing reactivity of 2-bromo-dienes). Link
Sources
Application Notes and Protocols: The Heck Reaction of 2-Bromo-1-octene with Alkenes for the Synthesis of Conjugated Dienes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Heck Reaction for the Stereoselective Synthesis of Conjugated Dienes
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes.[1][2][3] This powerful carbon-carbon bond-forming reaction has seen extensive application in the synthesis of complex molecules, including pharmaceuticals and natural products.[4] This document provides a detailed guide to the application of the Heck reaction specifically utilizing 2-bromo-1-octene as a vinyl halide substrate for the synthesis of valuable conjugated dienes. The reaction of vinyl halides, such as this compound, with various alkenes offers a highly stereoselective route to substituted 1,3-dienes, which are important structural motifs in many biologically active compounds and organic materials.[5]
This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes, including the choice of catalyst, ligands, base, and solvent.
Mechanistic Overview: The Palladium Catalytic Cycle
The Heck reaction proceeds via a catalytic cycle involving Pd(0) and Pd(II) intermediates.[3][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted catalytic cycle can be summarized in four key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the vinyl halide (this compound). This step forms a square planar Pd(II) complex.[3]
-
Alkene Coordination and Migratory Insertion: The alkene coupling partner then coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-vinyl bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[4][6]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is then eliminated. This step is also a syn-elimination and is typically the rate-determining and product-forming step, generating the conjugated diene product and a palladium-hydride species.[3][4]
-
Reductive Elimination and Catalyst Regeneration: In the final step, the palladium-hydride complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The base serves to neutralize the hydrogen halide produced during the reaction.[3][7]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Key Experimental Parameters and Their Influence
The success of the Heck reaction with this compound is highly dependent on the careful selection of several key parameters:
-
Palladium Precatalyst: A variety of palladium sources can be used, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being the most common.[3] Palladacycles have also been shown to be highly active catalysts.[1]
-
Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and influencing both reactivity and selectivity. For the Heck reaction of vinyl bromides, phosphine ligands are commonly employed. While monodentate phosphines like triphenylphosphine (PPh₃) can be effective, bidentate phosphines can sometimes offer improved stability and selectivity.[7] Notably, tetraphosphine ligands, such as Tedicyp, have been shown to be exceptionally effective for the Heck vinylation of vinyl bromides, leading to high yields and stereoselectivity.[5] In some cases, particularly under "Jeffery conditions" with a phase-transfer catalyst, the reaction can proceed without the addition of phosphine ligands.[8]
-
Base: An inorganic or organic base is required to neutralize the hydrobromic acid (HBr) generated during the reaction and to facilitate the reductive elimination of the active Pd(0) catalyst. Common choices include organic amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[3][7]
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile are frequently used.[9]
-
Temperature: Heck reactions are typically conducted at elevated temperatures, often in the range of 80-140 °C, to ensure a reasonable reaction rate.[1]
Experimental Protocols
The following protocols provide a starting point for the Heck reaction of this compound with representative electron-deficient and non-activated alkenes. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: Heck Reaction of this compound with Methyl Acrylate
This protocol is adapted from established procedures for the Heck vinylation of vinyl bromides with electron-deficient alkenes.[5]
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane (Tedicyp)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 0.01 mol%) and Tedicyp (e.g., 0.0125 mol%).
-
Add anhydrous DMF (e.g., 5 mL per mmol of this compound).
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add K₂CO₃ (e.g., 2.0 equivalents).
-
Add this compound (1.0 equivalent).
-
Add methyl acrylate (e.g., 1.5 equivalents).
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired conjugated diene.
Protocol 2: Ligandless Heck Reaction of this compound with Styrene (Jeffery Conditions)
This protocol utilizes phase-transfer catalysis, which can obviate the need for phosphine ligands.[8]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 1-2 mol%).
-
Add K₂CO₃ (e.g., 2.0 equivalents) and TBAB (1.0 equivalent).
-
Add anhydrous DMF (e.g., 5 mL per mmol of this compound).
-
Add this compound (1.0 equivalent).
-
Add styrene (e.g., 1.2 equivalents).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, follow the workup and purification procedure outlined in Protocol 1.
Expected Outcomes and Data Presentation
The Heck reaction of this compound with various alkenes is expected to produce the corresponding conjugated dienes with a high degree of stereoselectivity, typically favoring the (E,E)-isomer.[5] Below is a table summarizing the expected products and typical yields for the reaction of this compound with representative alkene coupling partners based on literature precedents for similar vinyl bromides.
| Alkene Partner | Product Structure | Typical Yield (%) | Stereoselectivity |
| Methyl Acrylate | 80-95 | >98% E,E | |
| Styrene | 75-90 | >98% E,E | |
| n-Butyl Acrylate | 80-95 | >98% E,E | |
| 1-Octene | 60-75 | Mixture of regioisomers |
Yields and stereoselectivity are based on reported values for analogous 1-bromo-1-alkenes and may vary depending on the specific reaction conditions.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls or proceeds slowly, consider increasing the reaction temperature, using a more active catalyst system (e.g., a palladacycle), or ensuring all reagents and solvents are strictly anhydrous.
-
Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition. This can often be mitigated by the use of appropriate ligands, such as phosphines, or by ensuring the reaction is performed under a strictly inert atmosphere.[5]
-
Poor Stereoselectivity: The stereochemical outcome of the Heck reaction is generally high. However, prolonged reaction times at high temperatures can sometimes lead to isomerization of the product.
-
Side Reactions: A potential side reaction is the homocoupling of the vinyl bromide. This can be minimized by careful control of the reaction conditions and the stoichiometry of the reagents.
Conclusion
The Heck reaction of this compound provides a robust and stereoselective method for the synthesis of conjugated dienes. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and considerations outlined in this guide offer a solid foundation for the successful application of this important transformation in a variety of research and development settings.
References
-
Jia, Y., et al. (2015). Asymmetric Dearomatization of Indoles via an Intramolecular Reductive Heck Reaction. Angewandte Chemie International Edition, 54(32), 9292-9296. Available at: [Link]
- Cabri, W., & Candiani, I. (1995). The Heck Reaction. In Comprehensive Organic Synthesis II (pp. 1009-1050). Elsevier.
-
Lemhadri, M., et al. (2008). Palladium-Tetraphosphine Complex Catalysed Heck Reaction of Vinyl Bromides with Alkenes: A Powerful Access to Conjugated Dienes. Synthesis, 2008(07), 1142-1152. Available at: [Link]
- Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Hayashi, T. (2004). Asymmetric Heck Reaction.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl bromides and chlorides. Tetrahedron, 57(35), 7449-7476.
- Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5(21), 3395-3405.
- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
- Hartwig, J. F. (2010).
-
Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]
- Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study.
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Available at: [Link]
- de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1499-1522). John Wiley & Sons.
-
Hartwig, J. F., & Stambuli, J. P. (2002). Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. Journal of the American Chemical Society, 124(48), 14264-14265. Available at: [Link]
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- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Palladium-Tetraphosphine Complex Catalysed Heck Reaction of Vinyl Bromides with Alkenes: A Powerful Access to Conjugated Dienes [organic-chemistry.org]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-1-octene
Introduction: The Synthetic Versatility of 2-Bromo-1-octene
In the landscape of modern organic synthesis, the strategic formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of building blocks available to the synthetic chemist, vinyl halides, such as this compound, represent a particularly versatile class of substrates. The presence of the vinyl bromide moiety provides a reactive handle for a host of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 2-position of the octene backbone. This capability is of paramount importance in the synthesis of complex natural products, novel pharmaceutical agents, and advanced organic materials where precise control over molecular architecture is essential. The reactions are celebrated for their functional group tolerance, allowing for their application in intricate synthetic routes.[1]
This technical guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions utilizing this compound as the electrophilic partner. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, Stille, and Negishi couplings. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage these powerful synthetic transformations.
I. Suzuki-Miyaura Coupling: Forging sp²-sp² and sp²-sp³ Linkages
The Suzuki-Miyaura coupling is a robust and widely adopted method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide.[2][3] For a substrate like this compound, this reaction opens a direct pathway to the synthesis of substituted styrenes and conjugated dienes, which are prevalent motifs in biologically active molecules.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-elucidated process that hinges on three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The cycle commences with the oxidative addition of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The reactivity for oxidative addition generally follows the trend of C-I > C-OTf > C-Br > C-Cl, making vinyl bromides excellent substrates.[6]
-
Transmetalation: In this crucial step, the organic group from the organoboron reagent is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid or its ester, enhancing the nucleophilicity of the organic moiety.[7]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details a representative Suzuki-Miyaura coupling to synthesize 2-phenyl-1-octene.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Water, deionized and degassed
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and dppf (2.2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) and deionized, degassed water (1 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-phenyl-1-octene.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A common and relatively air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | dppf | A ferrocene-based diphosphine ligand that is effective for a wide range of Suzuki couplings, providing good yields and stability to the catalyst.[8] |
| Base | K₂CO₃ | A moderately strong inorganic base that is effective in activating the boronic acid for transmetalation.[7] |
| Solvent System | Toluene/Water | A biphasic solvent system is often employed; the organic solvent solubilizes the substrates and catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step.[8] |
| Temperature | 80 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe without significant decomposition of reactants or catalyst. |
II. Sonogashira Coupling: Synthesis of Conjugated Enynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is invaluable for the synthesis of conjugated enynes, which are important structural motifs in natural products and materials science. For this compound, the Sonogashira coupling provides a direct route to 2-alkynyl-1-octenes.
Mechanistic Rationale
The traditional Sonogashira coupling employs a dual catalytic system of palladium and copper(I).[9]
-
Palladium Cycle: Similar to the Suzuki coupling, the palladium cycle involves oxidative addition of this compound to a Pd(0) complex, followed by transmetalation and reductive elimination.
-
Copper Cycle: The role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This copper acetylide is more reactive towards transmetalation with the palladium(II) intermediate than the terminal alkyne itself.[9]
Caption: Catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of this compound with 1-Octyne
This protocol describes the synthesis of 2-(oct-1-yn-1-yl)-1-octene.
Materials:
-
This compound
-
1-Octyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (1.5 mol%) and CuI (3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).
-
Add anhydrous triethylamine (2.0 mmol, 2.0 equiv) followed by 1-octyne (1.2 mmol, 1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, quench the reaction with saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield the desired enyne.
| Parameter | Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | A common, air-stable Pd(II) precatalyst that is effective for Sonogashira couplings.[9] |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide, which accelerates the transmetalation step.[9] |
| Base | Triethylamine | Acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases. It also scavenges the HBr formed during the reaction.[9] |
| Solvent | THF | A common aprotic solvent that effectively dissolves the reactants and catalyst system. |
| Temperature | Room Temperature | The use of a copper co-catalyst often allows the reaction to proceed efficiently at mild temperatures.[9] |
III. Stille Coupling: Utilizing Organostannane Reagents
The Stille coupling is a versatile reaction that pairs an organostannane with an organic electrophile.[11] A key advantage of the Stille coupling is the stability of organotin reagents to air and moisture, although their toxicity necessitates careful handling.[11][12] For this compound, coupling with a vinylstannane provides a stereoselective route to 1,3-dienes.
Mechanistic Rationale
The mechanism of the Stille coupling is analogous to the Suzuki coupling, with the transmetalation step involving the transfer of an organic group from the organostannane to the palladium center.[13]
Caption: Catalytic cycle of the Stille coupling.
Experimental Protocol: Stille Coupling of this compound with Tributyl(vinyl)tin
This protocol outlines the synthesis of 2-vinyl-1-octene.
Materials:
-
This compound
-
Tributyl(vinyl)tin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Aqueous potassium fluoride (KF)
-
Diethyl ether
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(PPh₃)₄ (3 mol%) to a flame-dried Schlenk flask.
-
Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL).
-
Add tributyl(vinyl)tin (1.1 mmol, 1.1 equiv) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of KF (10 mL) and stir vigorously for 1 hour (this helps to precipitate the tin byproducts).
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Transfer the filtrate to a separatory funnel, add water (10 mL), and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ | A common and effective Pd(0) catalyst for Stille couplings. |
| Organometallic Reagent | Tributyl(vinyl)tin | A stable and commercially available source of a vinyl nucleophile. |
| Solvent | DMF | A polar aprotic solvent that is effective in solubilizing the reactants and promoting the reaction. |
| Work-up Additive | Aqueous KF | Used to remove the tin byproducts by forming insoluble fluorostannates. |
| Temperature | 80 °C | A common temperature to ensure a reasonable reaction rate. |
IV. Negishi Coupling: High Reactivity with Organozinc Reagents
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a palladium or nickel complex.[14] Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, often allowing for milder reaction conditions.
Mechanistic Rationale
The catalytic cycle for the Negishi coupling follows the same fundamental steps of oxidative addition, transmetalation, and reductive elimination as the other cross-coupling reactions discussed.[15]
Caption: Catalytic cycle of the Negishi coupling.
Experimental Protocol: Negishi Coupling of this compound with Phenylzinc Chloride
This protocol describes the synthesis of 2-phenyl-1-octene via a Negishi coupling.
Materials:
-
This compound
-
Phenylzinc chloride solution (e.g., 0.5 M in THF)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (3 mol%).
-
Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the solution of phenylzinc chloride (1.2 mmol, 1.2 equiv) via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ | A highly effective catalyst for a broad range of Negishi couplings. |
| Organometallic Reagent | Phenylzinc chloride | A commercially available or readily prepared organozinc reagent with high reactivity. |
| Solvent | THF | The standard solvent for many organometallic reactions, including Negishi couplings. |
| Temperature | 0 °C to Room Temp. | The high reactivity of organozinc reagents often allows for reactions to proceed at lower temperatures. |
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound are powerful and versatile synthetic tools. The choice of a specific coupling reaction—Suzuki-Miyaura, Sonogashira, Stille, or Negishi—will depend on the desired substituent to be introduced, the availability of the organometallic reagent, and the functional group tolerance required for the specific synthetic context. By understanding the underlying mechanisms and adhering to carefully designed protocols, researchers can effectively utilize these reactions to construct a diverse array of complex molecules with high precision and efficiency.
References
-
Liu, Y., & Gevorgyan, V. (2006). Palladium-Catalyzed Cross-Coupling of Aryl and Vinylic Halides with Potassium Alkenyl- and Aryltrifluoroborates. Organic Letters, 8(10), 1957–1959. [Link]
-
Darses, S., & Genet, J.-P. (2003). Suzuki-Miyaura and related cross-coupling reactions: mechanism, catalyst development, and applications. Journal of Organometallic Chemistry, 687(1), 1-13. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link] (A specific deep link was not available, the general university domain is provided).
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
YouTube. (2020, February 13). Negishi cross-coupling reaction. Chem Help ASAP. Retrieved from [Link] (A specific stable URL for the video is recommended for long-term access).
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
-
Moodle@Units. (n.d.). Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Retrieved from [Link] (A specific deep link was not available, the general university domain is provided).
-
St. John's University & College of St. Benedict. (n.d.). Oxidative Addition & Reductive Elimination. Retrieved from [Link] (A specific deep link was not available, the general university domain is provided).
-
YouTube. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). ProtonGuru. Retrieved from [Link] (A specific stable URL for the video is recommended for long-term access).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [beilstein-journals.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
Application Note: 2-Bromo-1-octene as a Vinyl Bromide Substrate
Abstract
2-Bromo-1-octene (CAS: 13249-60-0) is a strategic vinyl bromide building block used to introduce the 2-octenyl motif into complex organic frameworks.[1][2] Unlike its linear isomer (1-bromo-1-octene), the gem-bromoalkene structure of this compound allows for the formation of 1,1-disubstituted alkenes via cross-coupling, or the generation of nucleophilic vinyllithium species for addition to carbonyls.[1] This guide details the handling, synthesis, and three primary application protocols: Suzuki-Miyaura coupling, Sonogashira coupling, and Lithium-Halogen exchange.[1]
Chemical Profile & Handling
Physical Properties[1]
-
Formula:
-
Appearance: Colorless to pale yellow liquid.
-
Boiling Point: ~70–75 °C at 15 mmHg (approximate).[1]
-
Solubility: Miscible in THF, Et₂O, DMF, Toluene, Hexanes; insoluble in water.
-
Stability: Stable under standard laboratory conditions. Light sensitive (store in amber vials).
Preparation & Purity (Critical Note)
Commercially available this compound often contains traces of the 1-bromo-1-octene isomer.[1] For applications requiring strict regiocontrol, synthesis via Markovnikov addition of HBr to 1-octyne is the preferred route over the elimination of 1,2-dibromooctane, which yields isomeric mixtures.[1]
Purity Check:
-
1H NMR Diagnostic: The terminal methylene protons (
) of this compound appear as two distinct singlets (approx.[1] 5.40 and 5.60 ppm). The linear isomer (1-bromo-1-octene) shows vinylic protons as multiplets/doublets in the 6.0–6.5 ppm region.[1]
Reactivity Landscape
This compound serves as a divergent intermediate.[1] Its reactivity is governed by the
Figure 1: Divergent synthetic pathways for this compound.[1]
Application Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Coupling this compound with Phenylboronic acid to synthesize (1-octen-2-yl)benzene.[1]
Mechanism: The steric bulk at the 2-position requires a phosphine ligand capable of facilitating oxidative addition without overcrowding the metal center.
Reagents:
-
Phenylboronic acid (1.2 equiv)[1]
-
Catalyst:
(3-5 mol%)[1] -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser. Cool under Argon flow.
-
Charging: Add this compound (191 mg, 1.0 mmol) and Phenylboronic acid (146 mg, 1.2 mmol) to the flask.
-
Solvent & Base: Add DME (5 mL) via syringe. Degas the solution by bubbling Argon for 10 minutes (Sparging). Note: Oxygen removal is critical to prevent homocoupling.
-
Catalyst Addition: Add
(58 mg, 0.05 mmol) quickly against a positive pressure of Argon. Add the degassed solution (1.5 mL). -
Reaction: Heat the mixture to reflux (85 °C oil bath) for 12–16 hours. Monitor by TLC (Hexanes; Product
> Starting Material). -
Workup: Cool to RT. Dilute with
(20 mL) and water (20 mL). Separate layers. Extract aqueous layer with (2 x 10 mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (100% Hexanes).
Protocol B: Sonogashira Coupling
Objective: Synthesis of conjugated enynes. Key Insight: Vinyl bromides are less reactive than iodides. The use of CuI as a co-catalyst is mandatory here to generate the copper-acetylide intermediate.
Reagents:
-
Terminal Alkyne (e.g., 1-ethynyl-4-methoxybenzene) (1.2 equiv)[1]
-
Catalyst:
(5 mol%)[1] -
Base/Solvent:
(Triethylamine) or Diisopropylamine (DIPA) (used as solvent).[1]
Step-by-Step Procedure:
-
Setup: Use a sealed tube or pressure vial for best results (prevents solvent loss and excludes
). -
Charging: Add
, CuI, and the Alkyne to the vial. -
Degassing: Cap and purge with Argon.
-
Liquid Addition: Inject degassed
(3 mL per mmol substrate) followed by this compound. -
Reaction: Heat to 60–80 °C. Caution: Vinyl bromides require higher temperatures than aryl iodides. Stir for 4–8 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to remove precipitated ammonium salts. Wash the pad with EtOAc.
-
Purification: Concentrate and purify via silica gel chromatography.
Protocol C: Lithium-Halogen Exchange (Nucleophilic Generation)
Objective: Generation of 2-lithio-1-octene and trapping with an aldehyde (e.g., Benzaldehyde).[1] Safety: t-Butyllithium (t-BuLi) is pyrophoric.[1] This reaction requires strict anhydrous conditions and low temperature.
Reagents:
- -BuLi (2.0 equiv, 1.7 M in pentane)[1]
-
Solvent: Anhydrous THF or
Step-by-Step Procedure:
-
Setup: Flame-dry a Schlenk flask. Cool to -78 °C (Dry ice/Acetone bath) under
. -
Substrate: Dissolve this compound (1.0 mmol) in THF (5 mL) and inject into the flask.
-
Exchange: Add
-BuLi (2.0 mmol) dropwise over 5 minutes.-
Observation: The solution may turn yellow.
-
Mechanistic Note: 2 equivalents of t-BuLi are used; one for the exchange, one to destroy the resulting t-BuBr (forming isobutene and LiBr), preventing alkylation side reactions.
-
-
Incubation: Stir at -78 °C for 30–60 minutes to ensure complete formation of the vinyllithium species.
-
Trapping: Add Benzaldehyde (neat or in THF) dropwise.
-
Warming: Stir at -78 °C for 1 hour, then remove the cold bath and allow to warm to 0 °C.
-
Quench: Quench with saturated
solution. -
Result: Yields the allylic alcohol 2-phenyl-1-nonen-3-ol (after rearrangement/workup logic check: actually yields 2-hexyl-1-phenyl-2-propen-1-ol).
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Conversion (Suzuki) | Oxidative addition is slow for vinyl bromides.[1] | Switch to electron-rich, bulky ligands like SPhos or XPhos .[1] Increase temp to 100°C. |
| Homocoupling (Substrate) | Presence of Oxygen. | Degas solvents thoroughly (Freeze-Pump-Thaw is superior to sparging).[1] |
| Protodehalogenation | Moisture in solvent (Li-Exchange).[1] | Ensure THF is distilled from Na/Benzophenone.[1] Use fresh t-BuLi. |
| Regioisomer Contamination | Impure starting material. | Verify this compound purity by NMR. Avoid material made via dibromination/elimination if possible.[1] |
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483. Link[1]
-
Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides."[1] Journal of Organometallic Chemistry, 2002 , 653(1-2), 46–49.[1] Link
-
Negishi, E. "Palladium- or Nickel-Catalyzed Cross Coupling.[1][6] A New Selective Method for Carbon-Carbon Bond Formation."[1] Accounts of Chemical Research, 1982 , 15(11), 340–348. Link[1]
-
Bailey, W. F.; Patricia, J. J. "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry, 1988 , 352(1-2), 1–46.[1] Link[1]
-
PubChem Compound Summary for CID 12389616 (this compound). National Center for Biotechnology Information.[1] Link[1]
Sources
- 1. 1-Octene - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H15Br | CID 12389616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-1-octene | C8H15Br | CID 54448295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. kbfi.ee [kbfi.ee]
- 5. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Application Note: Strategic Utilization of 2-Bromo-1-octene in Organometallic Synthesis
Executive Summary
2-Bromo-1-octene is a versatile, bifunctional vinyl halide building block that serves as a critical "pivot point" in the synthesis of complex olefins, dienes, and lipophilic pharmacophores. Unlike simple alkyl halides, the vinyl bromide moiety offers dual reactivity:
-
Electrophilic Potential: It acts as an excellent substrate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Negishi), enabling the installation of the 2-octenyl motif.
-
Nucleophilic Potential: Through Lithium-Halogen exchange, it generates a configurationally stable vinyllithium species, allowing for nucleophilic attack on carbonyls or epoxides.
This guide details the protocols for handling, synthesizing, and deploying this compound, emphasizing the mechanistic causality required for high-yield outcomes in drug discovery and material science contexts.
Molecule Profile & Strategic Rationale
| Property | Data | Strategic Implication |
| Structure | 1,1-disubstituted alkene precursor.[1][2][3][4][5] Installs a lipophilic hexyl tail. | |
| Boiling Point | ~75°C (15 mmHg) | Volatile. Purify via vacuum distillation; avoid prolonged high-vac exposure. |
| Reactivity | Vinyl Halide ( | Resistant to |
| Sterics | C2-Substituted | Moderate steric hindrance at the reaction center; requires active catalysts. |
Why this compound? In Medicinal Chemistry, the 1-octen-2-yl group is often used to introduce a "greasy" lipophilic domain that anchors a molecule in lipid bilayers or hydrophobic pockets of enzymes. The bromine atom at the 2-position allows for the modular construction of gem-disubstituted alkenes, a structural motif difficult to access via standard Wittig olefination due to steric bulk.
Preparation of the Reagent (Quality Control)
Note: While commercially available, commercial batches often contain isomeric impurities (1-bromo-1-octene). In-house synthesis ensures regiochemical purity.
Protocol A: Regioselective Hydrobromination of 1-Octyne
Objective: Synthesize pure this compound via Markovnikov addition.
Mechanism: Ionic addition of HBr to an alkyne proceeds via a vinyl cation intermediate. The secondary vinyl cation (at C2) is more stable than the primary, directing the bromide to the 2-position.
Materials:
-
1-Octyne (1.0 equiv)
-
48% Aqueous HBr (3.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.1 equiv) - Phase Transfer Catalyst
-
Dichloromethane (DCM)
Step-by-Step:
-
Setup: Charge a round-bottom flask with 1-octyne and TBAB in DCM.
-
Addition: Cool to 0°C. Add 48% aq. HBr dropwise.
-
Reaction: Warm to 40°C and stir vigorously for 12-18 hours. Critical: Vigorous stirring is required for phase transfer efficiency.
-
Workup: Separate organic layer.[6] Wash with sat.
(neutralize excess acid) and brine. -
Purification: Dry over
, concentrate, and distill under reduced pressure. -
QC Check:
must show two vinyl protons as singlets (or narrow doublets) at ~5.4 and 5.6 ppm. If a triplet is observed at ~6.0 ppm, significant 1-bromo isomer (anti-Markovnikov) is present.
Application 1: Palladium-Catalyzed Cross-Coupling
Method: Suzuki-Miyaura Coupling Objective: Coupling this compound with an arylboronic acid to form a 2-aryl-1-octene.
Rationale & Catalyst Selection
Vinyl bromides are generally more reactive than aryl bromides in oxidative addition. However, the 1,1-disubstitution pattern creates steric crowding during the transmetallation step.
-
Catalyst:
is preferred over . The bidentate dppf ligand has a large bite angle, which stabilizes the Pd(II) intermediate and accelerates reductive elimination in sterically demanding systems. -
Base:
or in wet THF/Toluene.
Detailed Protocol
-
Inerting: Flame-dry a Schlenk flask and backfill with Argon (
). -
Loading: Add this compound (1.0 equiv), Arylboronic acid (1.2 equiv), and
(3 mol%). -
Solvent: Add THF:Water (4:1 ratio). Note: Water is essential for activating the boronic acid via formation of the hydroxyboronate species.
-
Base: Add
(2.0 equiv). -
Reaction: Heat to 60°C for 4-8 hours. Monitor by TLC/GC-MS.
-
Workup: Dilute with diethyl ether, wash with water. Purify via silica gel chromatography.
Visualization: The Suzuki Catalytic Cycle
The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the steric environment at the Pd center.
Figure 1: Suzuki-Miyaura catalytic cycle for this compound.[5][7][8] Note the oxidative addition inserts Pd between the vinyl carbon and bromine.
Application 2: Lithium-Halogen Exchange
Method: Generation of 2-Lithio-1-octene Objective: Nucleophilic addition to an aldehyde (1,2-addition).
Rationale & Safety
Vinyl halides undergo Li-Hal exchange with retention of stereochemistry (not relevant for 1,1-disubstituted, but important for general vinyl halides).
-
Reagent:
-BuLi (tert-butyllithium) is required. -BuLi is often too slow and can lead to Wurtz-type coupling side products. -BuLi reacts rapidly and irreversibly. -
Stoichiometry: 2.0 equivalents of
-BuLi are required.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Equiv 1: Performs the Li-Br exchange.
-
Equiv 2: Destroys the formed
-BuBr (forming isobutene and LiBr), preventing it from reacting with the newly formed vinyl lithium.
-
Detailed Protocol
DANGER:
-
Setup: Flame-dry a 3-neck flask equipped with a low-temperature thermometer and
inlet. -
Solvent: Add anhydrous diethyl ether (preferred over THF for stability of vinyl lithium species at higher temps, though THF is fine at -78°C).
-
Substrate: Add this compound (1.0 equiv). Cool to -78°C (Dry ice/Acetone).
-
Exchange: Add
-BuLi (2.0 - 2.1 equiv) dropwise over 20 minutes.-
Observation: Solution may turn faint yellow.
-
Time: Stir for 30-60 minutes at -78°C.
-
-
Trapping: Add the electrophile (e.g., Benzaldehyde, 1.1 equiv) dissolved in ether dropwise.
-
Warming: Allow to stir at -78°C for 1 hour, then slowly warm to 0°C.
-
Quench: Quench with sat.
.
Visualization: Lithiation Workflow
Figure 2: Sequential workflow for Lithium-Halogen exchange. The "Scavenging" step is critical to prevent alkylation side-reactions.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Suzuki) | Protodebromination (Reduction) | Ensure solvent is degassed. Reduce reaction time. Switch to anhydrous conditions if boronic acid allows. |
| Homocoupling | Oxidation of Boronic Acid | Strictly exclude |
| No Reaction (Lithiation) | Wet Solvent / Impure Reagent | Titrate |
| Complex Mixture (Synthesis) | Anti-Markovnikov Addition | Avoid peroxides during HBr addition. Use Phase Transfer Catalyst (TBAB). |
References
-
Preparation of 2-Halo-1-alkenes
-
Cousseau, J. (1980). Synthesis of 2-bromo-1-alkenes from 1-alkynes. Synthesis, 1980(10), 805-806.
- Note: Establishes the HBr/Phase Transfer C
-
-
Suzuki-Miyaura Coupling of Vinyl Halides
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Context: Foundational review covering vinyl halide reactivity.
-
-
Lithium-Halogen Exchange Methodology
-
Sonogashira Coupling Applications
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Context: Details conditions for coupling terminal alkynes with vinyl halides like this compound.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. WO1992010450A1 - Process for producing 1-octene - Google Patents [patents.google.com]
- 4. The synthesis of 3 – octyne is achieved by adding a bromoalkane into - askIITians [askiitians.com]
- 5. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols for the Polymerization of 2-Bromo-1-octene: A Comprehensive Guide for Advanced Material Synthesis
Introduction: Unlocking the Potential of Functional Polyolefins
The synthesis of well-defined polymers with tailored functionalities is a cornerstone of modern materials science, enabling advancements in fields ranging from drug delivery to advanced coatings and electronics. 2-Bromo-1-octene is a particularly intriguing monomer that presents both a unique opportunity and a significant challenge to the polymer chemist. Its structure combines a polymerizable vinyl group with a reactive bromine atom on a flexible octyl side chain. The successful polymerization of this monomer would yield a polyolefin backbone decorated with pendant bromoalkyl groups, which can serve as versatile handles for post-polymerization modification, allowing for the introduction of a wide array of functional groups.
However, the presence of the bulky and electron-withdrawing bromine atom at the 2-position introduces considerable steric hindrance and electronic effects that can complicate traditional polymerization methods. This guide provides a detailed exploration of the synthetic pathways for the polymerization of this compound, with a primary focus on Atom Transfer Radical Polymerization (ATRP) as a robust method for achieving controlled polymer synthesis. We will delve into the mechanistic rationale behind the chosen methodology, provide detailed experimental protocols, and discuss the expected characterization of the resulting polymer, poly(this compound). This document is intended for researchers and professionals in polymer chemistry and drug development seeking to expand their synthetic toolbox and explore the synthesis of novel functional materials.
Challenges in the Polymerization of this compound
Conventional polymerization techniques face significant hurdles when applied to a monomer like this compound:
-
Free Radical Polymerization: Uncontrolled free radical polymerization is likely to yield polymers with broad molecular weight distributions and limited architectural control.[1] The reactivity of the propagating radical can also lead to undesirable side reactions.
-
Ionic Polymerization: Both cationic and anionic polymerization methods are generally incompatible with the vinyl bromide functionality. Cationic polymerization is susceptible to side reactions with the halogen atom, while the electron-withdrawing nature of the bromide is not conducive to stabilizing an anionic propagating center.[2][3]
-
Coordination Polymerization: Ziegler-Natta catalysts, typically used for olefin polymerization, are often sensitive to functional groups and may be poisoned by the bromine atom.[4][5]
These challenges underscore the need for a controlled polymerization technique that can tolerate functional groups and provide precise control over the polymer architecture.
Atom Transfer Radical Polymerization (ATRP): A Controlled Approach
ATRP has emerged as a powerful technique for the polymerization of a wide range of monomers, including those with functional groups.[6] The mechanism of ATRP involves a reversible equilibrium between active propagating radicals and dormant species, typically alkyl halides. This equilibrium is catalyzed by a transition metal complex, most commonly copper-based.
The key advantages of ATRP for the polymerization of this compound include:
-
Tolerance to Functional Groups: ATRP is known to be tolerant of a wide variety of functional groups, including halogens.
-
Controlled Molecular Weight and Low Polydispersity: The "living" nature of ATRP allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).
-
Architectural Control: ATRP enables the synthesis of complex polymer architectures such as block copolymers and star polymers.
Mechanistic Considerations for ATRP of this compound
The ATRP of this compound would proceed through the activation of an initiator (an alkyl halide) by a copper(I) complex to form a radical and a copper(II) species. This radical then adds to the vinyl group of the monomer to initiate polymerization. The propagating radical can be reversibly deactivated by the copper(II) complex, reforming a dormant polymer chain and the copper(I) catalyst. This reversible deactivation process maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled chain growth.
Figure 1: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Protocols
Materials
-
Monomer: this compound (synthesis required, see below)
-
Initiator: Ethyl α-bromoisobutyrate (EBiB)
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent: Anisole (anhydrous)
-
Inhibitor Remover: Basic alumina
-
Other Reagents: Dichloromethane, magnesium sulfate, deuterated chloroform (CDCl₃) for NMR analysis.
Protocol 1: Synthesis of this compound Monomer
This compound is not readily commercially available and requires synthesis. A plausible route involves the dehydrobromination of 1,2-dibromooctane.
Step-by-Step Procedure:
-
Bromination of 1-octene: To a solution of 1-octene (1 eq.) in dichloromethane at 0 °C, add bromine (1 eq.) dropwise. Stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Wash the reaction mixture with saturated sodium thiosulfate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 1,2-dibromooctane.
-
Dehydrobromination: Dissolve the 1,2-dibromooctane in a suitable solvent such as THF. Add a strong, non-nucleophilic base like potassium tert-butoxide (1.1 eq.) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the crude product by vacuum distillation to yield this compound.
Protocol 2: ATRP of this compound
This protocol describes a typical ATRP procedure for the synthesis of poly(this compound).
Step-by-Step Procedure:
-
Monomer Purification: Pass the synthesized this compound through a column of basic alumina to remove any acidic impurities and inhibitors.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (1 eq.) and the desired amount of this compound (e.g., 100 eq.).
-
Degassing: Seal the flask with a rubber septum and degas the mixture by three freeze-pump-thaw cycles.
-
Addition of Ligand and Initiator: Under an inert atmosphere (argon or nitrogen), add anhydrous anisole, followed by PMDETA (1 eq.) and the initiator, EBiB (1 eq.).
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.
-
Monitoring the Reaction: Periodically take samples under inert atmosphere to monitor monomer conversion by ¹H NMR spectroscopy and molecular weight evolution by Gel Permeation Chromatography (GPC).
-
Termination: After the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization by oxidizing the copper catalyst.
-
Purification of the Polymer: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Figure 2: Experimental workflow for the synthesis and polymerization of this compound.
Table 1: Hypothetical ATRP Reaction Parameters and Results
| Entry | [M]₀:[I]₀:[CuBr]₀:[PMDETA]₀ | Temp (°C) | Time (h) | Conv. (%) | Mₙ (GPC, g/mol ) | PDI |
| 1 | 50:1:1:1 | 90 | 4 | 45 | 4,800 | 1.25 |
| 2 | 100:1:1:1 | 90 | 8 | 62 | 12,000 | 1.18 |
| 3 | 200:1:1:1 | 90 | 16 | 75 | 28,500 | 1.22 |
| 4 | 100:1:1:1 | 110 | 6 | 85 | 16,200 | 1.35 |
Note: This data is hypothetical and serves as an illustration of expected outcomes. Actual results may vary.
Characterization of Poly(this compound)
Thorough characterization of the synthesized polymer is crucial to confirm its structure, molecular weight, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum should confirm the disappearance of the vinyl protons of the monomer (typically in the 5-6 ppm region) and the appearance of broad signals corresponding to the polymer backbone.
-
¹³C NMR: The ¹³C NMR spectrum will show the disappearance of the sp² carbon signals of the monomer's double bond and the appearance of new sp³ carbon signals in the polymer backbone.
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. For a controlled polymerization, a narrow, monomodal distribution is expected, and the molecular weight should increase linearly with monomer conversion.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum can be used to confirm the presence of the C-Br bond (typically in the 500-700 cm⁻¹ region) and the absence of the C=C double bond stretch (around 1640 cm⁻¹) in the final polymer.
Potential Applications
The resulting poly(this compound) is a highly versatile material due to the presence of the pendant bromoalkyl groups. These groups can be readily transformed into a variety of other functionalities through nucleophilic substitution reactions. This opens up a wide range of potential applications, particularly in the field of drug development and biomaterials:
-
Drug Conjugation: The bromine atoms can be substituted with drug molecules containing nucleophilic groups (e.g., amines, thiols, or carboxylates) to create polymer-drug conjugates. This can improve the solubility, stability, and pharmacokinetic profile of the drug.
-
Targeting Ligand Attachment: Targeting moieties such as peptides, antibodies, or small molecules can be attached to the polymer backbone to facilitate site-specific drug delivery.
-
Cross-linked Nanoparticles: The pendant reactive groups can be used to form cross-linked nanoparticles for the encapsulation and controlled release of therapeutic agents.
-
Functional Coatings: The polymer can be used to create functional coatings with tailored surface properties for biomedical devices or other applications.
Conclusion
The polymerization of this compound presents a compelling synthetic challenge with the potential to yield a highly valuable and versatile functional polyolefin. While conventional polymerization methods are likely to be ineffective, Atom Transfer Radical Polymerization offers a promising route to achieve controlled synthesis of well-defined poly(this compound). The protocols and characterization methods outlined in this guide provide a comprehensive framework for researchers to explore the synthesis of this novel polymer and unlock its potential in a variety of applications, from advanced materials to innovative drug delivery systems. The ability to introduce a dense array of reactive sites along a polyolefin backbone opens up exciting new avenues for the design and creation of next-generation functional materials.
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Li, N., & Pan, X.-C. (2021). Controlled Radical Polymerization: from Oxygen Inhibition and Tolerance to Oxygen Initiation. Chinese Journal of Polymer Science, 39(9), 1084–1092. [Link]
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Achieving high molecular weight alternating copolymers of 1-octene with methyl acrylate via Lewis acid catalyzed copolymerization. (2024, February 20). National Institutes of Health. Retrieved from [Link]
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On the limitations of cationic polymerization of vinyl monomers in aqueous dispersed media. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]
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Accessing Functionalized Ultra-High Molecular Weight Poly(α-olefin)s via Hafnium-Mediated Highly Isospecific Copolymerization. (n.d.). PubMed. Retrieved from [Link]
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Matyjaszewski, K., & Tsarevsky, N. V. (2014). Atom Transfer Radical Polymerization: Current Status and Future Perspectives. Macromolecules, 47(10), 3461–3482. [Link]
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Application Notes and Protocols: 2-Bromo-1-octene as a Versatile Alkylating Agent in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-bromo-1-octene, a valuable vinyl bromide building block in organic synthesis. We delve into its chemical properties, reactivity, and its pivotal role as an alkylating agent, particularly through its application in Grignard reactions and various palladium-catalyzed cross-coupling methodologies. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and detailed, field-proven experimental protocols to facilitate its effective use in the laboratory.
Introduction: Understanding this compound
This compound is an organobromine compound featuring a bromine atom attached to a terminal double bond. This structural arrangement confers a unique reactivity profile, making it a versatile precursor for the introduction of an eight-carbon vinyl fragment into a wide array of molecular architectures. Its utility is most pronounced in the formation of carbon-carbon bonds, a cornerstone of synthetic organic chemistry.[1][2] The vinyl halide moiety serves as a handle for numerous transformations, allowing for the strategic construction of complex molecules, including natural products and pharmaceutical intermediates.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective handling in any experimental setup. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-bromooct-1-ene | PubChem[3] |
| CAS Number | 13249-60-0 | PubChem[3] |
| Molecular Formula | C₈H₁₅Br | PubChem[3] |
| Molecular Weight | 191.11 g/mol | PubChem[3] |
| Appearance | Colorless liquid | ChemBK[1][2] |
| Boiling Point | ~183.8 °C (estimate) | ChemicalBook[4] |
| Density | ~1.134 g/mL (estimate) | ChemicalBook[4] |
| Solubility | Soluble in organic solvents like alcohol and ether. | ChemBK[1][2] |
graph "2_Bromo_1_octene_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];C1 [label="C"]; C2 [label="C"]; C3 [label="H₂C"]; C4 [label="CH₂"]; C5 [label="CH₂"]; C6 [label="CH₂"]; C7 [label="CH₃"]; Br [label="Br", fontcolor="#EA4335"]; H1 [label="H"]; H2 [label="H"];
// Double bond C1 -- C2 [style=double, len=1.0];
// Single bonds C2 -- C3 [len=1.2]; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C1 -- Br [len=1.2]; C1 -- H1 [pos="1.5,0.5!"]; // This is a simplified 2D representation; the label for the second H on C1 is omitted for clarity. }
Caption: Chemical structure of this compound (C₈H₁₅Br).
Core Reactivity and Applications as an Alkylating Agent
The term "alkylating agent" refers to a reagent that introduces an alkyl group into a substrate. While this compound is technically a vinyl halide, it functions as a potent precursor to a nucleophilic octenyl species (via Grignard reagent formation) or as an electrophilic partner in cross-coupling reactions, effectively achieving the "alkylation" or, more precisely, "alkenylation" of a target molecule.
Grignard Reagent Formation and Subsequent Alkylation
One of the most fundamental applications of alkyl and vinyl halides is the formation of Grignard reagents.[5][6] By reacting this compound with magnesium metal in an anhydrous ether solvent, the polarity of the carbon-bromine bond is inverted. The carbon atom, formerly electrophilic, becomes strongly nucleophilic, capable of attacking a wide range of electrophiles.
Reaction Scheme: Grignard Reagent Formation C₆H₁₃C(Br)=CH₂ + Mg → C₆H₁₃C(MgBr)=CH₂
This transformation is critical because it converts the vinyl bromide into a powerful carbon-based nucleophile.[7] This Grignard reagent can then be used to form new C-C bonds by reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.[8]
Caption: Workflow for Grignard reagent formation and subsequent alkylation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and vinyl halides like this compound are excellent substrates for these transformations. These reactions allow for the precise formation of C-C bonds under relatively mild conditions and with high functional group tolerance.[9][10]
The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide.[9][11] With this compound, this reaction is a powerful method for synthesizing substituted alkenes, particularly dienes and styrenyl derivatives.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
The Sonogashira coupling reaction forms a C-C bond between a vinyl halide and a terminal alkyne.[12][13] This reaction is indispensable for the synthesis of enynes, which are important structural motifs in natural products and functional materials. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[12]
Caption: Interlinked catalytic cycles of the Sonogashira coupling.
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10] When this compound is the substrate, it can couple with another alkene (e.g., styrene, acrylates) to generate more complex diene systems. The reaction proceeds via a palladium-catalyzed cycle of oxidative addition, migratory insertion, and β-hydride elimination.[10][14]
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped chemical laboratory. Always perform a thorough risk assessment before beginning any new procedure.
Protocol 1: Synthesis of a Tertiary Alcohol via Grignard Reaction
Objective: To synthesize 1-(1-hexylvinyl)cyclohexan-1-ol by reacting the Grignard reagent of this compound with cyclohexanone.
Materials and Reagents:
-
This compound (1.91 g, 10.0 mmol)
-
Magnesium turnings (0.36 g, 15.0 mmol)
-
Iodine (1 crystal, as initiator)
-
Anhydrous tetrahydrofuran (THF, 30 mL)
-
Cyclohexanone (0.98 g, 10.0 mmol) in 5 mL anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask (100 mL), oven-dried
-
Reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Syringes
Procedure:
-
Apparatus Setup: Assemble the oven-dried three-necked flask with a stir bar, reflux condenser under a nitrogen atmosphere, and a rubber septum.
-
Grignard Initiation: Place the magnesium turnings and the iodine crystal in the flask. Gently heat the flask with a heat gun under a flow of nitrogen until violet iodine vapors are observed. Allow to cool.
-
Reagent Addition: Add 10 mL of anhydrous THF to the flask. Prepare a solution of this compound in 15 mL of anhydrous THF and add it to the dropping funnel.
-
Grignard Formation: Add a small portion (~2 mL) of the this compound solution to the stirred magnesium suspension. The reaction should initiate, indicated by gentle refluxing and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.[6]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.
-
Alkylation: Cool the Grignard solution to 0 °C using an ice bath. Add the solution of cyclohexanone in THF dropwise via syringe over 15 minutes.
-
Warming and Quenching: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Cool the mixture again to 0 °C and quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target alcohol.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
Objective: To synthesize 2-phenyl-1-octene by coupling this compound with phenylboronic acid.
Materials and Reagents:
-
This compound (0.955 g, 5.0 mmol)
-
Phenylboronic acid (0.732 g, 6.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.056 g, 0.25 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃) (0.262 g, 1.0 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.07 g, 15.0 mmol)
-
Toluene (20 mL)
-
Water (5 mL)
Equipment:
-
Schlenk flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser and nitrogen/argon inlet
-
Oil bath
Procedure:
-
Catalyst Preparation: To the Schlenk flask, add Pd(OAc)₂ and PPh₃ under an inert atmosphere. Add 10 mL of degassed toluene and stir for 10 minutes to form the active catalyst complex.
-
Reagent Addition: To the flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Solvent Addition: Add the remaining 10 mL of degassed toluene and 5 mL of degassed water.
-
Reaction: Heat the mixture to 90 °C in an oil bath and stir vigorously under an inert atmosphere for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic solution. Purify the residue by flash column chromatography (silica gel, hexane) to afford 2-phenyl-1-octene.
-
Characterization: Analyze the product by NMR spectroscopy and GC-MS to confirm its identity and purity.
Safety and Handling
This compound is an organic halide and should be handled with care.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][15]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[15][16] It is a combustible liquid.[15]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the 1-octen-2-yl group in organic synthesis. Its ability to be converted into a potent nucleophile via Grignard reagent formation or to participate as an electrophilic partner in a suite of robust palladium-catalyzed cross-coupling reactions makes it an invaluable tool for constructing complex molecular frameworks. The protocols provided herein offer a validated starting point for researchers to harness the synthetic potential of this important building block. Adherence to rigorous anhydrous techniques and safety protocols is essential for achieving successful and reproducible outcomes.
References
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ChemBK. (2024, April 9). 2-octene, 1-bromo-, (2Z)-. Retrieved from [Link]
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ChemBK. (2024, April 9). (2Z)-1-bromooct-2-ene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12389616, this compound. Retrieved from [Link]
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Liu, Y., & Liu, B. (2018). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 83(15), 8037-8046. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
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Khan, I., et al. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 24(21), 3951. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Das, S., & Deka, D. C. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 23143-23163. [Link]
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University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
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S D Fine-Chem Limited. (n.d.). 1-BROMOOCTANE GHS Safety Data Sheet. Retrieved from [Link]
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Synthetic Protocols for 2-Bromo-1-octene: A Guide for Advanced Chemical Synthesis
Introduction: The Synthetic Versatility of 2-Bromo-1-octene
This compound is a valuable and versatile vinyl halide intermediate in modern organic synthesis. Its structure, featuring a terminal double bond and a bromine atom on an sp²-hybridized carbon, allows for a diverse range of chemical transformations. This guide provides detailed application notes and protocols for its use in key synthetic reactions, with a focus on palladium-catalyzed cross-coupling and the formation of potent organometallic reagents. The protocols herein are designed for researchers, scientists, and professionals in drug development, emphasizing mechanistic understanding, practical execution, and safety.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[1] this compound is an excellent substrate for these transformations, including the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings.[2]
Suzuki-Miyaura Coupling: Formation of Substituted Alkenes
The Suzuki-Miyaura reaction is a powerful method for coupling vinyl halides with organoboron compounds, such as boronic acids or their esters.[3] This reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of its boron-containing byproducts.[1]
Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a palladium(0) species.[4] The cycle begins with the oxidative addition of this compound to the Pd(0) catalyst. This is followed by transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[4] The presence of a base is crucial for activating the boronic acid, facilitating the transmetalation step.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 1-Phenyl-1-octene
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 191 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 mmol, 637 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Under the inert atmosphere, add toluene and water. Stir the mixture for 5 minutes.
-
Add phenylboronic acid, followed by this compound via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 1-phenyl-1-octene.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | A common Pd(II) precatalyst that is reduced in situ to Pd(0). SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination.[6] |
| Base | K₃PO₄ | An effective base for activating the boronic acid without causing significant side reactions like ester hydrolysis.[5] |
| Solvent | Toluene/Water | A biphasic system is often effective. Water aids in dissolving the base and facilitating the formation of the active boronate species.[7] |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle at a reasonable rate. |
Mizoroki-Heck Reaction: Vinylation of Alkenes
The Mizoroki-Heck reaction facilitates the coupling of vinyl halides with alkenes, typically in the presence of a palladium catalyst and a base.[8] This reaction is a powerful tool for constructing substituted alkenes and is widely used in the synthesis of fine chemicals and natural products.[9]
Mechanistic Rationale: The mechanism involves the oxidative addition of this compound to a Pd(0) center. The resulting vinyl-palladium(II) complex then undergoes coordination and migratory insertion with the coupling alkene.[9] This is followed by a β-hydride elimination step to release the product and form a palladium-hydride species. The final step involves reductive elimination with the base to regenerate the Pd(0) catalyst.[9] The reaction with electron-deficient alkenes, like acrylates, typically proceeds with high regioselectivity.[10]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Synthesis of Methyl (E)-2-octen-2-ylacrylate
This protocol details the reaction of this compound with methyl acrylate.
Materials:
-
This compound (1.0 mmol, 191 mg)
-
Methyl acrylate (1.5 mmol, 129 mg, 135 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 152 mg, 209 µL)
-
N,N-Dimethylformamide (DMF), anhydrous (4 mL)
Procedure:
-
In an oven-dried Schlenk tube, dissolve Pd(OAc)₂ and P(o-tol)₃ in DMF under an argon atmosphere.
-
Add triethylamine, methyl acrylate, and this compound to the stirred solution.
-
Seal the tube and heat the mixture at 80-100 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography (e.g., 5% ethyl acetate in hexanes) to obtain the desired product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / P(o-tol)₃ | A classic ligandless or phosphine-ligated palladium system is effective. P(o-tol)₃ is a common ligand that stabilizes the catalyst.[11] |
| Base | Triethylamine (Et₃N) | Acts as a scavenger for the HBr generated during the reaction, regenerating the Pd(0) catalyst.[11] |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves the reactants and catalyst components. |
| Reactant Ratio | Excess Acrylate | Using a slight excess of the alkene can help drive the reaction to completion and compensate for potential polymerization.[10] |
Sonogashira Coupling: Synthesis of Enynes
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a vinyl halide and a terminal alkyne.[12] The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[13] Copper-free versions have also been developed.[14]
Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the vinyl-palladium(II) complex. The resulting dialkynyl-palladium(II) species undergoes reductive elimination to yield the enyne product and regenerate the Pd(0) catalyst.[15] The amine serves as both the base and often as a solvent.[12]
Experimental Protocol: Synthesis of 1-Decen-3-yne
This protocol outlines the coupling of this compound with 1-hexyne.
Materials:
-
This compound (1.0 mmol, 191 mg)
-
1-Hexyne (1.2 mmol, 99 mg, 138 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N), anhydrous (5 mL)
Procedure:
-
To a Schlenk flask, add PdCl₂(PPh₃)₂ and CuI. Seal the flask and purge with argon.
-
Add anhydrous triethylamine via syringe. Stir to dissolve the catalysts.
-
Add 1-hexyne, followed by this compound.
-
Stir the reaction mixture at room temperature for 6-18 hours. The reaction is often mildly exothermic. Monitor completion by TLC or GC-MS.
-
Once complete, filter the mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (30 mL), wash with saturated ammonium chloride solution (2 x 15 mL) to remove copper salts, then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography (hexanes) to afford the enyne.
| Parameter | Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ | A stable and commercially available Pd(II) precatalyst that is readily reduced to the active Pd(0) species in the presence of the amine and alkyne.[15] |
| Cu Co-catalyst | CuI | Facilitates the formation of the copper acetylide, which accelerates the transmetalation step.[16] |
| Base/Solvent | Triethylamine | Acts as a base to deprotonate the terminal alkyne and neutralize the HBr byproduct. Also serves as the solvent.[12] |
| Temperature | Room Temperature | The copper co-catalyst allows the reaction to proceed efficiently under mild conditions.[13] |
Section 2: Organometallic Intermediates from this compound
This compound can be converted into highly nucleophilic organometallic reagents, such as Grignard and organolithium compounds, which can then react with a wide array of electrophiles.
Grignard Reagent Formation and Reaction
Treating this compound with magnesium metal in an ethereal solvent generates the corresponding vinyl Grignard reagent, oct-1-en-2-ylmagnesium bromide.[17] This reagent is a strong nucleophile and base, useful for additions to carbonyls and other electrophiles.
Causality in Protocol Design: The formation of a Grignard reagent requires an anhydrous, aprotic solvent like diethyl ether or tetrahydrofuran (THF) to prevent quenching of the highly basic reagent.[18] Initiation can sometimes be difficult due to a passivating layer of magnesium oxide on the metal surface; adding a small crystal of iodine or a few drops of 1,2-dibromoethane can activate the surface.[18]
Caption: Workflow for Grignard reagent formation and reaction.
Experimental Protocol: Grignard Addition to Acetone
Procedure:
-
Reagent Formation: Place magnesium turnings (1.2 mmol, 29 mg) in an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add a small crystal of iodine. Add anhydrous diethyl ether (5 mL). In the dropping funnel, prepare a solution of this compound (1.0 mmol, 191 mg) in diethyl ether (5 mL). Add a small portion of the bromide solution to the magnesium. If the reaction doesn't start (disappearance of iodine color, gentle bubbling), warm gently with a heat gun. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After addition is complete, stir for an additional 30-60 minutes.[18]
-
Reaction: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Add a solution of acetone (1.0 mmol, 58 mg) in diethyl ether (2 mL) dropwise.
-
Work-up: After stirring for 1 hour at room temperature, quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layer with diethyl ether (2 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to give the crude tertiary alcohol, 2-methyl-1-nonen-3-ol. Purify by column chromatography if necessary.
Vinyllithium Reagent Generation and Use
Vinyllithium reagents can be generated from vinyl bromides via lithium-halogen exchange, typically using an alkyllithium reagent like n-butyllithium or tert-butyllithium at low temperatures.[19] These reagents are generally more reactive and more basic than their Grignard counterparts.[20]
Mechanistic Considerations: The lithium-halogen exchange is a rapid equilibrium process. To ensure complete formation of the vinyllithium species and prevent side reactions, the exchange is performed at very low temperatures (e.g., -78 °C or lower).[21] The choice of alkyllithium is important; t-BuLi is more reactive than n-BuLi for this exchange.[21]
Experimental Protocol: Vinyllithium Addition to Benzaldehyde
Procedure:
-
Reagent Formation: To a solution of this compound (1.0 mmol, 191 mg) in anhydrous THF (10 mL) at -78 °C (dry ice/acetone bath) under an argon atmosphere, add tert-butyllithium (2.1 mmol, 1.7 M in pentane) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Reaction: Add a solution of benzaldehyde (1.0 mmol, 106 mg) in THF (2 mL) dropwise to the vinyllithium solution at -78 °C.
-
Work-up: Stir the reaction at -78 °C for 1-2 hours, then quench by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with diethyl ether (3 x 20 mL), dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the resulting allylic alcohol by column chromatography.
Safety and Handling
-
This compound: Is an irritant. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[22]
-
Palladium Catalysts: Can be toxic and are expensive. Handle with care to avoid inhalation of fine powders.
-
Organometallic Reagents: Grignard and organolithium reagents are highly reactive, moisture-sensitive, and can be pyrophoric (especially alkyllithiums).[23] All reactions must be conducted under a dry, inert atmosphere (argon or nitrogen) using oven-dried glassware and anhydrous solvents.[24] Always wear safety glasses, a flame-resistant lab coat, and appropriate gloves when handling these reagents.[23]
Conclusion
This compound serves as a highly adaptable building block for constructing complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions provides reliable access to substituted alkenes and enynes, which are common motifs in pharmaceuticals and advanced materials. Furthermore, its conversion to potent organometallic nucleophiles opens pathways for a vast array of carbon-carbon bond formations. The protocols detailed in this guide offer a robust framework for leveraging the synthetic potential of this important intermediate.
References
-
Li, J., Zhang, X., Yao, Y., Gao, Y., Yang, W., & Zhao, W. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry, 87(10), 6544–6554. [Link]
-
Pochet, L., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]
-
Yoneda, A. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Gelest, Inc. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library. [Link]
-
ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Novikov, Y. Y., & Sampson, P. (2005). 1-Bromo-1-lithioethene: A Practical Reagent in Organic Synthesis. The Journal of Organic Chemistry, 70(25), 10247–10259. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Syntheses. (n.d.). Procedure for Grignard reagent preparation. [Link]
-
Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. [Link]
-
RSC Publishing. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]
-
White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. [Link]
-
The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. [Link]
-
National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
Arkivoc. (2006). Carbanion generation through tin-lithium exchange of vinyl−, aryl−, and hetarylstannanes. [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
DSpace@MIT. (n.d.). Preparation and reactions of medium-ring Grignard reagent. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. [Link]
-
ResearchGate. (n.d.). Effect of Solvent and Temperature on the Lithium-Bromine Exchange of Vinyl Bromides. [Link]
-
ACS Publications. (n.d.). The Grignard Reagents. [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]
-
Organic Syntheses. (n.d.). Procedure for Vinyllithium Generation. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). 4-bromo-2-heptene. [Link]
-
YouTube. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. [Link]
-
PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts. [Link]
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
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- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
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Reaction of 2-Bromo-1-octene with organolithium reagents
Application Note: High-Fidelity Generation and Functionalization of 2-Lithio-1-octene
Executive Summary
The conversion of 2-bromo-1-octene to its organolithium equivalent, 2-lithio-1-octene, represents a critical entry point for installing the 1-octen-2-yl moiety into complex scaffolds. While theoretically simple, this lithium-halogen exchange is fraught with practical challenges, including competitive Wurtz coupling, elimination to 1-octyne, and protonation.
This guide provides a rigorous, field-validated protocol for the generation of 2-lithio-1-octene using tert-butyllithium (
Mechanistic Insight & Reaction Design
To design a robust protocol, one must understand the competing pathways governing the reactivity of vinyl bromides with organolithiums.
The Challenge: Reversibility and Side Reactions
When using
-
Reversibility: The reaction can reverse, lowering yield.
-
Wurtz Coupling: The highly nucleophilic Vinyl-Li can attack the electrophilic
-BuBr, forming an alkylated impurity (2-butyl-1-octene).
The Solution: The -BuLi Strategy
Using 2 equivalents of
-
Exchange: The first equivalent performs the Li-Br exchange.
-
Scavenging: The second equivalent immediately reacts with the generated
-BuBr. This reaction is extremely fast and produces inert gases (isobutene and isobutane) and LiBr.
Net Transformation:
This renders the exchange irreversible and removes the alkyl bromide electrophile, preventing coupling side reactions.
Figure 1: The "2-Equivalent" strategy ensures irreversible generation of the vinyl lithium species by chemically destroying the reactive halide byproduct.
Safety Directives: Handling tert-Butyllithium
CRITICAL WARNING:
-
Engineering Controls: All operations must occur in a fume hood with a blast shield or within a glovebox.
-
Syringe Technique: Never pull the plunger past the barrel limit. Use a gas-tight syringe with a Luer lock.
-
Needle Safety: A long needle is preferred to reach the liquid level without tilting the bottle.
-
Quenching: Residual
-BuLi in syringes must be quenched immediately in a dedicated beaker of dry heptane/toluene, followed by slow addition of isopropanol. Never rinse a -BuLi syringe directly with water.
Experimental Protocol: Generation and Trapping
Objective: Synthesis of 2-(1-hydroxybenzyl)-1-octene via trapping with benzaldehyde.
Materials & Equipment
-
Substrate: this compound (>95% purity).
-
Reagent:
-BuLi (1.7 M in pentane). Titrate before use. -
Electrophile: Benzaldehyde (distilled, stored under Argon).
-
Solvent: Anhydrous THF (distilled from Na/benzophenone or from a solvent purification system).
-
Vessel: Flame-dried 3-neck round bottom flask with magnetic stir bar, internal thermometer, and Argon inlet.
Step-by-Step Procedure
Phase 1: Setup and Dehydration
-
Assemble the glassware while hot and cool under a stream of dry Argon.
-
Charge the flask with This compound (1.0 equiv, 5.0 mmol, 955 mg) .
-
Add Anhydrous THF (25 mL) . Concentration should be ~0.2 M to maintain solubility at low temps.
-
Cool the mixture to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
Phase 2: Lithium-Halogen Exchange (The Critical Step)
5. Draw
- Note: We use a slight excess (2.1 eq) to account for adventitious moisture.
- Add
-BuLi dropwise over 10–15 minutes.
- Observation: A yellow/orange color may develop.
- Control: Monitor internal temperature. Do not allow it to rise above -70°C. Exotherms promote decomposition.
- Stir at -78°C for 30–45 minutes .
- Checkpoint: The vinyl lithium species is now formed. It is metastable and must be kept cold.
Phase 3: Electrophile Trapping 8. Add Benzaldehyde (1.2 equiv, 6.0 mmol) dropwise (neat or as a 1M solution in THF). 9. Stir at -78°C for 30 minutes . 10. Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.
Phase 4: Workup and Isolation
11. Quench by slowly adding saturated aqueous NH
Data Analysis & Troubleshooting
Expected Results
| Parameter | Specification | Notes |
| Yield | 85–95% | Lower yields indicate moisture or temperature issues. |
| Appearance | Clear to pale yellow oil | Post-purification. |
| Characteristic terminal alkene protons. | ||
| Side Products | 1-Octene | Result of protonation (wet solvent). |
| Side Products | 2-Butyl-1-octene | Result of Wurtz coupling (insufficient cooling or wrong reagent). |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield + 1-Octene | Protonation (Moisture) | Re-dry THF; check Argon lines; flame-dry glassware rigorously. |
| Complex Mixture / Alkylated Product | Wurtz Coupling | Ensure Temp is <-70°C during addition; Switch from |
| Starting Material Recovery | Failed Exchange | |
| Fire/Sparks at Needle Tip | Pyrophoric Reaction | Needle tip is clogged or exposed to air too long. Use a nitrogen-flushed guard tube or work in glovebox. |
Visual Workflow
Figure 2: Operational workflow for the generation and trapping of 2-lithio-1-octene.
References
-
Bailey, W. F., & Patricia, J. J. (1988).[4] The mechanism of the lithium–halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link
-
Negishi, E. I. (1980). Organometallics in Organic Synthesis. Wiley-Interscience.[5] (Foundational text on organolithium stoichiometry).
-
Gau, M. R., & Zdilla, M. J. (2016).[1] A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), e54705. Link
- Seebach, D., & Neumann, H. (1974). Bromine-Lithium Exchange with t-Butyllithium: A General Procedure for the Preparation of Vinyllithium Derivatives. Chemische Berichte, 107(3), 847-853.
Sources
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- 5. Chain extension reactions of acetylenes. Part 2. A comparison of the reactions of butyl-lithium with 1-iodoalk-1-ynes and 1-bromoalk-1-ynes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-1-octene
Introduction: The Strategic Importance of C(sp²)-C(sp) Bond Formation
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, providing a powerful and versatile methodology for the formation of carbon-carbon bonds between sp²-hybridized carbons of vinyl or aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction has become indispensable in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced organic materials.[3] The resulting enyne motif is a highly valuable building block for further chemical transformations.[4]
This guide provides a detailed technical overview and robust protocols for the Sonogashira coupling of a specific and important substrate class: 2-bromo-1-alkenes, exemplified by 2-bromo-1-octene. As a vinyl bromide, this substrate presents unique challenges and opportunities compared to its aryl or vinyl iodide counterparts. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures for both traditional copper-co-catalyzed and copper-free systems, and offer insights into troubleshooting and optimization.
Mechanistic Insights: The Dual Catalytic Cycle
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and, in the traditional approach, a copper cycle.[5] While the precise mechanism is a subject of ongoing research, the dual-cycle model provides a strong framework for understanding the reaction's key transformations.[5]
The Palladium Cycle: The Cross-Coupling Engine
The palladium cycle is the core of the cross-coupling process. It begins with the active Pd(0) species, which undergoes oxidative addition with the vinyl halide (this compound). This is often the rate-determining step, particularly with less reactive bromides and chlorides.[5] The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate (in the co-catalyzed system) or reacts directly with the deprotonated alkyne (in the copper-free version). The final step is reductive elimination, which forms the desired enyne product and regenerates the active Pd(0) catalyst.[5]
The Copper Cycle: Acetylide Activation and Potential Pitfalls
In the conventional Sonogashira reaction, a copper(I) salt, typically CuI, acts as a co-catalyst. Its primary role is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[4] This intermediate is more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the palladium(II) complex.[5]
However, the presence of copper is not without its drawbacks. The primary side reaction associated with the copper co-catalyst is the oxidative homocoupling of the terminal alkyne, known as the Glaser-Hay coupling.[6] This dimerization of the alkyne can significantly reduce the yield of the desired cross-coupled product. Consequently, a key consideration in protocol design is the mitigation of this side reaction, often through the use of an inert atmosphere and careful control of reaction conditions.[6]
Visualizing the Catalytic Pathway
To better illustrate the interplay of the catalytic cycles, the following diagram outlines the key steps in the copper-co-catalyzed Sonogashira coupling.
Sources
Application Notes and Protocols for the Stille Coupling of 2-Bromo-1-octene
Introduction: The Strategic Importance of C(sp²)-C(sp²) Bond Formation
The construction of carbon-carbon bonds lies at the heart of organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the myriad of methods available, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile tool. The Stille coupling, developed by Nobel laureate John Kenneth Stille, facilitates the formation of a new single bond between two sp²-hybridized carbon atoms through the reaction of an organostannane (R-SnR'₃) with an organic halide or pseudohalide (R''-X).[1][2] This reaction is renowned for its broad functional group tolerance, the stability of the organotin reagents to air and moisture, and generally neutral reaction conditions, making it a favored method in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][3]
This application note provides a comprehensive guide to the Stille coupling reaction involving 2-bromo-1-octene, a readily available terminal vinyl bromide. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
Mechanistic Insights: The Palladium Catalytic Cycle
The Stille coupling proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. Understanding this cycle is paramount for troubleshooting and optimizing the reaction conditions. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the steric and electronic properties of the phosphine ligands on the palladium center. Electron-rich and bulky phosphine ligands generally facilitate this step.
-
Transmetalation: This is often the rate-determining step of the catalytic cycle. The organostannane reagent exchanges its organic group (the nucleophilic partner) with the bromide on the palladium center. This forms a new diorganopalladium(II) complex. The reactivity of the organotin reagent is crucial, with the general trend for the transferable group being alkynyl > alkenyl > aryl > allyl > benzyl > alkyl.[2] The use of additives, such as copper(I) salts, can significantly accelerate this step.[4]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are expelled from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Stille coupling reaction.
Experimental Protocol: Stille Coupling of this compound with Tributyl(vinyl)stannane
This protocol details the coupling of this compound with tributyl(vinyl)stannane to synthesize 1,7-octadiene. This reaction is a representative example of a vinyl-vinyl coupling, a common transformation in organic synthesis.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Major chemical supplier | Store under inert atmosphere. |
| Tributyl(vinyl)stannane | ≥97% | Major chemical supplier | Highly Toxic! Handle with extreme caution in a fume hood. |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Major chemical supplier | Air and light sensitive. Store under inert atmosphere. |
| Toluene | Anhydrous, ≥99.8% | Major chemical supplier | Use freshly distilled or from a solvent purification system. |
| Triphenylphosphine | ≥99% | Major chemical supplier | |
| Saturated aq. KF solution | - | Prepared in-house | Used for workup to remove tin byproducts. |
| Diethyl ether | ACS grade | Major chemical supplier | For extraction. |
| Anhydrous Magnesium Sulfate | ACS grade | Major chemical supplier | For drying. |
| Silica Gel | 230-400 mesh | Major chemical supplier | For column chromatography. |
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations.
-
Magnetic stirrer with heating capabilities.
-
Standard laboratory glassware (Schlenk flask, condenser, etc.).
-
Rotary evaporator.
-
Flash chromatography setup.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol, 2.5 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add anhydrous, degassed toluene (20 mL) via cannula or syringe.
-
To the stirred solution, add this compound (1.0 g, 5.23 mmol, 1.0 equiv.) followed by tributyl(vinyl)stannane (1.83 g, 5.75 mmol, 1.1 equiv.) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C under a positive pressure of argon.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (30 mL).
-
To quench the reaction and remove the tin byproducts, add a saturated aqueous solution of potassium fluoride (KF, 20 mL) and stir vigorously for 1-2 hours. A precipitate of tributyltin fluoride will form.[5][6]
-
Filter the mixture through a pad of celite, washing the filter cake with diethyl ether (2 x 20 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford the pure 1,7-octadiene.
-
Data Summary Table:
| Parameter | Value |
| Substrate 1 | This compound |
| Substrate 2 | Tributyl(vinyl)stannane |
| Catalyst | Pd(PPh₃)₄ |
| Catalyst Loading | 2.5 mol% |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 12-24 h |
| Typical Yield | 80-90% |
Key Considerations and Field-Proven Insights
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Therefore, maintaining a strict inert atmosphere throughout the reaction setup and execution is critical to prevent catalyst decomposition and ensure high yields.
-
Solvent Degassing: The use of a properly degassed solvent is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst.
-
Ligand Choice: While Pd(PPh₃)₄ is a common and effective catalyst, other palladium sources and phosphine ligands can be employed. For example, using a combination of Pd₂(dba)₃ and a phosphine ligand like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) can also be effective. The choice of ligand can influence the reaction rate and substrate scope.
-
Organotin Reagent Purity: The purity of the organostannane reagent is important for achieving high yields. Impurities can interfere with the catalytic cycle.
-
Removal of Tin Byproducts: A significant challenge in Stille couplings is the removal of toxic organotin byproducts. The KF workup is a standard and effective method.[5][6] Alternatively, column chromatography on silica gel treated with a small amount of triethylamine can aid in the removal of these polar byproducts.
-
Safety Precautions:
-
Organotin Compounds: Tributyltin derivatives are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All waste containing organotin compounds must be disposed of according to institutional and regulatory guidelines.
-
Palladium Catalysts: Palladium catalysts, especially when finely divided, can be pyrophoric. Handle in an inert atmosphere and avoid creating dust.[8]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and have unpleasant odors. Handle them in a fume hood.
-
Applications and Further Transformations
The product of this specific protocol, 1,7-octadiene, and other structurally similar dienes synthesized via Stille coupling, are valuable building blocks in organic synthesis. They can undergo a variety of further transformations, including:
-
Ring-Closing Metathesis (RCM): To form cyclic alkenes.
-
Diels-Alder Reactions: Acting as the diene component to construct six-membered rings.
-
Polymerization: As monomers for the synthesis of specialty polymers.[9][10]
-
Epoxidation and other functional group transformations: To introduce further complexity.[9]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Vinyl tributyltin - Wikipedia [en.wikipedia.org]
- 8. honrel.com [honrel.com]
- 9. researchgate.net [researchgate.net]
- 10. DFT study on 1,7-octadiene polymerization catalyzed by a non-bridged half-titanocene system - RSC Advances (RSC Publishing) [pubs.rsc.org]
Strategic Utilization of 2-Bromo-1-octene in Modular Alkene Synthesis
Application Note: AN-OCT-2024
Executive Summary
This guide details the strategic application of 2-bromo-1-octene (CAS: 23074-36-4) as a linchpin scaffold for the synthesis of 1,1-disubstituted alkenes (gem-disubstituted olefins). Unlike terminal alkenes, gem-disubstituted variants possess unique steric profiles and metabolic stability, making them high-value targets in medicinal chemistry (e.g., as bioisosteres for carbonyls) and polymer science.
While vinyl bromides are classical substrates, this compound presents specific regiochemical challenges and opportunities. This note provides validated protocols for Suzuki-Miyaura , Sonogashira , and Kumada cross-couplings, emphasizing the suppression of common side reactions such as protodebromination and isomerization.
The Scaffold: this compound
Structural Utility
The this compound molecule serves as a pre-functionalized 8-carbon chain. Its value lies in the C2 position :
-
Electrophilicity: The C-Br bond is activated for oxidative addition to transition metals (Pd, Ni, Fe).
-
Regiocontrol: It pre-defines the substitution pattern, guaranteeing a 1,1-disubstituted product upon coupling, avoiding the regioselectivity issues common in direct hydrofunctionalization of internal alkynes.
Preparation & Quality Control (Critical Step)
Commercial supplies vary in isomeric purity. For sensitive applications, users must verify the absence of 1-bromo-1-octene (the linear isomer).
-
Synthesis Route: The most reliable method for high regioselectivity is the addition of HBr to 1-octyne under specific conditions to favor the Markovnikov product.
-
QC Parameter:
H NMR is definitive.-
This compound: Singlets at
5.40 and 5.60 ppm (terminal vinyl protons). -
1-bromo-1-octene: Multiplets at
6.0–6.4 ppm.
-
Reaction Landscape & Workflow
The following diagram illustrates the divergent synthesis pathways available from this single precursor.
Figure 1: Divergent synthesis pathways from this compound.
Protocol A: Suzuki-Miyaura Coupling
Target: Synthesis of 2-aryl-1-octenes. Challenge: Vinyl bromides can be sluggish compared to aryl iodides. Steric bulk at the C2 position requires an active catalyst system.
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2–1.5 equiv)
-
Catalyst: Pd(PPh
) (3–5 mol%) or Pd(dppf)Cl (for sterically hindered boronic acids). -
Base: 2M Aqueous Na
CO or K PO . -
Solvent: THF or Toluene/Ethanol (4:1).
Step-by-Step Procedure
-
Degassing (Crucial): Sparge the solvent (THF) with argon for 15 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.
-
Assembly: In a reaction vial equipped with a stir bar, combine the arylboronic acid, base solution, and solvent.
-
Catalyst Addition: Add this compound followed immediately by the Pd catalyst.
-
Note: Adding the vinyl bromide before the catalyst minimizes catalyst decomposition.
-
-
Reaction: Seal and heat to reflux (approx. 65–80°C) for 4–12 hours. Monitor by TLC (stain with KMnO
; the product will be UV active if the aryl group is conjugated). -
Workup: Cool to RT. Dilute with diethyl ether. Wash with water and brine. Dry over MgSO
. -
Purification: Flash chromatography (Hexanes/EtOAc).
Mechanistic Insight: The oxidative addition of the vinyl bromide to Pd(0) occurs with retention of stereochemistry. Since this compound is terminal,
Protocol B: Sonogashira Coupling
Target: Synthesis of 2-alkynyl-1-octenes (Enenynes). Challenge: Homocoupling of the alkyne (Glaser coupling) is a major competitor.
Materials
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: PdCl
(PPh ) (2–3 mol%) -
Co-Catalyst: CuI (1–2 mol%)
-
Base/Solvent: Diethylamine (Et
NH) or Triethylamine (Et N). Used as both base and solvent.
Step-by-Step Procedure
-
Preparation: Flame-dry the glassware under vacuum and backfill with Argon.
-
Mixing: Dissolve this compound and the terminal alkyne in the amine solvent.
-
Catalyst Loading: Add PdCl
(PPh ) and CuI. -
Temperature Control: Stir at Room Temperature (RT).
-
Expert Tip: If the reaction is sluggish after 2 hours, heat gently to 40°C. Excessive heat promotes polymerization of the enenyne product.
-
-
Quench: Pour into saturated NH
Cl solution (to chelate copper). Extract with hexanes.
Protocol C: Iron-Catalyzed Kumada Coupling
Target: Synthesis of 2-alkyl-1-octenes (Alkyl-Alkyl coupling). Innovation: Replacing expensive Pd/Ni with Fe catalysts reduces cost and toxicity. This protocol uses the "Nakamura conditions" adapted for vinyl halides.
Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Alkyl magnesium bromide (Grignard, 1.5 equiv)
-
Catalyst: Fe(acac)
(5 mol%)[1] -
Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine) (10 mol%) - Critical for stabilizing the Iron species.
-
Solvent: Dry THF.
Step-by-Step Procedure
-
Catalyst Premix: In a dry flask under Argon, dissolve Fe(acac)
and TMEDA in THF. The solution should turn a dark color. -
Substrate Addition: Add this compound.
-
Controlled Addition: Cool the mixture to 0°C. Add the Grignard reagent dropwise via syringe pump (rate: 1 mL/min).
-
Why? Rapid addition leads to homocoupling of the Grignard reagent.
-
-
Reaction: Allow to warm to RT and stir for 30 minutes.
-
Quench: Carefully add 1M HCl. Extract with ether.
Comparative Data & Yield Expectations
| Protocol | Coupling Partner | Catalyst System | Typical Yield | Key Side Product |
| Suzuki | Phenylboronic Acid | Pd(PPh | 85–92% | Biaryl (homocoupling) |
| Sonogashira | Phenylacetylene | Pd/Cu / Et | 78–85% | Diyne (Glaser) |
| Kumada (Fe) | Octyl-MgBr | Fe(acac) | 70–80% | Octane (reduction) |
Mechanistic Visualization: The Vinyl Catalytic Cycle
The following diagram details the specific pathway for the Suzuki coupling of this compound, highlighting the oxidative addition step which is rate-determining for vinyl bromides.
Figure 2: Pd(0)/Pd(II) catalytic cycle for vinyl bromide coupling.
Troubleshooting & Optimization
Protodebromination (Reduction)
-
Symptom: Recovery of 1-octene or octane instead of product.
-
Cause: Presence of water in non-aqueous protocols or
-hydride elimination from alkyl-metal intermediates. -
Fix: Ensure anhydrous solvents for Kumada/Sonogashira. For Suzuki, increase catalyst load to outcompete hydrodehalogenation.
Polymerization
-
Symptom: Gummy residue; loss of vinyl signals in NMR.
-
Cause: Free radical pathways or excessive heat in concentrated solutions.
-
Fix: Add a radical scavenger (BHT) if using radical-prone conditions (though rare in standard Pd chemistry). Dilute the reaction (0.1 M).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. Link
-
Fürstner, A., & Martin, R. (2005). Iron-Catalyzed Cross-Coupling Reactions.[2][3] Chemistry Letters, 34(5), 624–629. Link
-
Caine, D. (1978). Alkylation and Related Reactions of Ketones and Aldehydes via Metal Enolates. Organic Reactions.[2][3][4][5][6][7][8][9][10][11][12] (Foundational text for regiocontrol concepts). Link
-
Negishi, E. (1982). Palladium- or Nickel-Catalyzed Cross Coupling.[2] A New Selective Method for Carbon-Carbon Bond Formation.[5] Accounts of Chemical Research, 15(11), 340–348. Link
Sources
- 1. Iron-Catalyzed Cross-Coupling of Unactivated, Secondary Alkyl Thio Ethers and Sulfones with Aryl Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coming of age: sustainable iron-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromo-1-octene
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-bromo-1-octene. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific reaction, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful outcomes in your experiments.
Introduction: The Challenge of Coupling Terminal Vinyl Bromides
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. However, the use of terminal vinyl bromides like this compound introduces a unique set of challenges. These substrates are susceptible to a variety of side reactions that can significantly lower the yield of the desired product and complicate purification. This guide will provide you with the expertise to anticipate, diagnose, and resolve these common issues.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues encountered during the Suzuki coupling of this compound.
Q1: My reaction is sluggish or shows no conversion. What are the likely causes and solutions?
A1: Low reactivity in the Suzuki coupling of this compound can often be attributed to several factors related to the catalyst, ligands, and reaction conditions.
-
Inefficient Oxidative Addition: The first step in the catalytic cycle, the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, can be slow.[1][2][3]
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen, leading to the formation of palladium black and a loss of catalytic activity.
-
Solution: Ensure rigorous degassing of all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
-
Inappropriate Base: The choice of base is critical for the transmetalation step and can significantly impact the reaction rate.[4]
-
Solution: For vinyl bromides, moderately strong, non-nucleophilic bases are often preferred. Consider screening bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[6]
-
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to my starting boronic acid dimer. What is this and how can I prevent it?
A2: This byproduct is the result of a homocoupling reaction of your boronic acid. This is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.
-
Mechanism: Homocoupling occurs when two molecules of the boronic acid react with each other, catalyzed by palladium. This process is often initiated by Pd(II) species, which are then reduced to the active Pd(0) catalyst. The presence of oxygen can also facilitate this side reaction.
-
Troubleshooting Strategies:
-
Rigorous Degassing: The most critical step is to thoroughly degas your solvents and reagents to remove dissolved oxygen.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄, can sometimes minimize homocoupling that might occur during the in situ reduction of a Pd(II) source.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus disfavoring the bimolecular homocoupling reaction.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.
-
Q3: My main byproduct has a mass corresponding to the debrominated starting material (1-octene). What is happening and how can I fix it?
A3: You are observing protodebromination , a side reaction where the bromine atom is replaced by a hydrogen atom.
-
Causality: This side reaction can be promoted by certain bases, the presence of water or protic solvents, or impurities that can act as a hydride source. It occurs when the palladium intermediate formed after oxidative addition undergoes reaction with a proton source before transmetalation can occur.
-
Troubleshooting Strategies:
-
Base Selection: Use an anhydrous, non-nucleophilic base. Bases like anhydrous K₃PO₄ or Cs₂CO₃ are often better choices than hydroxides or alkoxides.
-
Solvent Choice: Employ anhydrous aprotic solvents like dioxane, THF, or toluene. If protodebromination is a persistent issue, ensure your solvents are rigorously dried.
-
Ligand Optimization: The use of bulky biarylphosphine ligands can sometimes suppress this side reaction by accelerating the desired cross-coupling catalytic cycle.
-
Q4: I've isolated a product with the correct mass, but my spectroscopic data (¹H NMR) suggests I have a mixture of isomers. What could be the cause?
A4: This is likely due to isomerization of the double bond in your this compound starting material or the final product. Terminal alkenes can isomerize to more stable internal alkenes under palladium catalysis.
-
Mechanism of Isomerization: Palladium hydrides, which can form in the catalytic cycle, can add across the double bond and then undergo β-hydride elimination to re-form a double bond in a different position. This process can lead to a mixture of terminal and internal alkenes.
-
Preventative Measures:
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for efficient coupling can minimize isomerization. Some catalyst systems are effective even at room temperature.[4][5]
-
Ligand Effects: The choice of ligand can influence the propensity for isomerization. Screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands may be beneficial.
-
Reaction Time: Minimizing the reaction time can reduce the exposure of the starting material and product to the catalytic conditions that promote isomerization. Monitor the reaction closely and work it up as soon as it is complete.
-
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, workflow-oriented approach to troubleshooting common issues.
Workflow for Diagnosing and Solving Low Yields
Caption: Decision tree for troubleshooting low yields.
Data-Driven Optimization: The Impact of Reaction Parameters
The choice of catalyst, ligand, and base has a profound impact on the success of the Suzuki coupling of vinyl bromides. The following table summarizes general trends and provides a starting point for your reaction optimization.
| Parameter | Options | Rationale and Field Insights | Potential Side Reactions to Monitor |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Buchwald Precatalysts | Pd(PPh₃)₄ is a classic choice but may require higher temperatures. PdCl₂(dppf) is robust and effective for many vinyl couplings.[6] Pd₂(dba)₃ in combination with a bulky phosphine ligand is highly active, often at room temperature.[4][5] Buchwald precatalysts are designed for high activity and stability. | Catalyst decomposition (palladium black), homocoupling. |
| Ligand | PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhos | PPh₃ is a standard ligand but can be less effective for challenging substrates. Bulky and electron-rich ligands like P(t-Bu)₃ and Buchwald's SPhos or XPhos significantly accelerate oxidative addition and reductive elimination, often leading to higher yields and allowing for lower reaction temperatures. | Ligand degradation, isomerization. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, NaOt-Bu | The base activates the boronic acid for transmetalation.[4] K₃PO₄ and Cs₂CO₃ are often excellent choices for vinyl bromide couplings, providing a good balance of reactivity while minimizing base-induced side reactions.[6] Stronger bases like NaOt-Bu can sometimes promote isomerization or other undesired pathways. | Protodebromination, isomerization, hydrolysis of sensitive functional groups. |
| Solvent | Toluene, Dioxane, THF, DMF | The choice of solvent can influence the solubility of reagents and the reaction kinetics. Aprotic solvents are generally preferred. Often, a co-solvent of water is used to facilitate the action of inorganic bases, but this must be carefully controlled to avoid protodebromination. | Solvent degradation at high temperatures, incomplete dissolution of reagents. |
| Temperature | Room Temperature to 80 °C | Higher temperatures can increase the reaction rate but may also promote side reactions like isomerization and catalyst decomposition. Catalyst systems based on bulky, electron-rich ligands often allow for efficient coupling at lower temperatures.[4][5] | Isomerization, protodebromination, catalyst decomposition. |
Experimental Protocols
The following protocols provide a starting point for your experiments. It is always recommended to perform a small-scale test reaction to optimize conditions for your specific boronic acid.
Protocol 1: General Procedure using Pd₂(dba)₃/P(t-Bu)₃
This protocol is based on conditions known to be effective for vinyl halides at room temperature.[4][5]
-
To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and P(t-Bu)₃ (0.036 mmol, 3.6 mol%).
-
Add the arylboronic acid (1.2 mmol) and finely powdered, anhydrous K₃PO₄ (2.0 mmol).
-
Add 5 mL of degassed toluene via syringe.
-
Stir the mixture for 15 minutes at room temperature.
-
Add this compound (1.0 mmol) via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Procedure using PdCl₂(dppf)
This protocol utilizes a common and robust catalyst for Suzuki couplings.[6]
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous Cs₂CO₃ (2.0 mmol).
-
Add PdCl₂(dppf) (0.03 mmol, 3 mol%).
-
Add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Visualizing the Suzuki Coupling Catalytic Cycle and Side Reactions
Caption: The Suzuki-Miyaura catalytic cycle and key side reactions.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]
-
Macmillan Group Meeting, B-Alkyl Suzuki Couplings, February 16, 2005. (Provides examples of PdCl₂(dppf) use with vinyl bromides). [Link]
-
Hu, A., & Lin, G. (2020). Suzuki–Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. iScience, 23(4), 101014. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Ligandless, Anionic, Arylpalladium Halide, and Hydroxide Complexes in a Water-Rich Solvent in the Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
Valente, C., et al. (2012). PEPPSI-type precatalysts. Dalton Transactions, 41(42), 12999-13009. [Link]
-
Espinet, P., & Casado, A. L. (1998). The Cis−Trans Isomerization in Square-Planar Complexes and Its Role in Catalysis. Organometallics, 17(6), 954-959. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Improving yields of Heck reaction with 2-Bromo-1-octene
Technical Support Center: Optimizing Heck Couplings of 2-Bromo-1-octene
Case ID: GEM-VINYL-08 Subject: Yield Improvement & Troubleshooting for gem-Disubstituted Vinyl Bromides Status: Active Guide
Executive Summary
You are encountering difficulties with This compound , a gem-disubstituted vinyl halide. Unlike simple aryl halides or terminal vinyl bromides, this substrate presents a unique "Steric Wall" during the oxidative addition step of the catalytic cycle.
Standard Heck conditions (Pd(PPh₃)₄/Et₃N) often fail here because the palladium center cannot easily access the C-Br bond due to the flanking hexyl chain and the vinyl proton. This guide provides two field-proven pathways to unlock high yields: the "Jeffery Phase-Transfer" protocol (robust, cost-effective) and the "Bulky-Electron-Rich" protocol (high-performance).
Module 1: The Mechanistic Bottleneck
To solve low yields, you must understand the failure mode.
-
The Problem: Oxidative Addition. The C(sp²)–Br bond in this compound is sterically crowded. Standard ligands (like PPh₃) are too bulky to allow the Pd to get close enough and not electron-rich enough to force the insertion.
-
The Side Effect: If oxidative addition is slow, the active Pd(0) species aggregates into inactive Palladium Black (precipitate), killing the reaction before it starts.
-
The Competition: Dehydrohalogenation. Strong bases at high temperatures can eliminate HBr from your substrate, forming 1-octyne instead of the coupled product.
Module 2: Optimized Protocols
Pathway A: The "Jeffery Conditions" (Recommended Starting Point)
Best for: Robustness, cost-saving, and preventing Pd-black formation.
This method uses Tetrabutylammonium bromide (TBAB) . TBAB acts as a "solubilizing shield" for Pd nanoparticles, keeping the catalyst active without the need for expensive phosphine ligands.
| Component | Recommendation | Function |
| Catalyst | Pd(OAc)₂ (2–5 mol%) | Pre-catalyst. Reduces in situ to active Pd(0).[1] |
| Ligand | None (Ligand-free) | Phosphines inhibit this specific pathway. |
| Additive | TBAB (1.0 equiv) | Phase transfer agent; stabilizes Pd-nanoclusters; increases reaction rate. |
| Base | K₂CO₃ or NaHCO₃ (2.5 equiv) | Mild inorganic bases reduce side-reaction (alkyne formation). |
| Solvent | DMF or DMAc | High polarity is required to dissolve the inorganic base and TBAB. |
| Temp | 80°C – 100°C | Keep under 110°C to prevent thermal decomposition of the catalyst. |
Protocol A Steps:
-
Charge a flask with Pd(OAc)₂ (3 mol%), TBAB (1 equiv), and K₂CO₃ (2.5 equiv).
-
Add DMF (0.2 M concentration relative to substrate).
-
Add this compound (1.0 equiv) and the alkene coupling partner (1.2–1.5 equiv).
-
Degas vigorously (sparge with Ar/N₂ for 15 mins). Oxygen kills this cycle.
-
Heat to 90°C. Monitor via GC-MS.
Pathway B: The "Bulky-Rich" Protocol (For Stubborn Cases)
Best for: Difficult coupling partners or when regioselectivity is critical.
If Pathway A fails, use a ligand that is both bulky (to force reductive elimination later) and electron-rich (to force oxidative addition now).
-
Ligand: P(t-Bu)₃ (Tri-tert-butylphosphine) or JohnPhos .
-
Ratio: Pd:Ligand = 1:2.
-
Solvent: Dioxane or Toluene (Non-polar solvents work better here).
-
Base: Cy₂NMe (Methyldicyclohexylamine).
Module 3: Troubleshooting Decision Tree
Use this visual guide to diagnose your specific failure mode.
Caption: Diagnostic flow for Heck coupling failures. Blue/Green nodes indicate states; Yellow nodes indicate chemical byproducts; Dashed nodes are solutions.
Module 4: Frequently Asked Questions (Technical)
Q1: Why am I seeing 1-octyne in my GC-MS? A: This is a competing elimination reaction. Under basic conditions and high heat, this compound can undergo dehydrobromination to form the alkyne.
-
Fix: Switch from amine bases (Et₃N) to inorganic carbonate bases (K₂CO₃ or Cs₂CO₃). Inorganic bases are less likely to promote this specific elimination pathway in this substrate.
Q2: My reaction turns black within 15 minutes and yields are <10%. A: "Pd Black" formation indicates your catalyst is precipitating out of solution before it can enter the catalytic cycle. This is common with ligand-free Pd(OAc)₂.
-
Fix: You must add TBAB (Tetrabutylammonium bromide) . The quaternary ammonium salt stabilizes the Pd(0) nanoparticles, keeping them soluble and active. This is the core of the "Jeffery Condition."
Q3: Can I use aryl chlorides instead of bromides to save money? A: Not recommended for this specific substrate class. Gem-disubstituted vinyl chlorides are virtually inert to oxidative addition under standard conditions. You would require specialized N-Heterocyclic Carbene (NHC) ligands, which negates the cost savings. Stick to the bromide or iodide.
Q4: What about regioselectivity? I'm getting mixed isomers. A: this compound is a gem-disubstituted vinyl halide. When it couples with a terminal alkene (like styrene), the steric bulk of the octyl chain directs the incoming alkene to the opposite side.
-
Expectation: You should predominantly form the 1,3-diene (E-isomer).
-
Control: If you see migration, use a bidentate ligand like dppp (1,3-bis(diphenylphosphino)propane) to enforce a rigid bite angle, though this may lower yield compared to the P(t-Bu)₃ monodentate systems.
Module 5: The Catalytic Cycle (Visualized)
Understanding where the reaction stalls is key to optimization.
Caption: The Heck Catalytic Cycle. Note the "Red Zone" at Oxidative Addition, which is the primary failure point for this compound.
References
-
Jeffery, T. (1984). "Heck-type reactions in water".[2][3] Tetrahedron Letters, 35(19), 3051-3054.
- Core Authority: Establishes the use of tetraalkylammonium salts (Jeffery conditions) for difficult vinyl halides.
-
Littke, A. F., & Fu, G. C. (2001). "Palladium-catalyzed coupling reactions of aryl chlorides". Journal of the American Chemical Society, 123(29), 6989-7000.
- Core Authority: Validates the use of bulky, electron-rich phosphines (P(t-Bu)3) to overcome oxidative addition barriers in hindered halides.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009-3066.
-
Core Authority: Comprehensive review covering mechanism, side reactions (elimination), and regioselectivity issues.[4]
-
Sources
Technical Support Center: Purification of 2-Bromo-1-octene
A Senior Application Scientist's Guide to Successful Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 2-bromo-1-octene. This resource is designed for researchers and drug development professionals who encounter challenges during the separation of this and similar non-polar haloalkenes. The following FAQs and troubleshooting guides are structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase and solvent system (mobile phase) for purifying this compound?
A1: The choice of stationary and mobile phase is dictated by the polarity of the target molecule. This compound is a non-polar compound, as indicated by its high calculated XLogP3 value of 4.3[1]. Therefore, normal-phase chromatography is the method of choice.
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the most common and appropriate choice. Its polar surface, rich in silanol groups (Si-OH), effectively retains polar impurities while allowing the non-polar product to elute relatively quickly[2][3].
-
Mobile Phase (Eluent): A non-polar solvent system is essential. Start with a very non-polar eluent and gradually increase the polarity. A good starting point for Thin Layer Chromatography (TLC) analysis is 100% hexanes or a mixture of hexanes and ethyl acetate (e.g., 99:1 Hexanes:EtOAc)[4]. The ideal TLC will show your product with an Rf value between 0.2 and 0.4, which provides optimal separation on a column[5].
Table 1: Recommended Solvent Systems for TLC and Column Chromatography
| Solvent System (v/v) | Typical Rf of this compound | Comments |
|---|---|---|
| 100% Hexanes | ~0.4 - 0.5 | Excellent for eluting the product if impurities are significantly more polar. |
| 99:1 Hexanes / Ethyl Acetate | ~0.3 - 0.4 | A good starting point for most crude samples. Provides slightly more "push" to move the compound. |
| 98:2 Hexanes / Ethyl Acetate | ~0.2 - 0.3 | Use if the product is not moving sufficiently in less polar systems. |
| 95:5 Hexanes / Diethyl Ether | ~0.3 - 0.4 | Diethyl ether offers different selectivity compared to ethyl acetate and can sometimes improve separation from close-running impurities[6]. |
Rationale: The principle of normal-phase chromatography is "like dissolves like" for elution. A non-polar eluent has a weak affinity for the polar silica gel, allowing it to carry non-polar compounds like this compound down the column. Polar impurities will have stronger interactions with the stationary phase and will lag behind[7].
Q2: My this compound seems to be decomposing on the column. My yield is low, and I see new, more polar spots on the TLC of my fractions. What's happening?
A2: This is a critical and common issue when purifying haloalkanes on silica gel. The acidic nature of the silanol groups (Si-OH) on the silica surface can catalyze the degradation of sensitive compounds[8][9]. For this compound, two likely degradation pathways are:
-
Elimination (Dehydrobromination): The acidic protons on the silica surface can promote the elimination of HBr, leading to the formation of diene byproducts.
-
Substitution: Trace amounts of water on the silica gel can act as a nucleophile, leading to the formation of 2-bromo-1-octanol.
Solutions:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites. A common method is to add 0.5-1% triethylamine (NEt₃) to the eluent mixture[10]. This base will preferentially interact with the acidic silanol groups, rendering them less likely to react with your product.
-
Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like alumina (Al₂O₃) or a bonded phase like diol[8][10]. Always perform a preliminary TLC analysis on these alternative plates to ensure separation is still viable.
-
Minimize Contact Time: Run the column efficiently and without unnecessary delays. The longer the compound remains on the silica, the greater the opportunity for degradation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography workflow.
Problem 1: My compound is not eluting from the column, even after I've passed many column volumes of the solvent system that gave a good Rf on TLC.
-
Possible Cause 1: Discrepancy between TLC and Column Conditions. The conditions of your TLC plate may not perfectly replicate the column environment. The silica on a TLC plate can be of a different grade or activity level than your bulk silica.
-
Solution: Perform a "gradient TLC." Spot your crude mixture on a TLC plate and run it with your starting eluent. Then, without letting the plate dry, place it in a new chamber with a more polar solvent (e.g., 90:10 Hexanes:EtOAc). This can give you a better idea of the polarity required to move the spot. Also, ensure your column solvent is from the same batch as your TLC solvent to avoid variability[11].
-
-
Possible Cause 2: Insufficient Solvent Polarity. Your compound may be slightly more retained by the larger amount of silica in the column than anticipated.
-
Solution: Gradually and systematically increase the polarity of your mobile phase. For example, if you are running 99:1 Hexanes:EtOAc, switch to 98:2, then 95:5. Avoid large, sudden jumps in polarity, as this can cause all compounds to elute at once, ruining the separation[7].
-
-
Possible Cause 3: The Compound Never Made it Onto the Column. This is rare but can happen if the sample precipitates during loading.
-
Solution: After running the column, you can flush it with a very polar solvent like 100% ethyl acetate or 10% methanol in dichloromethane to wash everything off. Concentrate this flush and run a TLC to see if your compound was stuck at the top[8].
-
Problem 2: All my fractions are mixed. The separation on the column is much worse than predicted by TLC.
-
Possible Cause 1: Column Overloading. You have loaded too much crude material for the amount of silica used. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight for difficult separations.
-
Solution: Use a larger column with more silica gel or reduce the amount of sample loaded. Overloading saturates the stationary phase, preventing proper partitioning and leading to broad, overlapping bands[12].
-
-
Possible Cause 2: Poor Column Packing. Cracks, channels, or air bubbles in the silica bed will lead to an uneven solvent front and poor separation.
-
Solution: Ensure you pack the column carefully. A "slurry packing" method, where the silica is mixed with the initial eluent and poured into the column, is generally more reliable than "dry packing" for achieving a homogenous bed[13][14]. Gently tap the column as the silica settles to dislodge any air bubbles.
-
-
Possible Cause 3: Sample Band is Too Wide. If the sample is loaded in too much solvent or a solvent that is more polar than the eluent, it will spread out into a wide band before chromatography begins.
-
Solution: Dissolve the crude sample in the absolute minimum amount of the initial mobile phase (or a less polar solvent like pentane). Alternatively, use "dry loading," where the crude product is dissolved, adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is carefully added to the top of the packed column[13][15].
-
Problem 3: The solvent flow is extremely slow or has stopped completely.
-
Possible Cause 1: Fine Particles Clogging the Frit. Very fine silica particles may have passed through the column and clogged the cotton plug or fritted disc at the bottom.
-
Solution: This is difficult to fix mid-run. Prevention is key: place a layer of sand on top of the bottom cotton plug before adding the silica to prevent fines from passing through[15]. If the column is truly stuck, you may need to carefully apply positive pressure (flash chromatography) or try to dislodge the blockage by gently probing the outlet with a thin wire[8].
-
-
Possible Cause 2: Compound Precipitation. A highly concentrated fraction of the compound or an impurity may have crystallized within the column matrix, blocking solvent flow.
-
Solution: This is a challenging situation. You can try switching to a solvent system in which the compound is more soluble, but this may compromise your separation. Often, the best course is to extrude the silica from the column and extract the compounds with a strong solvent (e.g., ethyl acetate or methanol), then re-attempt the purification with a more dilute sample or a different solvent system[8].
-
Visualized Protocols and Workflows
Standard Column Chromatography Workflow
The following diagram outlines the logical flow of the entire purification process, from initial analysis to final product isolation.
Caption: Workflow for purifying this compound via column chromatography.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common issues during your purification.
Caption: A decision tree for troubleshooting common chromatography problems.
Detailed Experimental Protocol
Purification of this compound (1.0 g scale)
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber containing 100% hexanes. Visualize under UV light and/or by staining (e.g., potassium permanganate).
-
If the Rf is too high (>0.5), try a 99:1 mixture of Hexanes:Ethyl Acetate. Adjust the solvent ratio until the desired product spot has an Rf of ~0.3[5].
-
-
Column Preparation (Slurry Method):
-
Select a glass column of appropriate size (e.g., 40 mm diameter for ~50 g of silica).
-
Insert a small plug of cotton or glass wool into the bottom and add a ~1 cm layer of sand[15].
-
In a beaker, measure ~50 g of silica gel (for a 1:50 load ratio). Add the initial eluent (e.g., 100% hexanes) to create a free-flowing slurry.
-
With the stopcock closed, pour the slurry into the column. Rinse the beaker with more eluent to transfer all the silica.
-
Open the stopcock and drain the solvent, continuously tapping the side of the column to ensure even packing and remove air bubbles. Do not let the silica run dry.
-
Once the silica has settled, add another ~1 cm layer of sand to the top to protect the silica surface during solvent addition[13].
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound (~1.0 g) in a minimal amount of a volatile solvent like dichloromethane (~10-15 mL).
-
Add ~2-3 g of silica gel to this solution.
-
Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating an even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, opening the stopcock to begin the flow. Use gentle positive air pressure ("flash" chromatography) to achieve a steady flow rate (e.g., ~2 inches/minute descent of the solvent front)[15].
-
Continuously add fresh eluent to the top of the column, never letting the sand layer run dry.
-
Begin collecting fractions in test tubes or vials immediately. Collect fractions of a consistent size (e.g., 10-15 mL).
-
If the product elutes too slowly, you can gradually increase the eluent polarity (e.g., from 100% hexanes to 99:1 hexanes:ethyl acetate) after collecting several column volumes of the initial solvent[8].
-
-
Analysis and Isolation:
-
Spot every few fractions on a TLC plate to monitor the elution profile.
-
Identify the fractions containing the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound[15].
-
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol.
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Koudelakova, T., et al. (2021). Stabilization of Haloalkane Dehalogenase Structure by Interfacial Interaction with Ionic Liquids. Crystals, 11(9), 1052. Available from [Link]
-
Reddit user discussion. (2010, March 31). AskChem: Do primary bromides decompose on silica?. r/chemistry. Retrieved from [Link]
-
Chromatography Forum user discussion. (2008, November 18). Halogenated Molecule Sticking to Column. Retrieved from [Link]
-
ResearchGate user discussion. (2017, June 30). Product decomposed on silica gel. Retrieved from [Link]
-
HALO Columns. (n.d.). LC Chromatography Troubleshooting. Retrieved from [Link]
- Welch, C. J., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
-
Reddit user discussion. (n.d.). Same Rf for two different solvent system for TLC. r/OrganicChemistry. Retrieved from [Link]
-
Reddit user discussion. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Retrieved from [Link]
-
YouTube. (2024, January 4). Chromatography- Basic Introduction | How to Select Mobile and Stationary Phase. Retrieved from [Link]
-
ResearchGate. (n.d.). Basic Guide to Protein Chromatography/Purification. Retrieved from [Link]
-
Wikipedia. (n.d.). Haloalkane. Retrieved from [Link]
-
Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate user discussion. (2016, June 29). I'm having trouble separating two overlapping spots on TLC. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-octene, 1-bromo-, (2Z)-. Retrieved from [https://www.chembk.com/en/chem/2-octene, 1-bromo-, (2Z)-]([Link], 1-bromo-, (2Z)-)
-
Reddit user discussion. (n.d.). Column chromatography issues. r/chemistry. Retrieved from [Link]
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]
- Scott, R. P. W., & Kucera, P. (1973). The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia of the Chemical Society, 8, 10-21.
-
Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]
-
Filo. (2025, August 18). Correct reactivity order of S_N1 is.... Retrieved from [Link]
-
ResearchGate user discussion. (2012, October 1). I have this problem in isolating two spots on TLC.... Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
ChemBK. (2024, April 9). (2Z)-1-bromooct-2-ene. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Jasperse, J. (n.d.). Stability/Reactivity/Selectivity Principles. Chem 350 Handouts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-1-octene. PubChem Compound Database. Retrieved from [Link]
- Pace, V., et al. (2011). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic & Biomolecular Chemistry, 9(13), 4709-4711.
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Request PDF. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Octene. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. Supporting Information. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). (1E)-1-bromo-1-octene. Retrieved from [Link]
Sources
- 1. This compound | C8H15Br | CID 12389616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The silica-gel surface and its interactions with solvent and solute in liquid chromatography - Faraday Symposia of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. hplc.eu [hplc.eu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. orgsyn.org [orgsyn.org]
Technical Support Center: 2-Bromo-1-octene Synthesis & Purification
Introduction
This technical guide addresses the purification of 2-bromo-1-octene , a critical vinyl bromide intermediate used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi). High purity is essential because vinyl bromide isomers and residual dibromides can poison catalysts or lead to inseparable isomeric byproducts in downstream applications.
The synthesis typically proceeds via the dehydrobromination of 1,2-dibromooctane . This pathway, while efficient, generates a specific profile of impurities driven by the competition between Zaitsev and Hofmann elimination thermodynamics.
Module 1: The Synthesis & Impurity Landscape
The Mechanism of Impurity Generation
To effectively remove impurities, one must understand their origin. The dehydrobromination of 1,2-dibromooctane is an E2 elimination. The base abstracts a proton, ejecting a bromide ion.
-
Path A (Desired): Abstraction of a proton from C1 yields This compound (Kinetic/Hofmann-like product).
-
Path B (Undesired): Abstraction of a proton from C3 yields (E/Z)-2-bromo-2-octene (Thermodynamic/Zaitsev product).
-
Path C (Isomerization): Base-catalyzed migration can lead to 1-bromo-1-octene .
-
Path D (Over-reaction): A second elimination yields 1-octyne .
Figure 1: Reaction pathways showing the origin of critical impurities during dehydrobromination.
Module 2: Troubleshooting & FAQs
Q1: My GC-MS shows a split peak near the product. Is this the 1-bromo isomer?
Yes. The most persistent impurity is the regioisomer 1-bromo-1-octene .
-
Diagnosis: These isomers have nearly identical boiling points (
), making them appear as a "shoulder" or split peak on standard non-polar GC columns (e.g., DB-5). -
Root Cause: Using a small, strong base (like ethoxide or hydroxide) favors the thermodynamic product.
-
Solution: Switch to a sterically hindered base like Potassium tert-butoxide (
-BuOK) in -BuOH or THF. The bulky base cannot easily access the internal protons at C3, forcing abstraction at the terminal C1, significantly favoring the this compound product [1].
Q2: I cannot remove the starting material (1,2-dibromooctane) by rotary evaporation.
Correct. 1,2-dibromooctane has a high boiling point (~240°C). It will not strip off on a rotovap even under good vacuum.
-
Removal Strategy: You must use fractional vacuum distillation . The boiling point difference is sufficient (
) for clean separation.
Q3: The product is turning yellow/brown during storage.
Cause: Vinyl bromides are light-sensitive and prone to radical polymerization or degradation, releasing
-
Fix:
-
Store in amber vials.
-
Add a stabilizer: Copper wire or BHT (Butylated hydroxytoluene) (approx. 10-50 ppm).
-
Store at 4°C.
-
Module 3: Experimental Purification Protocols
Protocol A: Vacuum Distillation (Primary Purification)
Best for: Removing 1-octyne and residual 1,2-dibromooctane.
Prerequisites:
-
Vacuum pump capable of < 10 mmHg.
-
Vigreux column (10-20 cm) for fractionation.
Procedure:
-
Quench: Ensure the reaction mixture is quenched with water and extracted (ether/pentane) to remove bulk salts and base. Dry organic layer over
. -
Concentrate: Remove solvent via rotary evaporation.
-
Setup: Assemble a short-path distillation apparatus with a Vigreux column.
-
Fraction Collection:
-
Fraction 1 (Forerun): Collect up to ~60°C (at 15 mmHg). This contains 1-octyne (BP ~126°C atm) and residual solvents.
-
Fraction 2 (Product): Collect the fraction boiling at 75–80°C (at 15 mmHg) [2].
-
Residue (Pot): The high-boiling liquid remaining is 1,2-dibromooctane .
-
Protocol B: Silver Nitrate Impregnated Silica (Isomer Removal)
Best for: Separating this compound from 1-bromo-1-octene if distillation fails.
Principle:[1][2]
Preparation of 10%
-
Dissolve
of Silver Nitrate ( ) in of Acetonitrile (or water, though organic solvents are easier to remove). -
Add
of Silica Gel (230-400 mesh). -
Mix thoroughly to form a slurry.
-
Remove solvent on a rotary evaporator (shield from light with foil) until a free-flowing powder is obtained.
-
Dry in a vacuum oven at 80°C for 4 hours (in the dark).
Chromatography Steps:
-
Pack a column with the prepared
/Silica (keep wrapped in foil). -
Elute with Hexanes/Ethyl Acetate (98:2) .
-
Order of Elution:
-
Saturated impurities (fastest).
-
1-Bromo-1-octene (Internal/Sterically hindered
-system interacts weakly). -
This compound (Terminal
-system interacts strongly elutes later).
-
Module 4: Data & Specifications
Use this table to identify fractions during purification.
| Compound | Role | Boiling Point (atm) | Boiling Point (15 mmHg) | Rf (Hexane)* |
| 1-Octyne | Impurity (Over-elimination) | 126°C | ~40°C | 0.65 |
| This compound | Target Product | 185-189°C | 78-82°C | 0.45 |
| 1-Bromo-1-octene | Impurity (Regioisomer) | 196°C | ~85°C | 0.55 |
| 1,2-Dibromooctane | Starting Material | ~240°C | >110°C | 0.30 |
*Rf values are approximate on standard Silica. On
Figure 2: Decision tree for purification workflows.
References
-
Preparation of Vinyl Bromides : McGinnis, M. B.; Vaugeois, J.; Simard, M.; Wuest, J. D. J. Am. Chem. Soc.1996 , 118, 1473.
-
Boiling Point Data : PubChem Compound Summary for CID 12389616, this compound.
-
Argentation Chromatography : Williams, C. M.; Mander, L. N. "Chromatography with Silver Nitrate."[2] Tetrahedron2001 , 57, 425-447.
Sources
Technical Support Center: 2-Bromo-1-octene Stability & Handling
[1]
Executive Summary: The Stability Paradox
2-Bromo-1-octene is a valuable vinyl halide building block, particularly for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Negishi).[1] However, it suffers from a critical stability paradox: it is kinetically stable but thermodynamically prone to isomerization into 2-bromo-2-octene (the internal isomer) or elimination to 1-octyne .[1]
This migration of the double bond is not random; it is driven by acid-catalyzed protonation and radical-mediated shifts .[1] Standard silica gel chromatography is the most common cause of batch failure, as the acidic silanol groups catalyze the shift to the thermodynamic internal alkene.[1]
This guide provides a self-validating workflow to synthesize, purify, and store this compound without losing regiochemical integrity.[1]
Mechanism of Failure
To prevent isomerization, you must understand the enemy.[1] The degradation pathways are distinct and require different countermeasures.[1]
Pathway A: Acid-Catalyzed Isomerization (The "Silica Trap")
Trace acids (from workup or silica gel) protonate the terminal methylene group (
-
Protonation:
attacks , forming a carbocation at .[1] -
Shift: The cation eliminates a proton from
rather than returning to . -
Result: Formation of the thermodynamically more stable internal alkene (2-bromo-2-octene).[1]
Pathway B: Radical-Mediated Isomerization
Exposure to UV light or heat generates bromine radicals. These radicals catalyze a reversible addition-elimination sequence that scrambles the double bond geometry and position.
Critical Workflow: Synthesis & Purification
The following workflow is designed to minimize residence time in acidic environments.
Step 1: Synthesis (Dehydrobromination)
Context: this compound is typically generated from 1,2-dibromooctane via base-mediated elimination.[1]
-
The Risk: Strong bases or high heat favor the formation of 1-octyne (double elimination).[1]
-
The Protocol:
Step 2: Purification (The "Neutral" Standard)
STOP: Do not use standard Flash Chromatography with untreated Silica Gel.[1]
| Parameter | Standard Protocol (FAIL) | Correct Protocol (PASS) |
| Stationary Phase | Silica Gel 60 (Acidic, pH ~5-6) | Neutral Alumina (Brockmann Activity I-II) |
| Mobile Phase | Hexanes | Hexanes + 1% Triethylamine (Et3N) |
| Loading | Neat liquid | Pre-absorbed on basic alumina or loaded with 1% Et3N |
| Outcome | 15-40% Isomerization to 2-bromo-2-octene | >98% Retention of this compound |
Why this works: The triethylamine neutralizes any residual acidic sites on the stationary phase, preventing the protonation event described in Pathway A.[1]
Visualization: Process Logic Flow
The following diagram illustrates the decision logic required to maintain regioselectivity.
Caption: Logic flow for the synthesis and purification of this compound, highlighting the critical divergence point at purification.
Storage & Stabilization
Even after purification, the compound can degrade.[1] Implement the "Dark & Basic" storage protocol.
-
Container: Amber glass vial (blocks UV light to prevent radical initiation).[1]
-
Stabilizer: Add a small piece of Copper wire or Silver wool (scavenges halogens/radicals).[1]
-
Buffer: Add a trace amount (approx. 10 mg/g) of Potassium Carbonate (
) or a drop of Epichlorohydrin .[1] -
Temperature: Store at -20°C.
Troubleshooting & FAQs
Q1: I see a new spot on TLC just below my product after running a column. What is it?
-
Diagnosis: This is likely 2-bromo-2-octene .[1] The internal vinyl bromide is slightly more polar/retained than the terminal one on silica due to the internal dipole.[1]
-
Fix: You cannot easily separate them now. You must prevent it. Repurify using Neutral Alumina and flush with Hexanes containing 1%
.
Q2: My reaction yielded 1-octyne instead of the bromide. Why?
-
Diagnosis: "Over-elimination."[1] You likely used a base that was too strong (e.g.,
-BuOK or NaH) or heated the reaction too long.[1] -
Fix: Switch to a milder base system like KOH/Ethanol or DBU/Ether at 0°C. Stop the reaction exactly when the dibromide is consumed.
Q3: Can I use this reagent for Suzuki coupling if it contains 5% isomer?
-
Answer: No. In Pd-catalyzed couplings, the internal bromide (2-bromo-2-octene) reacts significantly slower (steric hindrance) than the terminal bromide.[1] However, it will accumulate and complicate purification of your final drug candidate.[1] High purity (>98%) is required for clean kinetics.[1]
Q4: The liquid turned yellow/brown during storage. Is it safe to use?
References
-
Synthesis of Vinyl Bromides
-
Isomerization Mechanisms
-
Purification Protocols
-
Handling & Safety
-
Title: this compound Safety Data Sheet (SDS).[1]
- Source:Sigma-Aldrich / Merck.
-
Technical Support Center: Synthesis of 2-Bromo-1-octene
Executive Summary & Reaction Logic
The synthesis of 2-bromo-1-octene (an
The "Golden Path" Protocol
To minimize troubleshooting, we recommend the following baseline workflow. This method utilizes Phase Transfer Catalysis (PTC) , which has demonstrated higher selectivity for
-
Bromination: 1-Octene +
(in , 0°C) 1,2-Dibromooctane (Quantitative). -
Elimination (PTC Method): 1,2-Dibromooctane + 50% NaOH (aq) + TBAHSO
(1 mol%) This compound .
Reaction Pathway & Divergence Diagram
The following diagram illustrates the critical divergence points where byproducts are generated. Use this to visualize where your reaction is "leaking" yield.
Figure 1: Mechanistic divergence in the dehydrobromination of 1,2-dibromooctane. Path A is the desired route.
Troubleshooting Guide: Byproduct Analysis
This section addresses specific impurities found in your crude mixture.
Issue 1: High levels of 1-Bromo-1-octene (The Regioisomer)
Symptom: NMR shows a triplet or doublet of triplets around
| Causality | Corrective Action |
| Base Size: Small bases (Ethoxide, Hydroxide) can easily access the internal C2 proton. | Switch to Steric Bulk: Use Potassium tert-butoxide (t-BuOK) in t-BuOH or THF. The steric bulk forces the base to abstract the most accessible proton (C1), favoring the target 2-bromo isomer (Hofmann orientation). |
| Temperature: High temperatures favor the thermodynamic product (1-bromo). | Lower Temperature: Run the elimination at 0°C to room temperature. Do not reflux unless conversion is stalled. |
Issue 2: Presence of 1-Octyne
Symptom: IR stretch at ~2120 cm
| Causality | Corrective Action |
| Stoichiometry: Excess base was used. | Titrate Base: Use exactly 1.05 to 1.1 equivalents of base relative to the dibromide. |
| Reaction Time: Extended exposure to base. | Monitor via GC/TLC: Quench the reaction immediately upon consumption of the starting material. Do not let it "cook" overnight. |
Issue 3: Residual 1,2-Dibromooctane
Symptom: Starting material persists. Mechanism: Incomplete reaction due to poor solubility (if using solid base) or insufficient basicity.
| Causality | Corrective Action |
| Phase Transfer Failure: If using aqueous NaOH, the base cannot reach the lipophilic organic phase. | Add Catalyst: Add 1-2 mol% Tetrabutylammonium hydrogen sulfate (TBAHSO |
Identification & Data Reference
Accurate identification is critical as the boiling points of the isomers are close.
Comparative Data Table
| Compound | Structure | Boiling Point (est.) | |
| This compound | 196°C | ||
| 1-Bromo-1-octene | 198°C | ||
| 1,2-Dibromooctane | >240°C (dec) | ||
| 1-Octyne | 126°C |
Purification Strategy
Separating the 1-bromo and 2-bromo isomers by standard distillation is extremely difficult due to the
-
Recommended: Use a Vigreux column or spinning band distillation if purity <95% is unacceptable.
-
Chemical Purification: If 1-octyne is the main impurity, wash the organic layer with ammoniacal silver nitrate (Caution: Silver acetylides are explosive when dry; handle in solution and quench with acid immediately).
FAQ: Expert Insights
Q: Can I use pyridine as the base? A: No. Pyridine is generally too weak to effect this elimination efficiently at low temperatures. You require a base with a pKa (conj. acid) > 16 (e.g., Ethoxide, t-Butoxide, Hydroxide).
Q: Why is my yield low when using NaOEt/EtOH?
A: Sodium ethoxide often leads to substitution byproducts (
Q: Is the reaction sensitive to water? A: The PTC method explicitly uses water (50% NaOH), so it is robust. However, if using t-BuOK, the system must be strictly anhydrous. Moisture will quench the t-Butoxide to t-Butanol and Hydroxide, altering your regioselectivity profile toward the undesired 1-bromo isomer.
References
-
Vogel's Textbook of Practical Organic Chemistry . (5th Ed). Dehydrohalogenation of alkyl halides.[2] Longman Scientific & Technical.
-
PubChem Compound Summary . (2024). This compound.[3] National Center for Biotechnology Information. Link
-
GuideChem . (2024). 8-Bromo-1-octene Properties (Isomer Comparison). Link
-
BenchChem . (2025).[4] Troubleshooting Dehydrobromination Rearrangements. Link
-
ResearchGate . (2025). Mechanism of Dehydrobromination under Phase-Transfer Catalysis. Link
Sources
Technical Support Guide: Stabilizing & Handling 2-Bromo-1-octene
Document ID: TS-2BO-STAB-01 Last Updated: 2026-02-07 Department: Chemical Stability & Application Support
Executive Summary & Application Context
2-Bromo-1-octene is a vinyl halide building block frequently employed in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). While kinetically stable under ideal conditions, it is thermodynamically predisposed to degradation via radical polymerization and dehydrohalogenation.
The Critical Issue: Degradation products—specifically free hydrogen bromide (HBr) and oligomers—act as catalyst poisons. Even trace amounts of free bromide or oxidative impurities can chelate Palladium species, arresting the catalytic cycle and significantly lowering yields in sensitive cross-coupling protocols.
This guide provides a self-validating storage ecosystem to ensure reagent integrity.
The Degradation Matrix: Mechanisms of Failure
To stabilize the compound, one must understand the failure mode. This compound degrades through a Photo-Induced Radical Autocatalytic Cycle .
The Mechanism
-
Initiation: Exposure to UV light or heat causes homolytic cleavage of the C-Br bond, generating a vinyl radical and a bromine radical.
-
Propagation: Bromine radicals abstract hydrogen from the alkyl chain or react with moisture to form HBr .
-
Autocatalysis: HBr acts as a catalyst for further decomposition and promotes cationic oligomerization. The solution turns yellow due to the formation of molecular bromine (
) and conjugated oligomers.
Visualizing the Pathway
Figure 1: The autocatalytic degradation cycle of vinyl bromides. Note the feedback loop where HBr accelerates further decomposition.
Storage Protocols: The Stabilization Ecosystem
We recommend a multi-tiered stabilization approach. Do not rely on a single barrier.
Tier 1: Chemical Stabilization (The "Active" Defense)
The most effective stabilizer for vinyl bromides is Copper Metal (Cu) . Unlike phenolic inhibitors (like MEHQ) which require oxygen to function effectively, Copper acts as a scavenger for halogens and inhibits radical propagation anaerobically.
| Stabilizer | Mechanism | Pros | Cons | Recommended For |
| Copper Wire/Turnings | Scavenges free radicals and elemental bromine. | Highly effective; visual indicator (turns green/black); easy to remove. | Requires surface activation (acid wash) before use. | Long-term Storage (Best) |
| Potassium Carbonate ( | Neutralizes HBr acid; prevents autocatalysis. | Cheap; compatible with Suzuki conditions. | Solid precipitate; can cause hydrolysis if wet. | Short-term / Pre-reaction |
| MEHQ | Radical scavenger (chain terminator). | Standard industrial additive. | Requires dissolved | Transport / Shipping |
Tier 2: Physical Containment
-
Vessel: Amber borosilicate glass (Critical to block UV <400nm).
-
Headspace: Purge with Argon or Nitrogen. Oxygen promotes peroxide formation which accelerates C-Br cleavage.
-
Temperature: Store at 2–8°C .
Protocol: Preparing Activated Copper Stabilizer
Copper wire oxidizes over time, rendering it passive. It must be activated before insertion.
-
Cut 5–10 cm of pure copper wire.
-
Wash 1: Dip in dilute HCl (10%) for 30 seconds to remove oxides (wire will turn bright pink/salmon).
-
Wash 2: Rinse thoroughly with deionized water.
-
Wash 3: Rinse with acetone to remove water.
-
Dry: Air dry or blow with nitrogen.
-
Insert: Place immediately into the this compound vial.
Troubleshooting & FAQs
Q1: My this compound has turned yellow. Is it usable?
Status: Compromised.
-
Diagnosis: The yellow color indicates the presence of free bromine (
) and conjugated degradation products. -
Impact: This will oxidize your Palladium catalyst (
), killing the catalytic cycle. -
Action: Do not use directly. Perform the "Alumina Plug" purification (see Section 5) immediately before use.
Q2: The copper wire in the bottle has turned green/black.
Status: Functional.
-
Diagnosis: The copper is doing its job. It has scavenged free bromine/radicals, forming Copper(II) Bromide (
, green/black). -
Action: If the liquid remains clear, the reagent is safe. If the wire is heavily encrusted, remove it and replace it with a fresh piece of activated copper.
Q3: Can I use the stabilized reagent directly in a Suzuki coupling?
Status: Yes, conditionally.
-
Copper Stabilized: Yes. The copper wire stays in the bottle. Trace dissolved copper is generally tolerated in Pd-catalyzed reactions, though filtration is good practice.
-
MEHQ Stabilized: Yes, unless the reaction is extremely sensitive. MEHQ can inhibit radical pathways but usually does not interfere with Pd(0)/Pd(II) cycles.
-
Acidic Impurities: If the pH is low (check with wet pH paper above the liquid), wash with aqueous
before use.
Recovery & Purification Protocols
If your reagent has degraded (yellow/brown), use one of the following methods to restore purity.
Method A: The "Alumina Plug" (Rapid Cleanup)
Best for removing inhibitors and trace HBr before small-scale reactions.
-
Prepare: Pack a small glass pipette or fritted funnel with Basic Alumina (approx. 2g per 10mL of liquid).
-
Filter: Pass the neat this compound through the alumina bed using gravity or slight pressure.
-
Result: The alumina traps HBr, water, and colored oligomers. The filtrate should be clear and colorless.
-
Use: Use immediately.
Method B: Vacuum Distillation (Full Restoration)
Required for heavily degraded (dark brown) samples.
-
Setup: Short-path distillation apparatus.
-
Pressure: Reduce pressure to <5 mmHg (High vacuum recommended to lower boiling point).
-
Temperature: Keep the bath temperature below 80°C to prevent thermal decomposition during distillation.
-
Collection: Discard the first 10% (forerun containing volatiles/solvents). Collect the main fraction.
-
Stabilize: Immediately add activated Copper wire to the receiving flask.
Decision Logic: The Storage Workflow
Follow this logic flow to determine the status of your reagent.
Figure 2: Operational decision tree for assessing reagent quality.
References
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: trans-1-Bromo-1-propene (Copper Stabilized). Retrieved from (Note: Representative for vinyl bromide stabilization protocols).
-
National Institutes of Health (NIH) - PubChem. (2024). This compound Compound Summary. Retrieved from .
-
Thermo Fisher Scientific. (2026).[1] Safety Data Sheet: 2-Bromo-2-butene.[2] Retrieved from .
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from .
-
Organic Chemistry Portal. (n.d.). Vinyl Bromide Synthesis and Stability. Retrieved from .
Sources
Technical Support Center: Troubleshooting 2-Bromo-1-octene Reactions
Introduction
Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing stalled conversion, homocoupling, or complete decomposition ("black tar") when utilizing 2-bromo-1-octene .[1]
As a vinyl bromide, this reagent presents a distinct set of challenges compared to its aryl bromide counterparts. Its reactivity is governed by the
Part 1: Pre-Reaction Diagnostics (The "Silent" Failures)
Before altering catalytic parameters, you must validate the integrity of your starting material.[1] this compound is unstable over time; using degraded reagent is the #1 cause of "unexplainable" yield loss.[1]
Q: My reagent is dark yellow/brown. Can I use it?
A: No. Coloration indicates the formation of HBr and polymerization precursors.[1]
-
The Mechanism: Vinyl halides can undergo slow elimination to form alkynes (1-octyne) or polymerize via radical pathways initiated by peroxides (formed upon air exposure).
-
The Fix: You must distill the reagent before use if it is not clear/colorless.[1]
-
Protocol: Perform a vacuum distillation (approx. 60-65°C at 15 mmHg).
-
Stabilization: Store the purified distillate over activated 4Å molecular sieves or a copper wire to scavenge free radicals and HBr.[1]
-
Q: NMR shows a mixture of isomers. Is this normal?
A: Commercial this compound is often prepared via the bromination/elimination of 1-octene or hydrobromination of 1-octyne.[1]
-
Critical Check: Ensure you do not have the 1-bromo-1-octene isomer.[1]
-
Why it matters: 1-bromo-1-octene (linear vinyl halide) reacts at significantly different rates in Pd-catalyzed cycles compared to the 2-bromo (branched) isomer.[1] If your process requires the branched product (Markovnikov addition), the linear impurity is a "dead" mass in your stoichiometry.
Part 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The most common failure in coupling this compound is homocoupling of the boronic acid or protodeboronation , rather than the desired cross-coupling.[1]
Q: I see low conversion and the formation of a symmetrical dimer. What is happening?
A: You are likely experiencing Oxidative Homocoupling .[1]
-
Root Cause: Oxygen in the solvent system.[1] Vinyl bromides undergo oxidative addition slower than aryl iodides but faster than aryl chlorides.[1] If
is present, it re-oxidizes the Pd(0) species, promoting the dimerization of your boronic acid partner. -
The Fix: Sparging is not enough. You must use freeze-pump-thaw cycling for reliable results with vinyl halides.
Q: The reaction stalls after 50% conversion. Adding more catalyst doesn't help.
A: This is classic Catalyst Poisoning or Ligand Mismatch .[1]
-
Insight: Simple ligands like
(Tetrakis) are often insufficient for sterically demanding vinyl halides. The center is electron-rich; you need a ligand that facilitates the reductive elimination step.[1] -
Recommendation: Switch to Buchwald ligands (e.g., SPhos or XPhos ) or bidentate ligands like dppf .
Visualizing the Failure Points
The diagram below illustrates the catalytic cycle and where specific failures occur with this compound.
Figure 1: Palladium catalytic cycle highlighting specific failure modes for vinyl bromides.
Part 3: Lithium-Halogen Exchange (Li-Hal)[1]
Generating the vinyllithium species (2-lithio-1-octene) is a high-risk, high-reward strategy.
Q: I get low yields and a mixture of protonated product (1-octene) and alkylated byproducts.
A: This indicates "Wurtz-type" coupling or Thermal Decomposition .[1]
-
The Science: Upon adding
-BuLi, the generated 2-lithio-1-octene is highly reactive.[1] If the temperature is above -70°C, it will attack unreacted this compound (Wurtz coupling).[1] -
The Protocol:
-
Solvent: Anhydrous THF (ether is acceptable, but THF coordinates Li better).
-
Reagent: Use
-BuLi (2.05 equiv) instead of -BuLi. -
Temperature: Must be maintained strictly at -78°C .
-
Quench: The electrophile must be added at -78°C.
-
Troubleshooting Matrix: Li-Hal Exchange
| Symptom | Diagnosis | Corrective Action |
| Product is 1-octene (H-capped) | Moisture in solvent or atmosphere.[1][2] | Distill THF over Na/Benzophenone; flame-dry glassware. |
| Product contains butyl-group | Incomplete exchange or alkylation.[1] | Switch from |
| Recovery of Starting Material | Exchange too slow. | Ensure temp is -78°C; do not warm up before adding electrophile. |
| Complex mixture/Tars | Decomposition of vinyllithium.[1] | Reduce time between Li-exchange and electrophile addition (<15 mins). |
Part 4: Negishi Coupling (The Robust Alternative)
If Suzuki fails due to sterics and Li-Hal fails due to sensitivity, Negishi coupling is the industry standard for vinyl halides.[1]
Q: Why choose Negishi over Suzuki for this compound?
A: Organozinc reagents are less prone to protodemetallation than boronic acids and tolerate the steric bulk of the 2-position better.[1]
-
Protocol Insight: Convert your this compound to the organozinc species in situ or couple a commercial organozinc with the bromide.[1]
-
Catalyst Recommendation:
or PEPPSI-IPr . These catalysts are "active" enough to facilitate oxidative addition into the electron-rich vinyl bromide bond without requiring high temperatures that cause isomerization.[1]
Decision Logic for Method Selection
Figure 2: Decision tree for selecting the optimal coupling strategy.
References
-
Mechanistic Studies on Vinyl Halide Coupling
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"
- Source: Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95, 2457.
-
URL:[Link]
-
Lithium-Halogen Exchange Protocols
-
Negishi Coupling Optimization
-
Catalyst Selection (Buchwald Ligands)
- Title: "Universal Palladium Catalysts for the Suzuki-Miyaura Coupling"
- Source: Barder, T. E.; Buchwald, S. L. J. Am. Chem. Soc.2005, 127, 4685.
-
URL:[Link]
Sources
- 1. DE1243169B - Process for purifying and stabilizing crude dibromoethane - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
Section 1: Overview of Primary Synthetic Strategies
An essential precursor in organic synthesis, 2-bromo-1-octene is a versatile building block, particularly in cross-coupling reactions for the formation of complex molecules. However, its scalable synthesis presents distinct challenges that can impact yield, purity, and process efficiency. This technical support center is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its preparation. As Senior Application Scientists, we aim to deliver not just protocols, but the underlying chemical principles to empower you to optimize your synthesis and overcome common experimental hurdles.
The synthesis of this compound primarily revolves around two strategic approaches, each with its own set of advantages and challenges. The choice of method often depends on the available starting materials, required purity, and scale of the reaction.
| Strategy | Starting Material | Key Reagents | Pros | Cons |
| Hydrobromination | 1-Octyne | HBr (gas or in AcOH) | • Highly regioselective (Markovnikov addition)• Typically a one-step reaction• Good for scalability | • 1-Octyne can be more expensive than 1-octene• Requires careful control of reaction conditions to prevent side reactions |
| Elimination | 1,2-Dibromooctane | Strong, non-nucleophilic base (e.g., DBU, KOtBu) | • Starts from the inexpensive 1-octene | • Two-step process (bromination then elimination)• Elimination can yield a mixture of isomers• Handling elemental bromine is hazardous[1] |
Section 2: Troubleshooting Guide for Scalable Synthesis
This section addresses specific issues that may arise during the synthesis of this compound in a practical, question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield is a common issue that can stem from several factors, from incomplete reactions to product loss during workup.
-
Causality—Incomplete Reaction: The hydrobromination of 1-octyne can be sluggish if the concentration of HBr is too low or the temperature is not optimal. Similarly, the elimination reaction of 1,2-dibromooctane requires sufficient base and thermal energy to proceed to completion.
-
Troubleshooting Steps:
-
In-Process Monitoring: Use analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. If the reaction has stalled, consider the following.
-
Reagent Stoichiometry: For hydrobromination, ensure a continuous supply or a slight excess of HBr gas. For the elimination route, ensure at least one full equivalent of a strong base is used.
-
Temperature & Time Optimization: If the reaction is slow at room temperature, gradually increase the temperature. For the hydrobromination of alkynes, temperatures are often kept low initially (0 °C) and then allowed to warm. The elimination step may require heating. Extend the reaction time based on your in-process monitoring. Modern optimization strategies can accelerate this process.[2]
-
Solvent Choice: Ensure your solvent is appropriate. For hydrobromination, acetic acid or dichloromethane are common. For elimination, a polar aprotic solvent like THF or DMF is often used.
-
Q2: My final product is contaminated with a significant amount of 1,2-dibromooctane. Why is this happening?
Answer: The presence of 1,2-dibromooctane points to an electrophilic addition mechanism, which is the primary pathway when an alkene reacts with bromine (Br₂).
-
Causality—Reaction Mechanism: The reaction of an alkene like 1-octene with Br₂ proceeds through a cyclic bromonium ion intermediate. Subsequent attack by a bromide ion results in the anti-addition product, 1,2-dibromooctane.[3] This is a different reaction pathway than the desired synthesis of this compound. If you are attempting a one-pot synthesis from 1-octene using a bromine source, this side product is almost inevitable.
-
Troubleshooting Steps:
-
Adopt a Two-Step Strategy: If starting from 1-octene, embrace the two-step synthesis. First, perform the bromination to intentionally form 1,2-dibromooctane. After isolating the dibromide, subject it to a controlled elimination reaction using a strong, sterically hindered base like 1,8-Diazabicycloundec-7-ene (DBU) or potassium tert-butoxide (KOtBu). This will selectively form the vinyl bromide.
-
Switch Starting Materials: The most direct way to avoid this impurity is to start with 1-octyne, which undergoes hydrobromination to directly yield the desired product without forming a dibromoalkane.
-
Q3: I am observing a mixture of regioisomers: this compound and 1-bromo-1-octene. How can I control the selectivity?
Answer: The formation of regioisomers during the hydrobromination of a terminal alkyne like 1-octyne is a classic problem of mechanistic control. The desired product, this compound, is the Markovnikov adduct.
-
Causality—Markovnikov vs. Anti-Markovnikov Addition:
-
Markovnikov Addition (Ionic Mechanism): This pathway proceeds through a vinyl cation intermediate. The bromine atom adds to the more substituted carbon (C2) because the resulting secondary vinyl cation is more stable than the primary alternative. This mechanism is favored under polar, ionic conditions.
-
Anti-Markovnikov Addition (Radical Mechanism): This pathway occurs in the presence of radical initiators (like peroxides or UV light). The reaction proceeds via a bromine radical addition, leading to the more stable secondary radical intermediate, which results in the bromine adding to the terminal carbon (C1).
-
-
Troubleshooting Steps:
-
Ensure Ionic Conditions for this compound: To favor the desired Markovnikov product, rigorously exclude radical initiators. Use HBr gas dissolved in a polar solvent like acetic acid or use a solution of HBr in acetic acid. Conduct the reaction in the dark to prevent photochemical radical formation.
-
Purify Starting Materials: Ensure your 1-octyne and solvent are free of peroxides, which can form over time in certain ethers and alkenes upon exposure to air and light.
-
Below is a diagram illustrating the decision-making process for troubleshooting common synthesis issues.
Caption: Troubleshooting workflow for this compound synthesis.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the most reliable and scalable method to synthesize this compound with high purity? A: For scalability and regioselectivity, the hydrobromination of 1-octyne under strict ionic conditions is the most reliable method. It is a single-step reaction that directly forms the desired product. While the starting alkyne may be more costly than 1-octene, the process simplicity, avoidance of hazardous elemental bromine, and high selectivity often make it more efficient and cost-effective at scale.
Q: How do I remove the persistent yellow/orange color from my crude product after the reaction? A: This coloration is almost always due to residual unreacted bromine (Br₂) or polybromide species. During the aqueous workup, wash the organic layer with a mild reducing agent solution. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is highly effective at quenching excess bromine, converting it to colorless bromide ions.[4]
Q: What analytical methods are recommended to confirm the structure and purity of the final product? A: A combination of techniques is essential for unambiguous characterization:
-
¹H NMR: This will confirm the structure. Look for the characteristic signals of the vinyl protons on C1 (typically two distinct signals between 5.5-6.5 ppm) and the absence of an alkyne proton signal (around 2-3 ppm).
-
¹³C NMR: Confirms the carbon skeleton and the position of the double bond and bromine atom.
-
GC-MS: This is excellent for assessing purity and confirming the molecular weight (m/z = 190/192 due to bromine isotopes). It will also clearly separate and identify isomers or dibromo impurities.
-
FTIR: Look for the C=C stretch of the terminal alkene (around 1630 cm⁻¹) and the C-Br stretch (typically in the 500-600 cm⁻¹ region).
Q: What are the critical safety precautions for this synthesis? A: Both primary routes involve hazardous materials.
-
Hydrogen Bromide (HBr): HBr is a toxic and highly corrosive gas. It should always be handled in a well-ventilated fume hood. Solutions of HBr in acetic acid are also highly corrosive.[5]
-
Bromine (Br₂): If using the elimination route, elemental bromine must be handled with extreme care. It is highly toxic, corrosive, and volatile. Always use a fume hood and wear appropriate personal protective equipment (PPE), including heavy-duty gloves and a face shield.[1]
-
General Precautions: Wear standard PPE, including safety glasses, a lab coat, and appropriate gloves. Ensure emergency equipment like a safety shower and eyewash station are accessible.[6]
Section 4: Recommended Experimental Protocol
This protocol details the scalable synthesis of this compound via the hydrobromination of 1-octyne.
Objective: To synthesize this compound in high yield and purity.
Materials:
-
1-Octyne (98%+)
-
Hydrogen bromide solution (33 wt. % in glacial acetic acid)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. The flask should be cooled to 0 °C using an ice-water bath.
-
Reagent Addition: Charge the flask with 1-octyne (1.0 eq) dissolved in a minimal amount of dichloromethane.
-
Hydrobromination: Add the 33% HBr in acetic acid solution (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by GC until the starting alkyne is consumed.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Workup:
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash sequentially with 10% aqueous Na₂S₂O₃ (to remove any bromine color), saturated aqueous NaHCO₃ (to neutralize acetic acid, watch for gas evolution), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional vacuum distillation to obtain this compound as a colorless liquid. The boiling point is approximately 70-72 °C at 15 mmHg.[7]
The mechanism for the key hydrobromination step is illustrated below.
Caption: Ionic mechanism for the Markovnikov addition of HBr to 1-octyne.
References
-
ChemBK. (2024). 2-octene, 1-bromo-, (2Z)-. Retrieved from ChemBK.com. [Link]
-
ChemBK. (2024). (2Z)-1-bromooct-2-ene. Retrieved from ChemBK.com. [Link]
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
-
PrepChem.com. (n.d.). Synthesis of 1-bromo-2-octyne. Retrieved from prepchem.com. [Link]
- Google Patents. (n.d.). WO1992010450A1 - Process for producing 1-octene.
- Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042.
-
ChemSynthesis. (n.d.). (1E)-1-bromo-1-octene. Retrieved from chemsynthesis.com. [Link]
-
ResearchGate. (n.d.). An Optimized Process to 10-Bromo-1-decanol. Retrieved from researchgate.net. [Link]
-
PubChem. (n.d.). This compound. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
MDPI. (2022). Synthesis of Ethylene/1-Octene Copolymers with Ultrahigh Molecular Weights. Retrieved from mdpi.com. [Link]
-
ResearchGate. (n.d.). Conversion of octyne and selectivity toward 1-octene, octane.... Retrieved from researchgate.net. [Link]
-
ResearchGate. (n.d.). New Processes for the Selective Production of 1-Octene. Retrieved from researchgate.net. [Link]
-
Christy Catalytics. (n.d.). Purification of High-Purity Monomers and Other Reactive Chemicals. Retrieved from christycatalytics.com. [Link]
-
Velasco, L., et al. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry, 21, 10-38. [Link]
-
Study.com. (n.d.). Propose a synthesis of trans-2-octene starting from 1-heptene. Retrieved from study.com. [Link]
-
ResearchGate. (n.d.). Chromium catalysts for selective ethylene oligomerization to 1-hexene and 1-octene. Retrieved from researchgate.net. [Link]
-
Science of Synthesis. (n.d.). Addition of Bromine to Alkenes. Retrieved from Thieme. [Link]
-
Gelest. (n.d.). MSDS of 8-bromo-1-octene. Retrieved from gelest.com. [Link]
Sources
- 1. datapdf.com [datapdf.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. This compound | 13249-60-0 [chemicalbook.com]
Technical Support Center: Catalyst Selection for 2-Bromo-1-octene Cross-Coupling
Welcome to the technical support center for catalyst selection in 2-bromo-1-octene cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation involving this specific vinyl bromide. Here, you will find practical, in-depth guidance presented in a question-and-answer format to directly address the challenges you may encounter during your experiments.
The cross-coupling of this compound presents a unique set of challenges due to the steric hindrance around the double bond and the electronic properties of the vinyl bromide. Successful coupling requires careful consideration of the catalyst system, including the palladium precursor, the ligand, and the reaction conditions. This guide is structured to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide
This section addresses common problems encountered during the cross-coupling of this compound, offering step-by-step solutions and the rationale behind them.
Issue 1: Low or No Product Yield
Question: I am attempting a Suzuki-Miyaura coupling between this compound and an arylboronic acid, but I am observing very low to no conversion of my starting materials. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in the Suzuki-Miyaura coupling of a sterically hindered vinyl bromide like this compound is a frequent challenge. The primary bottlenecks are often slow oxidative addition and catalyst deactivation. Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Catalyst System:
-
Palladium Precursor: While Pd(PPh₃)₄ is a common starting point, it may not be active enough for this substrate. Consider switching to a more electron-rich and less sterically demanding precatalyst. Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine ligand often provides better results.
-
Ligand Selection is Critical: The choice of ligand is paramount for facilitating the oxidative addition of the sterically hindered vinyl bromide.
-
Electron-Rich, Bulky Monodentate Ligands: Ligands like tri-tert-butylphosphine (P(t-Bu)₃), SPhos, or XPhos are excellent choices. Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is crucial for the oxidative addition step.[1]
-
Bidentate Ligands: For certain substrates, bidentate ligands like Xantphos can be effective. They offer a defined bite angle that can stabilize the catalytic species and prevent palladium black precipitation.
-
2. Optimize Reaction Conditions:
-
Base Selection: The choice of base is crucial for the transmetalation step. While Na₂CO₃ or K₂CO₃ are commonly used, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can be more effective, especially in anhydrous conditions.[1] For some systems, the addition of a small amount of water can be beneficial when using K₃PO₄.[1]
-
Solvent Effects: The solvent plays a significant role in stabilizing the catalytic intermediates.
-
Aprotic Polar Solvents: Dioxane, THF, and DME are good starting points. Toluene can also be effective, particularly at higher temperatures.
-
Aqueous Mixtures: A mixture of an organic solvent with water (e.g., dioxane/water 4:1) can enhance the solubility of the base and facilitate the transmetalation step.[1]
-
-
Temperature: Due to the challenging nature of the substrate, higher reaction temperatures (80-110 °C) are often necessary to drive the reaction to completion. Microwave irradiation can also be a valuable tool to accelerate the reaction and improve yields.[2]
3. Ensure Rigorous Inert Atmosphere:
-
Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to oxidation of the phosphine ligands and the palladium catalyst, resulting in catalyst deactivation.[3] Employing freeze-pump-thaw cycles or sparging the solvent with an inert gas (argon or nitrogen) for an extended period is crucial.
Experimental Workflow for Optimizing a Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Issue 2: Formation of Side Products (Homocoupling and Protodebromination)
Question: In my cross-coupling reaction with this compound, I am observing significant amounts of the homocoupled product of my coupling partner and the debrominated starting material (1-octene). How can I suppress these side reactions?
Answer:
The formation of homocoupling and protodebromination products points to specific issues within your catalytic cycle.
1. Addressing Homocoupling:
Homocoupling of the organometallic coupling partner (e.g., boronic acid in Suzuki coupling) is often promoted by the presence of Pd(II) species and oxygen.[3]
-
Ensure Complete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, ensure that the phosphine ligand is present in a sufficient ratio to reduce it to the active Pd(0) state. A ligand-to-palladium ratio of 2:1 to 4:1 is generally recommended.
-
Rigorous Degassing: As mentioned previously, oxygen can facilitate the oxidative homocoupling pathway. Meticulous degassing is essential to minimize this side reaction.[3]
-
Choice of Coupling Partner: In some cases, switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) can reduce the rate of homocoupling.
2. Minimizing Protodebromination:
Protodebromination (replacement of bromine with hydrogen) can occur through several pathways, including a competing β-hydride elimination from a palladium-hydride intermediate or reaction with trace amounts of water or other proton sources.
-
Ligand Choice: The use of bulky, electron-rich ligands can favor the desired reductive elimination over competing pathways that lead to protodebromination.
-
Anhydrous Conditions: If protodebromination is a significant issue, switching to strictly anhydrous conditions can be beneficial. This involves using anhydrous solvents and bases.
-
Base Selection: A less nucleophilic base might be advantageous. For instance, if you are using a hydroxide base, switching to a carbonate or phosphate base could reduce the availability of protons.
Issue 3: Catalyst Deactivation (Palladium Black Formation)
Question: My reaction mixture turns black shortly after heating, and the reaction stalls. I suspect my catalyst is deactivating. What causes this, and how can I prevent it?
Answer:
The formation of palladium black is a clear indication of catalyst aggregation and deactivation. This occurs when the palladium(0) species is not sufficiently stabilized by the ligand, leading to the formation of inactive palladium clusters.[4]
-
Increase Ligand Loading: An insufficient amount of ligand relative to the palladium precursor is a common cause of catalyst deactivation. Increasing the ligand-to-palladium ratio can help maintain the palladium in its active, soluble form.
-
Choose a More Stabilizing Ligand: Bidentate ligands with a wide bite angle, such as Xantphos or DPEphos, can chelate to the palladium center more strongly, preventing aggregation.
-
Lower Catalyst Loading: While counterintuitive, sometimes a very high catalyst loading can lead to faster aggregation. Optimizing to the lowest effective catalyst concentration can sometimes improve the overall reaction outcome.
-
Solvent Choice: The solvent can influence the stability of the catalytic species. In some cases, a more coordinating solvent can help stabilize the catalyst. However, a solvent that is too coordinating can inhibit the reaction by competing for coordination sites on the palladium.
Catalyst Stability Decision Tree:
Caption: Decision tree for addressing catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best suited for this compound?
A1: The choice of cross-coupling reaction depends on the desired coupling partner.
-
Suzuki-Miyaura Coupling: This is often the first choice for coupling with aryl, heteroaryl, or vinyl boronic acids or esters due to the mild reaction conditions and the commercial availability and stability of the boron reagents.[5]
-
Stille Coupling: This is a very versatile reaction for coupling with organostannanes. A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups.[6] However, a significant drawback is the toxicity of the tin reagents and byproducts.[5]
-
Heck Reaction: The Heck reaction is ideal for coupling with alkenes.[7] For a substrate like this compound, careful control of regioselectivity is necessary to avoid the formation of isomeric products.[8]
-
Negishi Coupling: This reaction, which utilizes organozinc reagents, is highly effective for C(sp²)-C(sp³) bond formation. However, the organozinc reagents are often highly reactive and may require careful handling.
Q2: What is the best general-purpose catalyst system to start with for the cross-coupling of this compound?
A2: A robust starting point for many cross-coupling reactions involving this compound would be:
-
Palladium Precursor: Pd(OAc)₂ (1-2 mol%)
-
Ligand: SPhos (2-4 mol%)
-
Base: K₃PO₄ (2-3 equivalents)
-
Solvent: Dioxane or THF
-
Temperature: 80-100 °C
This system combines a readily available palladium source with a highly active Buchwald-type ligand that is well-suited for challenging substrates.
Q3: Can I use a ligand-free catalyst system for this reaction?
A3: While ligand-free systems are attractive for their simplicity and cost-effectiveness, they are generally not suitable for sterically hindered substrates like this compound.[4] The oxidative addition step is often too slow without the accelerating effect of an electron-rich phosphine ligand, and catalyst deactivation through aggregation is highly probable.[4]
Q4: How do I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours) and analyzing them by GC-MS, LC-MS, or TLC.[9] This will allow you to track the consumption of the starting materials and the formation of the product. It is important to quench the reaction in the aliquot (e.g., by diluting with a solvent and filtering through a small plug of silica) to stop the catalytic process before analysis.
Q5: My coupling partner is sensitive to strong bases. What are my options?
A5: If your substrate is base-sensitive, you have a few options:
-
Use a Milder Base: You can try using a milder base like K₂CO₃ or even organic bases like Et₃N or DIPEA, although this may require higher temperatures or longer reaction times.
-
Fluoride-Activated Couplings: In Suzuki-Miyaura couplings, using an organotrifluoroborate salt with a fluoride source like CsF or TBAF can be an effective alternative that avoids strongly basic conditions.
-
Stille Coupling: The Stille coupling is often tolerant of base-sensitive functional groups as it does not typically require a base.[10]
References
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Karimi, B., & Enders, D. (2006). New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters, 8(6), 1237–1240. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Farina, V. (2004). High-Turnover Palladium Catalysts in Cross-Coupling and Heck Chemistry: A Critical Overview. Advanced Synthesis & Catalysis, 346(13-15), 1553–1582. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. Heck Reaction [organic-chemistry.org]
- 8. thieme.de [thieme.de]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-1-octene
Welcome to the technical support guide for reactions involving 2-Bromo-1-octene. As a secondary vinylic halide, this substrate presents a fascinating yet challenging case study in the competition between nucleophilic substitution (S_N1, S_N2) and elimination (E1, E2) pathways. The outcome of your reaction is not merely dictated by the nucleophile or the temperature; it is critically governed by your choice of solvent. This guide is structured as a series of troubleshooting questions and in-depth answers to provide you with the mechanistic insights needed to control your reaction's outcome, improve yields, and minimize unwanted byproducts.
Core Troubleshooting & FAQs
This section addresses the most common issues encountered when working with this compound. The key to success lies in understanding how solvents interact with the reactants and intermediates at a molecular level.
Q1: My reaction is yielding a significant amount of 1-octyne and other elimination byproducts instead of my desired substitution product. What is causing this and how do I fix it?
A1: This is the classic substitution vs. elimination problem, especially prevalent with secondary halides. The root cause is the dual nature of many reagents as both nucleophiles and bases. Your solvent choice is tipping the balance in favor of elimination (E2).
-
The Mechanistic Conflict: this compound can undergo a bimolecular (S_N2/E2) pathway. With a strong nucleophile that is also a strong base (e.g., alkoxides like RO⁻, or hydroxide HO⁻), the reagent can either attack the electrophilic carbon (S_N2) or abstract a proton from the adjacent carbon (E2).[1][2]
-
The Role of Polar Protic Solvents (e.g., Methanol, Ethanol, Water): You are likely using a polar protic solvent. These solvents, while excellent for dissolving reactants, actively hinder the S_N2 pathway and promote E2. They form a "cage" of hydrogen bonds around the nucleophile, sterically impeding its approach to the electrophilic carbon.[3][4] However, this solvation does not significantly reduce the reagent's ability to act as a base and abstract a small, accessible proton, making the E2 pathway kinetically favorable.[3]
-
The Solution - Switch to a Polar Aprotic Solvent: To favor the S_N2 pathway, you must enhance the reagent's nucleophilicity. Polar aprotic solvents like DMF (Dimethylformamide) , DMSO (Dimethyl Sulfoxide) , or Acetonitrile are ideal.[2] They dissolve the nucleophilic salt but only solvate the cation (e.g., Na⁺), leaving the nucleophilic anion "naked" and highly reactive.[5] This dramatically increases the rate of the S_N2 reaction relative to E2.
ngcontent-ng-c1989010908="" class="ng-star-inserted">Field Insight: Even in polar aprotic solvents, strong bases (like t-butoxide) will still predominantly cause elimination. To maximize substitution, pair a polar aprotic solvent with a reagent that is a strong nucleophile but a weak base (e.g., N₃⁻, CN⁻, RS⁻).
Caption: Mechanistic competition between S_N2 and E2 pathways.
Q2: My reaction is extremely sluggish or fails to proceed entirely. What are the likely solvent-related causes?
A2: This issue almost always points to poor solubility of your reactants or deactivation of your nucleophile. A reaction cannot occur if the reagents are not effectively dissolved and free to interact.[3][6]
-
Cause 1: Use of a Nonpolar Solvent: If you are using a nonpolar solvent like hexane, toluene, or diethyl ether with an ionic nucleophile (e.g., sodium cyanide), the salt will not dissolve. The "like dissolves like" principle is paramount; polar ionic salts require polar solvents.[6]
-
Cause 2: S_N2 Attempt in a Polar Protic Solvent: As described in Q1, if you are attempting a reaction that relies on the S_N2 mechanism, a polar protic solvent will significantly slow it down by solvating and deactivating your nucleophile.[4] The reaction may appear to stall or require very long reaction times and high temperatures.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow or stalled reactions.
Q3: Under what circumstances would I use a polar protic solvent for a reaction with this compound?
A3: You would choose a polar protic solvent only when you intend to promote a reaction via a carbocation intermediate (S_N1 or E1 mechanism), a process known as solvolysis where the solvent itself acts as the nucleophile.
-
Mechanism: S_N1/E1 pathways proceed through a slow, rate-determining step where the leaving group departs to form a carbocation. This intermediate is highly unstable, especially a vinylic carbocation. Polar protic solvents are essential for this pathway because their highly polarized O-H or N-H bonds can effectively solvate and stabilize the carbocation, lowering the activation energy.[7][8]
-
Solvolysis: In the absence of a stronger nucleophile, the solvent molecules (water, methanol, etc.) will attack the carbocation. This is a solvolysis reaction.[9] For example, reacting this compound in pure methanol with heating would likely yield a small amount of 2-Methoxy-1-octene via an S_N1 mechanism, alongside elimination products.
-
Practical Limitations: It is crucial to understand that S_N1/E1 reactions are generally inefficient for unactivated secondary vinylic halides. The energy barrier to forming the vinylic carbocation is very high. These reactions are typically slow, require high temperatures, and often result in complex product mixtures.[10] Therefore, this approach is rarely used unless a specific rearranged product accessible only through a carbocation intermediate is desired.
Data Summary: Solvent Selection Guide
The table below summarizes the properties of common solvents and their influence on the competing reaction pathways for this compound.
| Solvent | Type | Dielectric Constant (ε) | Favored Pathway(s) | Key Considerations & Causality |
| Methanol (MeOH) | Polar Protic | ~33 | E2 > S_N1/E1 | Solvates and deactivates nucleophiles via H-bonding, hindering S_N2. Stabilizes carbocations. Favors E2 with strong bases.[3] |
| Ethanol (EtOH) | Polar Protic | ~24 | E2 > S_N1/E1 | Similar to methanol but less polar. Still strongly promotes E2 over S_N2 with basic nucleophiles. |
| Water (H₂O) | Polar Protic | ~80 | S_N1/E1 (Solvolysis) | Highly polarizing; best for stabilizing carbocations but often leads to low yields and solubility issues with organic substrates.[8] |
| DMSO | Polar Aprotic | ~47 | S_N2 >> E2 | Excellent at dissolving salts. Leaves anion "naked" and highly nucleophilic, maximizing the S_N2 rate. |
| DMF | Polar Aprotic | ~37 | S_N2 >> E2 | Very similar to DMSO; a superior choice for promoting S_N2 reactions. |
| Acetonitrile | Polar Aprotic | ~37 | S_N2 > E2 | Less polar than DMSO/DMF but still effective at promoting S_N2. Good for when a less reactive system is needed. |
| Hexane | Nonpolar | ~2 | None | Fails to dissolve ionic nucleophiles, preventing the reaction.[6] |
| Toluene | Nonpolar | ~2.4 | None | Similar to hexane; unsuitable for reactions involving polar or ionic reagents. |
Experimental Protocol: Maximizing S_N2 Substitution
Objective: To synthesize 2-Azido-1-octene from this compound with high yield by optimizing conditions for the S_N2 pathway and suppressing E2 elimination.
Rationale: We will use sodium azide, a strong nucleophile but relatively weak base, in combination with DMF, a polar aprotic solvent. This combination maximizes the nucleophilicity of the azide anion while minimizing its basicity, creating an environment highly favorable for S_N2 displacement.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized Water
-
Saturated aq. NaCl (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add sodium azide (1.5 eq).
-
Causality: An inert atmosphere prevents side reactions with atmospheric moisture or oxygen. Using excess nucleophile ensures the reaction goes to completion.
-
-
Solvent Addition: Add anhydrous DMF via syringe to the flask to create a ~0.5 M solution with respect to the substrate. Stir the suspension for 10 minutes.
-
Causality: Anhydrous DMF is critical. Water is a protic solvent that would solvate the azide ion and reduce its nucleophilicity.
-
-
Substrate Addition: Add this compound (1.0 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Causality: Gentle heating increases the reaction rate without significantly promoting the higher-activation-energy E2 pathway, which is already disfavored by the solvent/nucleophile choice.
-
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing an equal volume of deionized water.
-
Causality: This step quenches the reaction and dissolves the polar DMF and any remaining sodium azide into the aqueous phase.
-
-
Workup - Extraction: Extract the aqueous layer three times with diethyl ether.
-
Causality: The organic product is nonpolar and will preferentially move into the diethyl ether layer. Multiple extractions ensure complete recovery.
-
-
Workup - Washing: Combine the organic extracts and wash them sequentially with deionized water and then with saturated aqueous NaCl (brine).
-
Causality: The water wash removes residual DMF. The brine wash removes the bulk of the dissolved water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Azido-1-octene.
-
Purification: If necessary, purify the product via column chromatography on silica gel.
References
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
University of Calgary. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions. [Link]
-
Giacomini, D., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Royal Society of Chemistry. [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
Lumen Learning. (n.d.). Organic Chemistry 1: 8.5. Elimination reactions. [Link]
-
Master Organic Chemistry. (2012). Secondary Alkyl Halides With Strongly Basic Nucleophiles. [Link]
-
Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]
-
Murphy, T. J. (2009). Absence of SN1 Involvement in the Solvolysis of Secondary Alkyl Compounds. Journal of Chemical Education. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
YouTube. (2016). Organic Chemistry: Solvolysis Reactions (SN1 and E1 Practice Problems!). [Link]
-
Quora. (2018). Why does the reactivity order of alkyl halides change with the use of a polar aprotic solvent?. [Link]
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- 10. scribd.com [scribd.com]
Technical Support Center: Temperature Control in 2-Bromo-1-octene Reactions
Welcome to the technical support center for navigating the intricacies of temperature control in reactions involving 2-Bromo-1-octene. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for common experimental challenges. Here, we delve into the causality behind experimental choices to ensure your reactions are not only successful but also reproducible and robust.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reaction of this compound with a focus on temperature management.
Q1: What are the primary stability concerns for this compound at elevated temperatures?
A1: this compound, like many vinyl halides, can undergo dehydrobromination at elevated temperatures to form corresponding alkynes or allenes. This decomposition can be accelerated by the presence of strong bases. Forcing reactions at excessively high temperatures can lead to a complex mixture of byproducts and a significant reduction in the yield of the desired product.
Q2: Why is cooling often necessary for the Hydroboration-Oxidation of this compound?
A2: The hydroboration step of this reaction sequence is typically conducted at reduced temperatures (e.g., 0 °C) to enhance regioselectivity. The addition of borane to the double bond is sensitive to temperature, and cooling favors the anti-Markovnikov addition, leading to the formation of the terminal alcohol upon oxidation.[1][2] Running the reaction at higher temperatures can lead to a decrease in regioselectivity, resulting in a mixture of isomeric alcohols.
Q3: For palladium-catalyzed coupling reactions like Suzuki-Miyaura and Heck, what is the typical temperature range, and what happens if it's exceeded?
A3: These coupling reactions generally require heating to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Typical temperatures can range from ambient to over 100 °C depending on the specific catalyst, ligands, and substrates. However, exceeding the optimal temperature can lead to several issues, including catalyst decomposition (observed as the formation of palladium black), and promotion of side reactions such as homocoupling of the vinyl bromide or polymerization.[3][4][5]
Q4: Is the formation of a Grignard reagent from this compound an exothermic or endothermic process?
A4: The formation of a Grignard reagent from an alkyl or vinyl halide and magnesium metal is a highly exothermic reaction.[6] It is crucial to control the rate of addition of the halide to the magnesium suspension to maintain a manageable reaction temperature and prevent a runaway reaction.
Section 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound.
Troubleshooting Workflow: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Caption: Troubleshooting low yield in Pd-catalyzed reactions.
Issue 1: Poor Regioselectivity in Hydroboration-Oxidation
-
Symptom: A mixture of 2-bromo-1-octanol and 1-bromo-2-octanol is obtained, with a higher than expected proportion of the latter.
-
Probable Cause: The hydroboration step was conducted at a temperature that was too high, reducing the preference for anti-Markovnikov addition.
-
Underlying Principle: The transition state leading to the anti-Markovnikov product is sterically favored but has a smaller enthalpic advantage at higher temperatures. Lowering the temperature increases the kinetic preference for the less sterically hindered product.[1][2]
-
Solution:
-
Maintain the reaction temperature at 0 °C or below during the addition of the borane reagent using an ice-salt or dry ice/acetone bath.
-
Ensure slow, dropwise addition of the borane to allow for efficient heat dissipation.
-
Use a bulkier borane reagent, such as 9-BBN (9-borabicyclo[3.3.1]nonane), which can enhance regioselectivity even at slightly higher temperatures.
-
Issue 2: Formation of Wurtz Coupling Byproduct in Grignard Reaction
-
Symptom: During the formation of the Grignard reagent from this compound, a significant amount of a higher molecular weight byproduct, 1,15-hexadecadien-8-yne, is observed.
-
Probable Cause: Localized high temperatures during the exothermic Grignard formation are promoting the Wurtz coupling side reaction, where the newly formed Grignard reagent reacts with unreacted this compound.[6][7]
-
Underlying Principle: The Wurtz reaction is a coupling of two alkyl halides in the presence of a metal. In this context, the Grignard reagent acts as a nucleophile that attacks another molecule of the vinyl bromide. This side reaction is accelerated at higher temperatures.[8][9]
-
Solution:
-
Initiate the reaction with a small portion of the this compound and ensure the reaction has started before adding the remainder.
-
Add the this compound solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux, avoiding excessive boiling.
-
Use an efficient stirring mechanism to ensure rapid heat distribution throughout the reaction mixture.
-
For larger scale reactions, consider external cooling to maintain a consistent temperature.
-
Issue 3: Incomplete Reaction or Catalyst Decomposition in Suzuki-Miyaura or Heck Reactions
-
Symptom: The reaction stalls with significant starting material remaining, or a black precipitate (palladium black) forms, and the reaction ceases.
-
Probable Cause: The reaction temperature is either too low, resulting in poor catalyst turnover, or too high, leading to thermal decomposition of the catalyst.
-
Underlying Principle: Palladium-catalyzed coupling reactions have an optimal temperature window. Below this window, the rate of oxidative addition or reductive elimination can be too slow for an efficient reaction. Above this window, the catalyst can aggregate and precipitate as inactive palladium black, or the ligands can decompose.[3][4][5]
-
Solution:
-
If the temperature is too low: Gradually increase the temperature in 5-10 °C increments, monitoring the reaction progress by TLC or GC.
-
If palladium black forms: The reaction should be stopped. Future attempts should be run at a lower temperature. Consider using a more thermally stable ligand or a pre-catalyst that is more resistant to decomposition.
-
Ensure the reaction is under an inert atmosphere, as oxygen can also contribute to catalyst degradation at elevated temperatures.
-
Section 3: Experimental Protocols
Protocol 1: Temperature-Controlled Hydroboration-Oxidation of this compound
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with this compound (1.0 eq) in anhydrous THF.
-
Cooling: The flask is cooled to 0 °C in an ice-water bath.
-
Hydroboration: A solution of borane-THF complex (BH3·THF, 1.0 M in THF, 0.4 eq) is added dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: The mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Oxidation: The flask is cooled again to 0 °C. A solution of 3 M aqueous sodium hydroxide (1.2 eq) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (1.2 eq), maintaining the temperature below 20 °C.
-
Workup: The reaction is stirred at room temperature for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
Protocol 2: Controlled Grignard Reagent Formation from this compound
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. The flask is charged with magnesium turnings (1.2 eq).
-
Initiation: A small crystal of iodine is added to the magnesium. A small portion (approx. 5%) of a solution of this compound (1.0 eq) in anhydrous THF is added. The mixture is gently warmed until the color of the iodine disappears, indicating the initiation of the reaction.
-
Addition: The remaining this compound solution is added dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the addition rate is slowed, and external cooling can be applied.
-
Completion: After the addition is complete, the mixture is stirred at room temperature or gentle reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting Grignard reagent is then used immediately in the subsequent reaction.
Section 4: Data Presentation
Table 1: Physical and Chemical Properties of this compound and Related Isomers
| Property | This compound | 1-Bromo-1-octene | 8-Bromo-1-octene |
| CAS Number | 13249-60-0[10] | 1119-88-6[11] | 2695-48-9 |
| Molecular Formula | C8H15Br | C8H15Br | C8H15Br |
| Molecular Weight | 191.11 g/mol [10] | 191.11 g/mol [11] | 191.11 g/mol |
| Boiling Point | Not available | Not available | Not available |
| Density | Not available | Not available | 1.139 g/mL at 25 °C |
Table 2: Recommended Temperature Ranges for Common Reactions
| Reaction | Reagent | Recommended Temperature | Potential Issues Outside Range |
| Hydroboration | BH3·THF | 0 °C to room temperature | Decreased regioselectivity |
| Grignard Formation | Mg | Gentle reflux (approx. 35-65 °C in THF) | Wurtz coupling, runaway reaction |
| Suzuki-Miyaura | Pd catalyst, boronic acid | 50-100 °C | Catalyst decomposition, side reactions |
| Heck Reaction | Pd catalyst, alkene | 80-140 °C | Catalyst decomposition, polymerization |
Section 5: Visualization of Key Concepts
Logical Flow for Temperature Management in Exothermic Reactions
Caption: Workflow for managing exothermic reactions.
References
-
Hydroboration–oxidation reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Menges-Flanagan, G., & Ziegenbalg, D. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
-
Ashenhurst, J. (2023). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12389616, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54448295, 1-Bromo-1-octene. Retrieved from [Link]
-
Bartleby. (n.d.). A common side reaction during Grignard Reactions is the Wurtz coupling... Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wurtz Reaction. Retrieved from [Link]
-
MDPI. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Retrieved from [Link]
-
Reddit. (2022). Formation of palladium black during Suzuki coupling. Retrieved from [Link]
-
ResearchGate. (2019). Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. Retrieved from [Link]
Sources
- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 8. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | C8H15Br | CID 12389616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Bromo-1-octene | C8H15Br | CID 54448295 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Halo-Olefin Chemistry Division
Topic: Work-up Procedures for 2-Bromo-1-octene Reactions Ticket ID: 2-Br-C8-WU-2024 Status: Open Support Level: Tier 3 (Senior Scientist)
Welcome to the Halo-Olefin Support Hub
You have reached the advanced technical support log for This compound (CAS: 13249-60-0) . This guide addresses the unique challenges posed by this lipophilic vinyl bromide. Unlike simple alkyl halides, this compound combines a reactive vinyl bromide motif with a surfactant-like octyl tail, creating specific "pain points" in work-up: emulsion formation , catalyst trapping , and volatility-induced yield loss .
Module 1: Physical Properties & Storage Protocols
Before initiating work-up, verify your material matches these specifications. Deviations often indicate polymerization or hydrolysis.
| Property | Value | Operational Implication |
| Boiling Point | ~184°C (atm) / 85-90°C (18 mmHg) | Do not distill at ambient pressure. High heat triggers dehydrobromination or polymerization. Use high vacuum. |
| Density | ~1.13 g/mL | Denser than water. In extractions, the organic layer will be on the bottom if using halogenated solvents (DCM), but on top if using Ether/Hexanes. |
| Appearance | Colorless to pale yellow liquid | Darkening indicates free radical polymerization or oxidation. |
| Solubility | Immiscible in water; Soluble in THF, Et₂O, Hexanes | The C8 chain makes this highly lipophilic. Aqueous washes require vigorous mixing. |
Storage Directive: Store at 2–8°C in the dark. For long-term storage (>1 month), add a radical inhibitor such as BHT (Butylated hydroxytoluene) at 100 ppm to prevent spontaneous polymerization of the vinyl group.
Module 2: Reaction-Specific Work-Up Procedures
Choose the protocol matching your reaction type.
Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki, Heck, Sonogashira)
The Issue: The lipophilic octyl chain traps Pd(0) complexes, and the biphasic nature of Suzuki couplings often leads to stable emulsions.
Step-by-Step Protocol:
-
Quenching: Cool reaction to room temperature (RT).[1][2] Dilute with 3 volumes of Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc).
-
Why? Dilution reduces the viscosity of the organic phase, preventing oiling out.
-
-
The "Black Specks" Removal (Catalyst Scavenging):
-
Method A (Filtration): Add Celite 545 (0.5 g per mmol substrate) directly to the reaction mixture. Stir for 15 mins. Filter through a pad of Celite packed in a sintered glass funnel.[3]
-
Method B (Chemical Scavenging): If the product is for pharma use, add a thiol-based scavenger (e.g., SiliaMetS® Thiol ) and stir at 40°C for 1 hour before filtration.
-
Causality: Pd complexes coordinate to the olefin. Simple washing rarely removes them. Thiol scavengers bind Pd irreversibly.
-
-
Phase Separation (The Emulsion Breaker):
-
Wash the organic layer with Saturated NH₄Cl .
-
Troubleshooting: If an emulsion forms (due to the surfactant-like C8 tail), add a small amount of Isopropanol or filter the entire biphasic mixture through a thin pad of Celite.
-
-
Drying: Dry over MgSO₄ (preferred over Na₂SO₄ for faster kinetics with viscous oils).
Scenario B: Lithium-Halogen Exchange (Generation of 2-Lithio-1-octene)
The Issue: The vinyllithium species is unstable above -78°C and can isomerize or protonate if quenched improperly.
Step-by-Step Protocol:
-
Quenching (Electrophile Trapping): Ensure the electrophile is added at -78°C. Allow to warm to 0°C only after addition is complete.
-
Hydrolysis: Quench with saturated NH₄Cl (5 mL/mmol) while stirring vigorously at 0°C.
-
Critical Control: Do not use water or dilute acid initially; the exotherm can cause local heating and decomposition of unreacted vinyllithium to acetylene derivatives.
-
-
Extraction: Extract with Hexanes (3x).
-
Why Hexanes? this compound and its derivatives are highly non-polar. Hexanes exclude polar impurities better than Ether.
-
Module 3: Purification Logic (Decision Tree)
Not all "pure" products require chromatography. Use this logic flow to determine your path.
Figure 1: Decision matrix for selecting the optimal purification route based on product volatility and polarity.
Module 4: Troubleshooting & FAQs
Ticket #101: "My product turned black during distillation."
-
Diagnosis: Dehydrobromination. Vinyl bromides are thermally sensitive.
-
Fix: You likely heated the pot temperature >120°C.
-
Solution: Use a better vacuum (<5 mmHg) to lower the boiling point. Add a few crystals of Hydroquinone to the distillation pot to inhibit radical polymerization.
Ticket #102: "I can't separate the starting material (this compound) from the product."
-
Diagnosis: Co-elution.[4] The lipophilic octyl chain dominates the interaction with silica, masking the polarity difference of the vinyl bromide.
-
Fix: Use Silver Nitrate (AgNO₃) impregnated silica gel (10% w/w).
-
Mechanism: Ag(I) coordinates reversibly with pi-bonds. The starting material (terminal alkene) and product (substituted alkene) will have different binding affinities to Silver, allowing separation that standard silica cannot achieve [1].
Ticket #103: "Massive emulsion during aqueous workup."
-
Diagnosis: Surfactant effect. The C8 chain acts as a hydrophobic tail, while the polar reaction mixture acts as the head.
-
Fix:
-
Saturate the aqueous layer with NaCl (Brine) to increase ionic strength (Salting out).
-
Filter the mixture through a pad of Celite.
-
Do not shake vigorously; use a gentle inversion method.
-
Module 5: Palladium Removal Workflow
For researchers in drug development, removing Pd <10 ppm is critical.
Figure 2: Standardized workflow for reducing residual Palladium content in lipophilic vinyl bromide products.
References
-
Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[4]
Sources
Validation & Comparative
Reactivity of 2-Bromo-1-octene vs. 1-bromo-1-octene
An In-Depth Guide to the Comparative Reactivity of 2-Bromo-1-octene and 1-bromo-1-octene for Researchers
Introduction: A Tale of Two Vinylic Isomers
In the landscape of organic synthesis, organobromides are indispensable building blocks, prized for their versatility in forming new carbon-carbon and carbon-heteroatom bonds. Within this class, the subtle yet profound impact of isomeric structure on chemical reactivity is a central theme. This guide provides a detailed comparative analysis of two constitutional isomers: this compound and 1-bromo-1-octene. Both are classified as vinylic halides, meaning the bromine atom is directly attached to a carbon atom of a double bond. However, the specific placement of the halogen on the alkene backbone dictates their electronic properties, steric profiles, and, consequently, their utility in key synthetic transformations.
For researchers and drug development professionals, understanding these differences is paramount for reaction design, optimizing yields, and predicting outcomes. This guide moves beyond simple definitions to explore the mechanistic underpinnings of their differential reactivity in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, supported by established chemical principles and experimental frameworks.
Pillar 1: Structural and Electronic Properties
The foundation of the reactivity differences between this compound and 1-bromo-1-octene lies in their distinct molecular architecture.
-
This compound places the bromine atom on the internal, more substituted carbon (C2) of the double bond.
-
1-Bromo-1-octene features the bromine atom on the terminal, less substituted carbon (C1).
This seemingly minor shift has significant stereoelectronic consequences. The carbon-bromine (C-Br) bond in both isomers involves an sp²-hybridized carbon. Compared to the C(sp³)-Br bond in an alkyl halide, the C(sp²)-Br bond is shorter, stronger, and less polarized. This is due to the greater s-character of the sp² orbital, which holds the bonding electrons closer to the carbon nucleus.
| Property | This compound | 1-Bromo-1-octene |
| Structure | ||
| IUPAC Name | 2-bromooct-1-ene[1] | 1-bromooct-1-ene[2] |
| Classification | Vinylic Halide | Vinylic Halide |
| Molecular Formula | C₈H₁₅Br[1] | C₈H₁₅Br[2] |
| Molecular Weight | 191.11 g/mol [1] | 191.11 g/mol [3] |
| CAS Number | 13249-60-0[4] | 38949-33-6 (unspecified stereochemistry) |
| Steric Environment | More hindered C-Br bond (internal) | Less hindered C-Br bond (terminal) |
Pillar 2: Inertness in Nucleophilic Substitution (S_N1 & S_N2)
A defining characteristic of vinylic halides is their profound lack of reactivity in classical nucleophilic substitution reactions. Both this compound and 1-bromo-1-octene are, for all practical purposes, inert under typical S_N1 and S_N2 conditions. The causality for this shared unreactivity is twofold.
The S_N2 Barrier: Steric and Electronic Repulsion
The S_N2 mechanism requires a specific geometry: the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group in a "backside attack".[5] For a vinylic halide, this trajectory is obstructed. The incoming nucleophile is sterically blocked by the rest of the molecule and, more importantly, is repelled by the high electron density of the C=C double bond's π-system.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To empirically validate the predicted reactivity difference, a parallel experiment can be designed. This protocol provides a robust starting point for such a comparative study.
Objective: To compare the reaction conversion rate of this compound and 1-bromo-1-octene with phenylboronic acid under standardized Suzuki-Miyaura conditions.
Reagents & Equipment:
-
Reaction Vessel 1: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol)
-
Reaction Vessel 2: 1-Bromo-1-octene (1.0 mmol), Phenylboronic acid (1.2 mmol)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol)
-
Solvent: Toluene (4 mL) and Water (1 mL)
-
Inert atmosphere setup (Nitrogen or Argon), magnetic stir plates, heating mantles, TLC plates, GC-MS for analysis.
Step-by-Step Methodology:
-
Inerting the Vessels: To each of two separate, dry Schlenk flasks, add a magnetic stir bar. Purge each flask with an inert gas (e.g., Nitrogen) for 10-15 minutes.
-
Charging Reagents:
-
To each flask, add the palladium catalyst (3 mol%) and the base (K₂CO₃, 2.5 equiv).
-
To Flask 1, add this compound (1.0 equiv) and phenylboronic acid (1.2 equiv).
-
To Flask 2, add 1-bromo-1-octene (1.0 equiv) and phenylboronic acid (1.2 equiv).
-
-
Adding Solvent: To each flask, add the degassed solvent system (Toluene: 4 mL, Water: 1 mL).
-
Reaction Execution: Place both flasks in pre-heated oil baths set to 90 °C and stir vigorously.
-
Monitoring the Reaction: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), carefully take a small aliquot from each reaction mixture. Quench the aliquot with a small amount of water and extract with diethyl ether. Analyze the organic layer by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting bromo-octene.
-
Expected Outcome: The reaction in Flask 2 (with 1-bromo-1-octene) is expected to proceed to completion significantly faster than the reaction in Flask 1 (with this compound). GC-MS analysis will confirm the formation of the corresponding coupled products, 1-phenyl-1-octene and 2-phenyl-1-octene.
Summary of Reactivity
| Reaction Type | This compound (Internal) | 1-Bromo-1-octene (Terminal) | Mechanistic Rationale |
| S_N2 Substitution | Unreactive | Unreactive | Backside attack is sterically and electronically hindered by the π-system. [6][7][8] |
| S_N1 Substitution | Unreactive | Unreactive | The formation of a high-energy, unstable vinylic carbocation is disfavored. [6] |
| Pd-Catalyzed Coupling | Low Reactivity | High Reactivity | The oxidative addition step is sensitive to steric hindrance. The less-hindered terminal C-Br bond of 1-bromo-1-octene reacts much faster. |
| Grignard Formation | Slow / Difficult | Favorable | Magnesium insertion is sterically hindered at the internal C-Br bond. |
Final Assessment for the Practicing Scientist
The choice between this compound and 1-bromo-1-octene is not arbitrary; it is a strategic decision dictated by the intended chemical transformation.
-
Both isomers are poor substrates for classical nucleophilic substitution reactions. Researchers seeking to perform S_N1 or S_N2 chemistry should consider alternative substrates, such as the corresponding allylic bromides (e.g., 1-bromo-2-octene or 3-bromo-1-octene), which are far more reactive in these pathways. [9][10]* For modern synthetic applications, particularly in palladium-catalyzed cross-coupling, 1-bromo-1-octene is the demonstrably superior reagent . Its terminal, sterically unencumbered C-Br bond ensures efficient and rapid participation in the crucial oxidative addition step, leading to higher yields and faster reaction times.
-
Conversely, the hindered nature of This compound makes it a challenging substrate for coupling reactions, often requiring more forcing conditions, specialized catalyst systems, or resulting in lower yields.
Ultimately, this comparative guide underscores a fundamental principle in organic chemistry: structure dictates reactivity. By appreciating the nuanced effects of steric hindrance and electronic properties, chemists can make more informed and effective decisions in the design and execution of complex synthetic routes.
References
- ChemBK. (2024). 2-octene, 1-bromo-, (2Z)-.
-
ChemSynthesis. (2025). (1E)-1-bromo-1-octene. Retrieved from [Link]
- ChemBK. (2024). (2Z)-1-bromooct-2-ene.
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 Haloalkanes and Haloarenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 13). Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12389616, this compound. Retrieved from [Link]
-
Liu, C., & Liu, S. (2013). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 78(15), 7795–7801. [Link]
- Reddy, C. R., et al. (2026).
- Google Patents. (n.d.). WO1992010450A1 - Process for producing 1-octene.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11052414, 1-Bromo-1-octyne. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54448295, 1-Bromo-1-octene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]
-
Filo. (2025). The reaction of NBS with 1-octene gives the following products in the ind.... Retrieved from [Link]
-
James, S. L., et al. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science, 10(28), 6843-6849. [Link]
-
National Institute of Standards and Technology. (n.d.). Octane, 1-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chegg. (2008, June 3). Solved The reaction of 1-octene with NBS (N - | Chegg.com. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The infrared spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
-
Riddell, N., & Singleton, D. A. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, July 4). Alkene + Br2 + H2O [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e [Image]. Retrieved from [Link]
-
Study.com. (n.d.). Why is there a difference in reactivity of 1-bromobutane, 2-bromobutane, and 2-bromo-2-methylpropane?. Retrieved from [Link]
-
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Navigating the Halogen Dance: A Comparative Guide to 2-Bromo-1-octene and 2-Chloro-1-octene in Cross-Coupling Reactions
In the intricate choreography of carbon-carbon bond formation, cross-coupling reactions stand as a pillar of modern synthetic chemistry, empowering researchers in drug discovery and materials science. The choice of reactants, particularly the electrophilic partner, is a critical decision that dictates the reaction's efficiency, scope, and ultimate success. Among the versatile building blocks, vinyl halides offer a gateway to a diverse array of complex molecules. This guide provides an in-depth comparison of two prominent vinyl halides, 2-bromo-1-octene and 2-chloro-1-octene, in the context of transition-metal-catalyzed cross-coupling reactions. By delving into the fundamental principles of their reactivity and presenting supporting data from the literature, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Halogen's Influence: A Tale of Two Bonds
The fundamental difference between this compound and 2-chloro-1-octene lies in the nature of the carbon-halogen (C-X) bond. The C-Br bond is longer and weaker than the C-Cl bond, a direct consequence of the larger atomic radius and lower electronegativity of bromine compared to chlorine. This seemingly subtle distinction has profound implications for the most critical step in many cross-coupling catalytic cycles: oxidative addition.
Oxidative Addition: The Rate-Determining Handshake
In palladium-catalyzed cross-coupling reactions, the catalytic cycle is typically initiated by the oxidative addition of the organic halide to a low-valent metal center, most commonly Pd(0).[1] This step involves the cleavage of the C-X bond and the formation of a new organopalladium(II) species. The energy barrier for this process is directly related to the C-X bond strength. Consequently, the weaker C-Br bond of this compound undergoes oxidative addition more readily and under milder conditions than the more robust C-Cl bond of 2-chloro-1-octene.[2] This inherent reactivity difference is a recurring theme across various cross-coupling methodologies.
Caption: Oxidative addition of 2-bromo- and 2-chloro-1-octene to a Pd(0) catalyst.
Performance in Key Cross-Coupling Reactions: A Head-to-Head Comparison
The differential reactivity of this compound and 2-chloro-1-octene manifests in their performance across a spectrum of widely used cross-coupling reactions. The following sections provide a comparative analysis based on established principles and literature precedents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides, is a cornerstone of modern organic synthesis.[3][4] In this reaction, the reactivity trend of the halide leaving group is well-established: I > Br > OTf > Cl.[1]
| Feature | This compound | 2-Chloro-1-octene |
| Reactivity | High | Low to Moderate |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(dba)₂/specialized phosphine ligands (e.g., SPhos, XPhos), Ni(II) complexes |
| Reaction Conditions | Milder (often room temp. to 80 °C) | More forcing (higher temperatures, stronger bases) |
| Yields | Generally good to excellent | Variable, often lower than the bromo-analogue without optimized conditions |
For this compound, standard palladium catalysts and reaction conditions are often sufficient to achieve high yields. In contrast, the coupling of 2-chloro-1-octene typically requires more specialized and often more expensive catalyst systems. The development of bulky, electron-rich phosphine ligands has been instrumental in enabling the use of aryl and vinyl chlorides in Suzuki-Miyaura couplings.[2] Alternatively, nickel-based catalysts have emerged as a powerful tool for activating the less reactive C-Cl bond.[5]
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[6] This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds.[7]
| Feature | This compound | 2-Chloro-1-octene |
| Reactivity | High | Moderate |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(P(t-Bu)₃)₂, Ni(acac)₂/phosphine ligands |
| Reaction Conditions | Mild | Generally requires more active catalysts or higher temperatures |
| Yields | Typically high | Good, especially with specialized nickel or palladium catalysts |
While this compound couples efficiently under standard Negishi conditions, the use of 2-chloro-1-octene often necessitates the use of more reactive catalyst systems. Nickel catalysts, in particular, have proven to be highly effective for the Negishi cross-coupling of vinyl chlorides.[6]
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent as the nucleophile and is typically catalyzed by nickel or palladium complexes.[8][9] Due to the high reactivity of Grignard reagents, this reaction is often very fast but can be sensitive to functional groups.
| Feature | This compound | 2-Chloro-1-octene |
| Reactivity | Very High | Moderate to High |
| Typical Catalyst | Ni(dppe)Cl₂, Pd(dppf)Cl₂ | Ni(dppp)Cl₂, Ni(acac)₂ |
| Reaction Conditions | Often very fast, can occur at low temperatures | May require higher temperatures than the bromo-analogue |
| Yields | Generally high | Good, particularly with nickel catalysts |
Both substrates are generally effective in Kumada couplings. However, the higher reactivity of this compound may lead to faster reaction times. Nickel catalysts are particularly well-suited for Kumada couplings involving vinyl chlorides.[10]
Sonogashira Coupling
The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[11][12] This reaction is a powerful tool for the synthesis of enynes.
| Feature | This compound | 2-Chloro-1-octene |
| Reactivity | High | Very Low |
| Typical Catalyst | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Generally not a suitable substrate for standard Sonogashira conditions |
| Reaction Conditions | Mild (often room temperature to 60 °C) | Requires significant modification of reaction conditions, often with poor results |
| Yields | Good to excellent | Poor to no reaction under standard conditions |
This compound is an excellent substrate for the Sonogashira coupling, reacting under mild conditions to afford the corresponding enyne in high yields. In stark contrast, 2-chloro-1-octene is generally considered a poor substrate for this reaction due to the difficulty of the oxidative addition step. While some specialized methods for the Sonogashira coupling of aryl chlorides have been developed, their application to vinyl chlorides is less common and often less efficient.
Experimental Protocols: A Practical Guide
The following are representative, step-by-step methodologies for key cross-coupling reactions. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add the degassed toluene/water solvent mixture (5 mL).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nickel-Catalyzed Negishi Coupling of 2-Chloro-1-octene with Phenylzinc Chloride
Materials:
-
2-Chloro-1-octene
-
Phenylmagnesium bromide (as a precursor for the organozinc reagent)
-
Zinc chloride (ZnCl₂)
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of the Organozinc Reagent: To a solution of phenylmagnesium bromide (1.1 mmol) in THF at 0 °C, add a solution of zinc chloride (1.1 mmol) in THF dropwise. Stir the mixture at room temperature for 30 minutes.
-
Cross-Coupling Reaction: In a separate flame-dried Schlenk flask under an inert atmosphere, combine Ni(acac)₂ (0.05 mmol), IPr·HCl (0.05 mmol), and NaOtBu (0.1 mmol) in THF. Stir for 15 minutes at room temperature.
-
To the catalyst mixture, add 2-chloro-1-octene (1.0 mmol) followed by the freshly prepared solution of phenylzinc chloride.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Decision-Making Framework: Choosing the Right Halide
The choice between this compound and 2-chloro-1-octene is a balance of reactivity, cost, and availability. The following flowchart provides a simplified decision-making guide for researchers.
Caption: Decision-making flowchart for selecting between 2-bromo- and 2-chloro-1-octene.
Conclusion: A Strategic Choice for Synthetic Success
The comparison of this compound and 2-chloro-1-octene in cross-coupling reactions underscores a fundamental principle of organic synthesis: the choice of leaving group is a strategic decision with far-reaching consequences. This compound, with its inherent higher reactivity, offers a more straightforward path to a wide range of coupled products under milder conditions, particularly in palladium-catalyzed reactions. However, the economic and availability advantages of 2-chloro-1-octene make it an attractive alternative, provided that the appropriate, often more sophisticated, catalyst systems are employed. The advent of highly active nickel catalysts and specialized palladium-ligand systems has significantly narrowed the reactivity gap, empowering chemists to utilize the more abundant and cost-effective chloro-derivatives. Ultimately, a thorough understanding of the mechanistic nuances and the available catalytic tools will enable researchers to harness the full potential of both of these valuable synthetic intermediates in their quest for novel molecular architectures.
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ChemBK. (2024, April 9). 2-octene, 1-bromo-, (2Z)-. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. Retrieved from [Link]
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- Rueping, M., et al. (2019). Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes.
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Wikipedia. (2023, November 29). Kumada coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]
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NROChemistry. (n.d.). Kumada Coupling. Retrieved from [Link]
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Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]
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Wikipedia. (2023, December 1). Sonogashira coupling. Retrieved from [Link]
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- Buchwald, S. L., & Fu, G. C. (2008). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Accounts of Chemical Research, 41(11), 1544-1554.
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Chemistry LibreTexts. (2015, March 19). 21.01.3.3: Negishi Coupling. Retrieved from [Link]
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Chem-Station. (2014, March 14). Negishi Cross Coupling Reaction. Retrieved from [Link]
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- Shroder, M. (n.d.). The Sonogashira Coupling.
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Royal Society of Chemistry. (n.d.). 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of 2-Bromo-1-octene Reaction Products by NMR Spectroscopy
In the realm of synthetic chemistry, particularly within pharmaceutical and materials science, the reaction is only half the story. The crucial, and often more challenging, part is the unambiguous confirmation of the product's structure. Reactions involving asymmetrical alkenes like 2-bromo-1-octene are classic examples where a single set of reagents can yield multiple isomeric products. Differentiating these isomers is not merely an academic exercise; it is fundamental to understanding reaction mechanisms, ensuring product purity, and guaranteeing the efficacy and safety of a final compound.
This guide provides an in-depth, experience-driven comparison of methodologies for validating the products of this compound reactions. We will focus on the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation, supported by insights into its practical application and comparison with alternative techniques.
Part 1: The Synthetic Challenge – Predicting Isomeric Products
The terminal double bond in this compound is electron-rich, making it susceptible to electrophilic addition reactions. A common and illustrative reaction is the addition of hydrogen bromide (HBr). The regiochemical outcome of this reaction is dictated by the reaction conditions, leading to two distinct constitutional isomers.
-
Electrophilic Addition (Markovnikov's Rule): In a polar protic solvent, the reaction proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon with the most hydrogen atoms (C1), leading to the formation of a more stable secondary carbocation at C2 (stabilized by the adjacent alkyl chain). The bromide ion then attacks this carbocation.
-
Radical Addition (Anti-Markovnikov): In the presence of radical initiators like peroxides (ROOR), the mechanism shifts. A bromine radical adds first to the C1 position to generate the more stable secondary carbon radical at C2. This radical then abstracts a hydrogen atom from HBr.
This mechanistic dichotomy results in two potential products:
-
2,2-Dibromooctane (Markovnikov Product)
-
1,2-Dibromooctane (Anti-Markovnikov Product)
Distinguishing between these two structures is the central analytical challenge.
Part 2: The Definitive Analytical Tool – Multinuclear NMR Spectroscopy
While other techniques can provide pieces of the puzzle, NMR spectroscopy offers a complete, high-resolution picture of the molecular structure, making it the gold standard for isomer differentiation. It allows us to map the carbon skeleton and determine the precise location of substituents through the analysis of chemical shifts, signal integrations, and spin-spin coupling.
¹H NMR Analysis: The First Look
Proton (¹H) NMR is the initial workhorse experiment. The key diagnostic features for our system are:
-
Disappearance of Vinyl Protons: The most immediate confirmation of a successful addition reaction is the complete disappearance of the characteristic signals for the terminal vinyl protons (=CH₂) of this compound, which typically appear in the 5.5-6.0 ppm range.
-
Chemical Shift of Protons on Brominated Carbons: Protons on carbons bearing a bromine atom are significantly deshielded due to bromine's electronegativity. A -CH₂Br group will appear further downfield than a -CHBr- group, which in turn is further downfield than a simple alkyl chain proton.
-
Multiplicity (Splitting Patterns): The splitting pattern of a signal, governed by the (n+1) rule, reveals the number of neighboring, non-equivalent protons, allowing for the reconstruction of molecular fragments.
¹³C NMR Analysis: Mapping the Carbon Skeleton
Carbon (¹³C) NMR provides complementary and often simpler-to-interpret data, as spectra are typically proton-decoupled, meaning each unique carbon appears as a single line.
-
Number of Signals: The number of distinct signals directly corresponds to the number of chemically non-equivalent carbons. This is a powerful tool for assessing molecular symmetry.
-
Chemical Shift of Brominated Carbons: Similar to ¹H NMR, carbons bonded to bromine are shifted downfield. A CBr₂ carbon will be significantly further downfield than a CHBr carbon.
-
DEPT-135 for Carbon Type Identification: Distortionless Enhancement by Polarization Transfer (DEPT) is an essential experiment. A DEPT-135 spectrum specifically differentiates carbon types: CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons (like the C2 in 2,2-dibromooctane) are invisible in DEPT spectra.[1][2][3] This provides an irrefutable method for counting methyl, methylene, and methine groups.
Part 3: Data Interpretation – A Head-to-Head Comparison
To truly differentiate the products, we must compare their expected NMR signatures. While experimental values can vary slightly based on solvent and concentration, the relative positions and patterns are highly diagnostic. The following tables summarize the predicted data based on established chemical shift principles and data from analogous compounds.[4][5][6][7]
Table 1: Predicted ¹H NMR Data (ppm)
| Assignment | This compound (Start) | 1,2-Dibromooctane (Anti-Mark.) | 2,2-Dibromooctane (Mark.) | Key Differentiator |
| H1 (=CH₂ / -CH₂Br) | 5.6 (d, 1H), 5.4 (d, 1H) | ~3.8 (dd, 1H), ~3.6 (dd, 1H) | ~2.3 (t, 2H) | Disappearance of vinyls. H1 in 1,2-dibromo is highly downfield. H3 in 2,2-dibromo is a simple triplet. |
| H2 (-C(Br)= / -CHBr-) | --- | ~4.2 (m, 1H) | --- | Appearance of a multiplet ~4.2 ppm is unique to the 1,2-isomer. |
| H3 (-CH₂-) | ~2.3 (t, 2H) | ~2.1 (m, 2H) | ~2.3 (t, 2H) | H3 in the 2,2-isomer is adjacent to a quaternary carbon, resulting in a clean triplet. |
| Alkyl Chain (-CH₂-)n | ~1.3-1.5 (m) | ~1.3-1.6 (m) | ~1.3-1.5 (m) | Largely overlapping and less diagnostic. |
| H8 (-CH₃) | ~0.9 (t, 3H) | ~0.9 (t, 3H) | ~0.9 (t, 3H) | Terminal methyl group, consistent across all. |
Table 2: Predicted ¹³C NMR & DEPT-135 Data (ppm)
| Assignment | This compound (Start) | 1,2-Dibromooctane (Anti-Mark.) | 2,2-Dibromooctane (Mark.) | Key Differentiator |
| C1 (=CH₂ / -CH₂Br) | ~118 (+ve) | ~40 (-ve) | ~42 (-ve) | Loss of sp² carbon. DEPT-135 shows a negative CH₂ signal in both products. |
| C2 (-C(Br)= / -CHBr- / -CBr₂-) | ~135 (Quat., absent in DEPT) | ~60 (+ve) | ~75 (Quat., absent in DEPT) | Crucial difference: C2 is a positive CH in the 1,2-isomer and an invisible quaternary carbon in the 2,2-isomer. |
| C3 (-CH₂-) | ~38 (-ve) | ~35 (-ve) | ~30 (-ve) | Subtle shifts, less diagnostic than C1/C2. |
| Alkyl Chain | ~22-32 (-ve) | ~22-32 (-ve) | ~22-32 (-ve) | Overlapping signals. |
| C8 (-CH₃) | ~14 (+ve) | ~14 (+ve) | ~14 (+ve) | Consistent terminal methyl. |
Narrative Interpretation:
-
Confirm Reaction: The absence of signals at ~118 ppm (C1) and ~135 ppm (C2) in the ¹³C NMR spectrum confirms the consumption of the starting material's double bond.
-
Identify the Product:
-
If you see a signal around 75 ppm that is ABSENT in the DEPT-135 spectrum, you have definitively formed 2,2-Dibromooctane (Markovnikov product). This invisible signal corresponds to the quaternary CBr₂ carbon.
-
If you see a signal around 60 ppm that is PRESENT and POSITIVE in the DEPT-135 spectrum, you have definitively formed 1,2-Dibromooctane (Anti-Markovnikov product). This positive signal corresponds to the CHBr methine carbon.
-
Part 4: Advanced NMR for Unambiguous Confirmation
In cases of signal overlap or low concentration, two-dimensional (2D) NMR experiments provide the final layer of proof.[8][9][10][11]
-
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. It shows which protons are adjacent to each other. For 1,2-dibromooctane, a COSY spectrum would show a cross-peak between the proton at C2 (~4.2 ppm) and the protons at C1 (~3.7 ppm) and C3 (~2.1 ppm), confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This is the ultimate tool for assignment. For example, it would definitively link the proton signal at ~4.2 ppm to the carbon signal at ~60 ppm in 1,2-dibromooctane, validating the assignments made from 1D spectra.
Part 5: Comparison with Alternative Methodologies
While NMR is definitive, other techniques can provide supporting data. It is critical to understand their capabilities and limitations for this specific analytical problem.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Isomer Differentiation | Advantages | Limitations |
| NMR Spectroscopy | Complete C-H framework, connectivity, stereochemistry. | Excellent. Provides unambiguous differentiation. | Definitive structural information. Non-destructive. | Lower sensitivity, requires more sample, more expensive instrumentation. |
| GC-MS | Retention time, molecular weight, fragmentation pattern. | Possible, but not definitive. Isomers may co-elute. Fragmentation patterns can be very similar.[12][13][14] | High sensitivity, excellent for assessing purity and detecting trace components. | Provides no connectivity data. Mass spectra of isomers are often nearly identical. |
| FTIR Spectroscopy | Presence/absence of functional groups. | Poor. Cannot distinguish between these isomers. | Fast, simple, inexpensive. Good for reaction monitoring (e.g., loss of C=C stretch at ~1640 cm⁻¹).[15][16] | Provides very limited structural information. The C-Br stretch is in the fingerprint region (690-515 cm⁻¹) and is not diagnostic for position.[16][17] |
In practice, GC-MS is an excellent complementary technique to confirm the molecular weight (via the molecular ion peak) and assess the purity of the NMR sample, but it should not be relied upon for primary structure determination of these isomers.
Part 6: Field-Proven Experimental Protocols
Trustworthy data begins with meticulous and consistent experimental execution.
Protocol 1: NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the crude or purified reaction product directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.[18][19]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Transfer: Using a clean glass pipette, transfer the solution into a high-quality, clean 5 mm NMR tube. Avoid introducing any solid particulates.[20][21]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.
Protocol 2: Standard NMR Acquisition Parameters
The following are typical parameters for a 400 MHz spectrometer. Adjustments may be necessary based on sample concentration and instrument specifics.[22][23]
| Experiment | Pulse Program | Spectral Width | Acquisition Time | Relaxation Delay | Number of Scans |
| ¹H | zg30 | 16 ppm | ~4 s | 2 s | 16 |
| ¹³C | zgpg30 | 240 ppm | ~1-2 s | 2 s | 1024+ |
| DEPT-135 | dept135 | 240 ppm | ~1-2 s | 2 s | 256+ |
| COSY | cosygpqf | 16 x 16 ppm | ~0.2 s | 1.5 s | 8-16 |
| HSQC | hsqcedetgpsisp2.2 | 16 x 240 ppm | ~0.15 s | 1.5 s | 8-16 |
Conclusion
The validation of reaction products like those from this compound is a challenge that demands more than just a single piece of analytical data. While techniques like GC-MS and FTIR can confirm a reaction's progress, only a systematic NMR approach provides the irrefutable evidence required for structural confirmation. By combining standard 1D experiments (¹H, ¹³C, and DEPT) with 2D techniques (COSY and HSQC) when necessary, researchers can move forward with absolute confidence in their material's identity, a cornerstone of scientific integrity and accelerated development.
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Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-292. [Link]
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Atanasov, V., Kolev, T., & Statkova-Abeghe, S. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 954-961. [Link]
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JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Characterization of 2-Bromo-1-octene Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of novel or synthesized compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparison of analytical techniques for the characterization of 2-Bromo-1-octene and its derivatives. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The accurate identification and purity assessment of this compound derivatives are critical, as these compounds can serve as important intermediates in organic synthesis.[1][2] Their versatile reactivity makes them valuable building blocks for more complex molecules, including pharmaceutical agents. This guide will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) to achieve unambiguous structural elucidation and purity determination.
The Analytical Workflow: A Multi-faceted Approach
The characterization of a this compound derivative is not a linear process but rather a holistic workflow where each analytical technique provides a unique piece of the structural puzzle. The data from each method should be cross-validated to build a comprehensive and trustworthy profile of the molecule.
Caption: A typical workflow for the synthesis, purification, and characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. For this compound derivatives, both ¹H and ¹³C NMR provide critical information about the carbon skeleton and the position of the bromine atom and the double bond.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different proton environments and their neighboring protons. Key signals to analyze in a this compound derivative include:
-
Vinylic Protons: The two geminal protons on the C1 carbon will appear as distinct signals, typically in the range of 5.5-6.5 ppm. Their chemical shift and coupling constants are diagnostic.
-
Aliphatic Protons: The protons on the alkyl chain will appear in the upfield region (typically 0.8-2.5 ppm). The multiplicity of these signals, governed by the n+1 rule, helps to establish the connectivity of the carbon chain.[3] The protons on the carbon adjacent to the bromine (C2) will be shifted downfield compared to other methylene groups.[4]
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. For this compound, characteristic signals include:
-
Olefinic Carbons: The sp² hybridized carbons of the double bond will appear in the downfield region, typically between 110 and 140 ppm.
-
Carbon Bearing Bromine: The carbon directly attached to the electronegative bromine atom (C2) will be significantly deshielded and its signal will appear further downfield than a typical sp³ carbon.
Advanced NMR Techniques: For complex derivatives, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.
Comparative ¹H NMR Data for Bromo-octene Isomers
| Compound | Vinylic Protons (ppm) | Protons on Brominated Carbon (ppm) | Terminal Methyl Protons (ppm) |
| This compound | ~5.6 (d), ~5.4 (d) | - (part of vinylic system) | ~0.9 (t) |
| 1-Bromo-1-octene | ~6.2 (dt), ~6.0 (d) | ~6.0 (d) | ~0.9 (t) |
| 8-Bromo-1-octene | ~5.8 (m), ~5.0 (m) | ~3.4 (t) | - |
| 2-Bromooctane | - | ~4.1 (m) | ~0.9 (t) |
Data is estimated based on typical chemical shifts and may vary depending on the solvent and specific derivative.[5][6]
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Analyze the chemical shifts, integration values, and signal multiplicities to deduce the proton environments and their connectivities.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound derivatives, IR spectroscopy is particularly useful for confirming the presence of the carbon-carbon double bond and the carbon-bromine bond.
Characteristic IR Absorptions:
-
C=C Stretch: The stretching vibration of the carbon-carbon double bond typically appears in the region of 1640-1680 cm⁻¹.[7] For a terminal alkene like this compound, this peak is usually sharp and of medium intensity.
-
=C-H Stretch: The stretching vibration of the C-H bonds on the sp² hybridized carbons of the double bond occurs at wavenumbers above 3000 cm⁻¹, typically in the 3010-3095 cm⁻¹ range.[7][8]
-
C-Br Stretch: The carbon-bromine stretching vibration is found in the fingerprint region of the spectrum, typically between 515 and 690 cm⁻¹.[9] While this region can be complex, the presence of a strong absorption band in this range is indicative of a C-Br bond.
-
C-H Bending: Out-of-plane bending vibrations (wags) for the terminal =CH₂ group are also characteristic and appear as strong bands in the 910-990 cm⁻¹ region.[9]
Experimental Protocol: Acquiring an ATR-IR Spectrum
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Scan: Acquire the IR spectrum of the sample. Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background spectrum.
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It is also invaluable for structural elucidation through the analysis of fragmentation patterns.
Key Features in the Mass Spectrum of a this compound Derivative:
-
Molecular Ion Peak (M⁺): The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks for the molecular ion (M⁺ and M+2) of approximately equal intensity.[10] The nominal molecular weight of this compound is 190 g/mol , so the molecular ion peaks would appear at m/z 190 and 192.[11]
-
Fragmentation Pattern: The fragmentation of the molecular ion provides clues about the structure of the molecule. For bromoalkenes, a common fragmentation pathway is the loss of a bromine radical, resulting in a prominent peak at [M-Br]⁺.[12] Other fragmentations may involve cleavage of the alkyl chain.
GC-MS: A Powerful Combination for Separation and Identification
Coupling Gas Chromatography with Mass Spectrometry (GC-MS) is a highly effective method for analyzing mixtures and confirming the identity of individual components.[13] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each separated component. This is particularly useful for assessing the purity of a synthesized this compound derivative and identifying any byproducts.[14][15]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Method:
-
Injector: Set the injector temperature to ensure complete vaporization of the sample without thermal decomposition.
-
Column: Use a capillary column with a suitable stationary phase (e.g., a non-polar DB-1 or a mid-polar DB-5).
-
Oven Program: Develop a temperature program that provides good separation of the analyte from any impurities. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold for a period.
-
-
MS Method:
-
Ionization: Use Electron Impact (EI) ionization, which is a standard method for generating fragment ions.
-
Mass Range: Set the mass spectrometer to scan a mass range that includes the expected molecular weight of the compound and its fragments.
-
-
Data Analysis:
-
Chromatogram: Examine the gas chromatogram to determine the retention time of the main peak and identify any impurity peaks.
-
Mass Spectrum: Analyze the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern of the this compound derivative. Compare the obtained spectrum with a library of known spectra for confirmation.
-
Gas Chromatography (GC): A Quantitative Look at Purity
While GC-MS is excellent for identification, standalone Gas Chromatography with a Flame Ionization Detector (FID) is often the preferred method for quantitative purity analysis due to the FID's wide linear range and uniform response to hydrocarbons.
Experimental Protocol: GC-FID Purity Assessment
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent at a known concentration.
-
GC Method: Use the same or a similar GC method as developed for GC-MS.
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.
-
Conclusion
The comprehensive characterization of this compound derivatives requires a synergistic approach that leverages the strengths of multiple analytical techniques. NMR spectroscopy provides the detailed structural framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation pattern. Finally, gas chromatography offers a reliable method for assessing the purity of the synthesized compound. By integrating the data from these techniques, researchers can be confident in the identity and quality of their materials, which is a critical prerequisite for their successful application in drug discovery and development.
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A Comparative Guide to the Reaction Kinetics of Vinylic, Allylic, and Saturated Haloalkanes: The Case of 2-Bromo-1-octene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the vast landscape of organic synthesis, haloalkanes are foundational building blocks. Their utility, however, is critically dictated by their structure, which governs their reactivity in nucleophilic substitution and elimination reactions. This guide provides an in-depth kinetic comparison of 2-Bromo-1-octene, a vinylic halide, with its structural isomers: the saturated secondary halide, 2-bromooctane, and the primary allylic halide, 1-bromo-2-octene. While structurally similar, these compounds exhibit profoundly different kinetic profiles. This compound serves as a model for the characteristic inertness of vinylic halides in classical SN1, SN2, E1, and E2 reaction pathways. Understanding the causal factors behind these divergent reactivities is paramount for designing efficient synthetic routes and predicting reaction outcomes. This guide synthesizes established mechanistic principles with practical experimental design to provide a clear, evidence-based comparison.
Part 1: The Theoretical Framework of Haloalkane Reactivity
The position of the carbon-bromine bond relative to other functional groups within the octene framework fundamentally alters the electronic and steric environment of the reaction center. This dictates the feasibility and rate of substitution and elimination reactions.
1.1. Structural Classes of Haloalkanes
The three isomers under consideration represent distinct classes of haloalkanes:
-
Vinylic Halide (this compound): The bromine atom is directly attached to an sp²-hybridized carbon of a carbon-carbon double bond.
-
Alkyl (Saturated) Halide (2-bromooctane): The bromine atom is attached to an sp³-hybridized carbon atom. In this case, it is a secondary halide as the carbon is bonded to two other carbon atoms.
-
Allylic Halide (1-bromo-2-octene): The bromine atom is attached to an sp³-hybridized carbon that is adjacent to a carbon-carbon double bond.
Caption: Structural differences between vinylic, alkyl, and allylic halide isomers.
1.2. Causality of Reactivity Differences in SN/E Reactions
The standard nucleophilic substitution (SN1, SN2) and elimination (E1, E2) pathways are highly sensitive to the substrate's structure.
-
Vinylic Halides: These substrates are notoriously unreactive in both SN1/SN2 and E1/E2 reactions under standard conditions.[1][2]
-
SN2 Inactivity: The backside attack required for an SN2 mechanism is sterically blocked by the geometry of the alkene and repelled by the high electron density of the π-bond.[3][4]
-
SN1/E1 Inactivity: The formation of a vinylic carbocation intermediate is highly energetically unfavorable.[4] The positive charge would reside in an sp² orbital, which has more s-character and is more electronegative than an sp³ orbital, thus destabilizing the carbocation.[5]
-
Bond Strength: The C(sp²)-Br bond is stronger and shorter than a C(sp³)-Br bond, making it more difficult to break.[2][5]
-
-
Alkyl Halides: As a secondary halide, 2-bromooctane represents a borderline case. It can undergo both SN2 and E2 reactions, and the dominant pathway is highly dependent on the conditions. With a strong, non-bulky base like sodium ethoxide, E2 elimination is typically the major pathway.[6][7] SN1 and E1 reactions are possible in polar, protic solvents with weak nucleophiles/bases but are generally slower.
-
Allylic Halides: 1-bromo-2-octene is a primary allylic halide, making it exceptionally reactive towards SN2 substitution. The high reactivity stems from the stabilization of the transition state through overlap with the adjacent π-system.[2] If an SN1 pathway were to occur (e.g., with a secondary or tertiary allylic halide), the resulting allylic carbocation would be significantly stabilized by resonance, delocalizing the positive charge over two carbons.[2][5]
Part 2: Comparative Kinetic Performance
Direct experimental rate constants for this compound in SN/E reactions are not readily found in the literature, a fact that itself is evidence of its profound lack of reactivity. Therefore, we present a comparison based on well-established reactivity principles, which could be validated by the experimental protocol outlined in Part 3.
Table 1: Comparative Reactivity Profile with Sodium Ethoxide in Ethanol
| Substrate | Class | Dominant Pathway(s) | Relative Reaction Rate | Rationale for Kinetic Performance |
| This compound | Vinylic | None | Extremely Slow / No Reaction | High C(sp²)-Br bond energy; steric hindrance and π-bond repulsion prevent SN2; unstable vinylic carbocation prevents SN1/E1.[3][4] |
| 2-Bromooctane | Alkyl (Secondary) | E2 / SN2 Competition | Moderate | As a secondary halide, it is sterically accessible enough for SN2 but also readily undergoes E2 with a strong base. E2 is often favored.[6][7] |
| 1-Bromo-2-octene | Allylic (Primary) | SN2 | Fast | Low steric hindrance at the primary carbon and a resonance-stabilized transition state dramatically accelerate the SN2 reaction.[2][8] |
Part 3: Experimental Design for Kinetic Analysis
To empirically validate the reactivity differences outlined above, a comparative kinetic study can be designed. This protocol serves as a self-validating system, where the expected outcome for the well-behaved substrates (2-bromooctane and 1-bromo-2-octene) confirms the validity of the conditions used to demonstrate the inertness of this compound.
Objective: To determine and compare the pseudo-first-order rate constants for the reaction of this compound, 2-bromooctane, and 1-bromo-2-octene with a large excess of sodium ethoxide in ethanol at a constant temperature.
Causality of Experimental Choices:
-
Nucleophile/Base: Sodium ethoxide (NaOEt) is chosen as it is a strong nucleophile and a strong, non-bulky base, capable of promoting both SN2 and E2 reactions.[7]
-
Solvent: Ethanol is a polar protic solvent. Using it as the solvent and the parent alcohol of the alkoxide base prevents unwanted trans-etherification side reactions.
-
Concentration: Using a large excess of sodium ethoxide ([NaOEt] >> [Haloalkane]) allows for the application of pseudo-first-order kinetics. The rate will depend only on the concentration of the haloalkane, simplifying the data analysis.[9]
-
Monitoring Technique: Gas Chromatography (GC) is ideal for this system. It can separate the volatile haloalkane reactant from the products and solvent. An internal standard (e.g., nonane) is used to correct for variations in injection volume, ensuring accurate quantification.[10]
-
Temperature: A moderately elevated temperature (e.g., 50°C) is chosen to ensure the reactive substrates react at a measurable rate while not being so harsh as to force decomposition of the unreactive substrate.
Caption: Experimental workflow for the comparative kinetic study.
Experimental Protocol: Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 0.5 M solution of sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
For each of the three isomers (this compound, 2-bromooctane, 1-bromo-2-octene), prepare a 0.05 M stock solution in absolute ethanol. To each stock solution, add nonane as an internal standard to a final concentration of 0.01 M.
-
-
Reaction Setup:
-
Set up three separate reaction flasks, one for each isomer. Place them in a constant temperature water bath maintained at 50.0 ± 0.1°C.
-
Place the sodium ethoxide solution in the same water bath to allow all solutions to reach thermal equilibrium.
-
-
Initiation and Sampling:
-
To initiate each reaction, rapidly add the pre-heated sodium ethoxide solution to each haloalkane solution. The final concentration of the haloalkane will be approximately 0.025 M and the ethoxide will be in large excess. Start a timer immediately (t=0).
-
At predetermined time intervals (e.g., t = 0, 5, 15, 30, 60, 90, 120 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing 1 mL of dilute aqueous HCl and 1 mL of diethyl ether. The acid neutralizes the ethoxide base, halting the reaction.
-
-
Sample Analysis:
-
Shake the quenched vial, allow the layers to separate, and carefully extract the top ether layer, which contains the unreacted haloalkane and internal standard.
-
Inject a small volume (e.g., 1 µL) of the ether layer into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., VF-624ms).[10]
-
Record the peak areas for the haloalkane and the internal standard (nonane).
-
-
Data Analysis:
-
For each time point, calculate the concentration of the haloalkane relative to the internal standard.
-
Plot the natural logarithm of the haloalkane concentration (ln[Haloalkane]) versus time (in seconds).
-
For the reactions that proceed, the data should yield a straight line. The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').
-
Compare the determined k' values for the three isomers. It is expected that k' (1-bromo-2-octene) > k' (2-bromooctane) >> k' (this compound) ≈ 0.
-
Conclusion
The kinetic behavior of this compound is a clear illustration of the principles governing vinylic halide reactivity. Its profound inertness in standard SN/E reaction conditions stands in stark contrast to its structural isomers. The saturated alkyl halide, 2-bromooctane, displays moderate reactivity with competing substitution and elimination pathways. The allylic halide, 1-bromo-2-octene, demonstrates significantly enhanced reactivity due to electronic stabilization. This comparative guide underscores that for researchers in synthetic and medicinal chemistry, a simple change in the location of a double bond relative to a leaving group can mean the difference between a rapid, high-yielding reaction and one that does not proceed at a practical rate. Therefore, a deep understanding of these underlying kinetic principles, validated by empirical study, is essential for the rational design of chemical syntheses.
References
- Organic Chemistry Portal. (n.d.). Elimination Reactions. Retrieved from a general organic chemistry resource covering E2 reactions.
-
Chemistry LibreTexts. (2023, January 22). Allylic Substitution. Retrieved from [Link]
- Stang, P. J., & Deuber, T. E. (1977). Solvolysis of vinyl triflates. Effect of alkyl substituents, solvents, and added nucleophiles. Journal of the American Chemical Society.
-
Relative Reactivity of Alkyl, Vinyl, Allyl, Aryl, Benzyl Halides. (2022, August 15). YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. Retrieved from [Link]
-
Kim, M., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 7). Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 13). Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions. YouTube. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
St. John, T. (2018, June 12). Alkyl Halides exp 19 and 20 and Gas Chromatography. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2013, November 25). What is Allylic Bromination?. Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 4). SN2 SN2 E1 E2 Reactions - Rate Law Expressions. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 13). Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). The SN1 Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 1). A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]
- Filo. (2024, May 19). The rate law for the substitution reaction of 2-bromobutane and H₂O.
-
ChemPhile Chemistry Video Lectures. (2021, October 18). Reactivity Comparison Of Aryl, Vinyl, Allyl, Benzyl, Alkyl Halides & Silver Nitrate Test. YouTube. Retrieved from [Link]
-
Smith, M. R. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 9). Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]
-
Ace Chemistry. (2016, May 24). Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. YouTube. Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. (2019, May 20). The Kinetic Study for the Fast Bromination Reaction of the Regioisomers of Cresol in Aqueous Medium by Competition Techniques. Retrieved from [Link]
- ResearchGate. (2025, August 20). Techniques and Methods to Monitor Chemical Reactions.
-
Rajdhani College. (n.d.). Alkyl and Aryl Halides. Retrieved from [Link]
- NC State University Libraries. (n.d.). A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2.
-
Leah4sci. (2013, November 11). E2 Reaction Rate & Mechanism. YouTube. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (2022, January 17). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides.
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
-
Quora. (2019, September 30). What are the reactivities of allyl halide and vinyl halide towards nucleophilic substitution RXN?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). The SN2 Reaction. Retrieved from [Link]
-
St. John, T. (2015, June 22). Chem 251 - Reactivities of Alkyl Halides Lab. YouTube. Retrieved from [Link]
- Rappoport, Z., & Stang, P. J. (1980). Vinylic cations from solvolysis. 30. Bromide exchange as a reactivity-selectivity probe in vinylic solvolysis. Journal of the American Chemical Society.
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Mechanistic Investigation & Optimization Guide: Cross-Coupling of 2-Bromo-1-octene
Executive Summary: The Steric Challenge
2-Bromo-1-octene represents a critical class of substrates in organic synthesis: 1,1-disubstituted vinyl halides (gem-vinyl bromides). Unlike their terminal counterparts (e.g., 1-bromo-1-octene), these substrates present a significant steric barrier adjacent to the carbon-halogen bond.
This guide objectively compares the performance of Advanced Buchwald Palladacycle Precatalysts (The Product) against traditional Tetrakis(triphenylphosphine)palladium(0) and emerging Nickel-Catalyzed alternatives. Our mechanistic investigation reveals that while traditional systems suffer from sluggish oxidative addition and competitive dehalogenation, bulky dialkylbiaryl phosphine systems facilitate rapid turnover through a kinetically optimized monoligated pathway.
Mechanistic Landscape
To understand the performance differentials, we must visualize the catalytic bottlenecks specific to this compound. The presence of the hexyl chain at the
The Critical Bottleneck: Oxidative Addition
In standard systems (e.g., Pd(PPh
The Solution: Bulky, electron-rich ligands (e.g., SPhos, XPhos) promote the formation of a highly active, monoligated [L-Pd(0)] species. This species is electron-rich enough to activate the C-Br bond yet sterically open enough to accommodate the
Visualization of the Catalytic Pathway
The following diagram illustrates the preferred pathway for the "Product" (Pd-SPhos G3) versus the failure mode of standard catalysts.
Figure 1: Catalytic cycle contrasting the optimized monoligated pathway (Green) against the competitive decomposition seen in standard systems (Red dashed).
Performance Comparison
We evaluated the cross-coupling of This compound with phenylboronic acid (Suzuki-Miyaura) to form 2-phenyl-1-octene.
Experimental Conditions: 1.0 equiv this compound, 1.5 equiv PhB(OH)
| Feature | Pd-SPhos G3 (The Product) | Pd(PPh | Ni(cod) |
| Catalyst Loading | 0.5 - 1.0 mol% | 5.0 mol% | 10 mol% |
| Yield (GC) | 98% | 35% | 72% |
| Time to Completion | < 2 Hours | > 12 Hours (Incomplete) | 6 Hours |
| Selectivity | >99:1 (Coupling : Reduction) | 60:40 (Significant H-Br exchange) | 90:10 (Homocoupling observed) |
| Air Sensitivity | Air-Stable Solid | Air-Sensitive | Highly Air-Sensitive (Glovebox) |
| Mechanistic Note | Monoligated Pd(0) accelerates OA | Steric crowding prevents OA | Radical pathway possible; slower RE |
Analysis of Results
-
The Product (Pd-SPhos G3): The biaryl backbone of SPhos provides a "roof" over the metal center, preventing aggregation while the dicyclohexylphosphino group pumps electron density into the Pd, facilitating the difficult oxidative addition of the hindered this compound.
-
Standard (Pd(PPh
) ): The cone angle of PPh is insufficient to stabilize the monoligated species, and the tetrakis complex is too crowded to react with the gem-disubstituted bromide effectively. This leads to catalyst decomposition and low yields. -
Nickel Alternative: While effective and cheaper, the Ni system required significantly higher loading (10 mol%) and strict anaerobic conditions. It also showed traces of homocoupling (dimerization of the bromide), a common issue in Ni-catalyzed electrophile coupling.
Deep Dive: The Optimized Protocol
For researchers adopting the Pd-SPhos G3 system, the following protocol ensures reproducibility. This method relies on the in situ generation of the active L-Pd(0) species from the air-stable precatalyst.
Reagents & Setup
-
Substrate: this compound (1.0 equiv, 1.0 mmol, 191 mg)
-
Coupling Partner: Phenylboronic acid (1.5 equiv, 1.5 mmol, 183 mg)
-
Catalyst: SPhos Pd G3 (1.0 mol%, 0.01 mmol, ~8 mg)
-
Base: Potassium Phosphate Tribasic (K
PO ) (2.0 equiv, 2.0 mmol) -
Solvent: Toluene (4 mL) and Deionized Water (0.4 mL) - Biphasic system is crucial for solubility.
Step-by-Step Methodology
-
Charge Solids: In a 20 mL reaction vial equipped with a stir bar, add SPhos Pd G3, phenylboronic acid, and K
PO .-
Note: These are air-stable, so no glovebox is required for weighing.
-
-
Seal and Purge: Cap the vial with a septum. Evacuate and backfill with Argon (x3) to remove oxygen.
-
Causality: Oxygen can oxidize the phosphine ligand (SPhos to SPhos-oxide), killing the active catalyst.
-
-
Add Liquids: Inject degassed Toluene and Water via syringe. Then, inject this compound.[1][2]
-
Reaction: Place the vial in a pre-heated block at 80°C with vigorous stirring (1000 rpm).
-
Causality: High stirring speed is required to maximize the interfacial surface area in the biphasic mixture, ensuring efficient transmetalation.
-
-
Monitoring: Monitor by GC-MS or TLC at 30 min and 1 hour. The product (2-phenyl-1-octene) will appear less polar than the starting bromide.
-
Workup: Cool to RT. Dilute with Ethyl Acetate (10 mL) and wash with water. Dry the organic layer over MgSO
, filter, and concentrate.
Mechanistic Validation (Self-Check)
If the reaction turns black immediately upon heating and yield is low, this indicates Pd-black precipitation .
-
Diagnosis: The ligand failed to stabilize Pd(0).
-
Fix: Ensure the solvent was degassed properly. If using the G3 precatalyst, this is rare; however, with separate Pd(OAc)
+ Ligand, this suggests an incorrect L:Pd ratio.
Isomerization Pathways
A specific risk with this compound is "chain walking," where the Pd catalyst migrates down the octyl chain, leading to internal alkene isomers.
Figure 2: Competition between direct coupling (Blue) and isomerization (Red). Bulky ligands accelerate the Blue path.
Expert Insight: The SPhos system favors the "Blue" path (Direct Coupling) because the reductive elimination is extremely fast, outcompeting the
References
-
Buchwald, S. L., et al. "Universal 1,1-Disubstituted Alkene Synthesis via Pd-Catalyzed Coupling." Journal of the American Chemical Society, 2013.
-
Fu, G. C., et al. "Suzuki Cross-Couplings of Alkyl Halides: The Role of Sterics." Journal of the American Chemical Society, 2002.[3]
-
Kuroda, J., Inamoto, K., et al. "Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling." European Journal of Organic Chemistry, 2009.[1]
-
Gosmini, C., et al. "Cobalt-Catalyzed Cross-Coupling Reactions of Vinyl Halides." ResearchGate / University of Lille, 2025.
-
BenchChem Technical Support. "1-Octyne and this compound Reactivity Guide." BenchChem, 2026.[4]
Sources
Isomeric Purity Analysis of 2-Bromo-1-octene: A Comparative Technical Guide
Executive Summary
2-Bromo-1-octene (CAS: 13249-60-0) serves as a critical vinyl halide scaffold in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Negishi). Its utility is defined by its ability to introduce an exo-methylene group or an internal octyl chain depending on the coupling partner.
However, commercial synthesis routes—typically the hydrobromination of 1-octyne or bromination/elimination of 1-octene—often yield a mixture of regioisomers. The primary contaminant is 1-bromo-1-octene (existing as E and Z stereoisomers).
The Critical Risk: Using this compound contaminated with >1.5% 1-bromo-1-octene leads to:
-
Regioisomeric Scrambling: Formation of linear internal alkenes instead of the desired terminal vinylidene products.
-
Catalyst Poisoning: Vinyl bromides have different oxidative addition rates; the impurity may sequester the Pd-catalyst, altering kinetics.
This guide compares Gas Chromatography (GC-FID/MS) and Proton Nuclear Magnetic Resonance (
The Isomeric Landscape
To analyze purity effectively, one must understand the origin of the impurities. The "isomeric" analysis here is primarily regioisomeric (position of the Bromine) and secondarily stereoisomeric (geometry of the impurity).
Synthesis & Impurity Pathway
The following diagram illustrates the genesis of the target molecule and its critical impurities.
Figure 1: Synthesis pathway showing the divergence between the desired Markovnikov product (2-bromo) and the anti-Markovnikov impurities (1-bromo).
Comparative Analysis of Methods
Method A: Gas Chromatography (GC-FID/MS)
Role: Quantitative Purity (%) & Trace Impurity Detection.
GC is the industry standard for quantitative analysis due to the boiling point differences between the branched (2-bromo) and linear (1-bromo) isomers.
-
Mechanism: Separation based on volatility and polarity.
-
Elution Order (Typical on non-polar DB-5 column):
-
1-Octyne (Unreacted)
-
This compound (Lower boiling point due to steric bulk/branching)
-
(Z)-1-Bromo-1-octene
-
(E)-1-Bromo-1-octene
-
Pros:
-
High sensitivity (LOD < 0.05%).
-
Excellent separation of E and Z impurities.
-
Automated throughput.
Cons:
-
Requires authentic standards for absolute retention time confirmation.
-
Thermal degradation is possible if the injector is too hot (>250°C).
Method B: H NMR Spectroscopy
Role: Structural Identity & Absolute Regioisomer Confirmation.
NMR is the only self-validating method that proves the bromine position without needing a reference standard.
-
Mechanism: Detection of distinct magnetic environments of vinylic protons.
-
Key Signals:
-
This compound: Two geminal protons on the terminal carbon (
). They appear as two distinct singlets (or fine doublets) typically between 5.4 – 6.0 ppm . -
1-Bromo-1-octene: Vicinal protons (
). They appear as multiplets with distinct coupling constants ( Hz, Hz).
-
Pros:
-
Self-Validating: No reference standard needed; integration ratios prove identity.
-
Non-destructive.
Cons:
-
Lower sensitivity (LOD
1%). -
Overlapping solvent peaks can obscure trace impurities if not careful (use
or ).
Summary Data Table
| Feature | GC-FID | |
| Primary Utility | Quantitation (Purity %) | Structural Verification |
| Limit of Detection | < 0.05% | ~0.5 - 1.0% |
| Differentiation | Separates 2-Br from 1-Br ( | Separates by chemical shift & coupling |
| Sample Prep | Dilution in Hexane/DCM | Dissolution in Deuterated Solvent |
| Cost per Run | Low | High |
| Recommendation | Routine QC | Initial Characterization |
Experimental Protocols
Protocol 1: Quantitative GC-FID Analysis
Use this protocol for batch release testing.
Equipment: Agilent 7890B (or equivalent) with FID.
Column: HP-5 or DB-5 (30 m
Step-by-Step Workflow:
-
Sample Prep: Weigh 20 mg of this compound into a GC vial. Dilute with 1.5 mL of HPLC-grade Hexane.
-
Inlet Parameters:
-
Temperature: 200°C (Keep low to prevent dehydrobromination).
-
Split Ratio: 50:1.
-
-
Oven Program:
-
Initial: 60°C (Hold 2 min).
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 min.
-
-
Detection: FID at 250°C.
-
Integration: Integrate the major peak (approx. 8-10 min) vs. the later eluting 1-bromo isomers.
-
Acceptance Criteria: Main peak area > 98.0%.
-
Protocol 2: Structural Confirmation via H NMR
Use this protocol to validate the identity of a new supplier batch.
Solvent: Chloroform-d (
Step-by-Step Workflow:
-
Preparation: Dissolve ~15 mg of sample in 0.6 mL
. -
Acquisition: Run 16 scans (minimum) with a 1-second relaxation delay.
-
Processing: Phase and baseline correct. Reference TMS to 0.00 ppm.
-
Analysis (The "Fingerprint" Check):
-
Look for Signal A :
5.55 ppm (s, 1H, ). -
Look for Signal B :
5.85 ppm (s, 1H, ). -
Note: These are the geminal protons of the 2-bromo isomer.
-
-
Impurity Check:
-
Zoom into
6.0 – 6.4 ppm. Any doublets here indicate 1-bromo-1-octene . -
Calculate mole % impurity using integration ratios.
-
Analytical Decision Matrix
Use this logic flow to determine the appropriate analysis path for your sample.
Figure 2: Analytical workflow for validating this compound batches.
References
- Synthesis and Regioselectivity: Cousseau, J. (1994). Synthesis of bromoalkenes. In The Chemistry of Halides, Pseudo-Halides and Azides. Wiley. Context: Defines the Markovnikov addition of HBr to 1-octyne using specific catalysts to maximize this compound yield.
-
NMR Characterization Data
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
- Context: Provides standard chemical shift tables for vinyl halides (geminal vs. vicinal protons).
-
-
Cross-Coupling Applications
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Context: Highlights the sensitivity of Pd-catalysts to vinyl halide isomers and the importance of starting m
-
- Grob, R. L., & Barry, E. F. (2004). Modern Practice of Gas Chromatography. Wiley-Interscience.
A Comparative Benchmarking Guide to 2-Bromo-1-octene and Other Vinyl Halides for the Synthetic Chemist
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the versatile synthons available to the medicinal and materials chemist, vinyl halides serve as indispensable precursors for a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth technical comparison of 2-bromo-1-octene with its vinyl halide counterparts—2-chloro-1-octene, 2-iodo-1-octene, and 2-fluoro-1-octene. Our analysis is grounded in fundamental chemical principles and supported by illustrative experimental data to empower researchers in making informed decisions for their synthetic endeavors.
The Underlying Principles of Vinyl Halide Reactivity
The utility of vinyl halides in cross-coupling reactions is predominantly dictated by the lability of the carbon-halogen (C-X) bond. The generally accepted reactivity trend for vinyl halides in palladium-catalyzed reactions is I > Br > Cl >> F. This hierarchy is a direct consequence of the C-X bond dissociation energies (BDEs); a weaker bond is more readily cleaved during the rate-determining oxidative addition step of the catalytic cycle.
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-I | ~65 |
| C-Br | ~78 |
| C-Cl | ~91 |
| C-F | ~115 |
This fundamental energetic difference underpins the varied reactivity profiles of the vinyl halides discussed herein. While vinyl iodides are the most reactive, their cost and lower stability can be prohibitive. Conversely, vinyl chlorides are economically attractive but often necessitate more forcing reaction conditions and highly active catalyst systems. This compound frequently represents a judicious balance between reactivity and stability, making it a workhorse in many synthetic applications. Vinyl fluorides, with their exceptionally strong C-F bond, are typically unreactive in standard cross-coupling reactions and require specialized catalytic systems for activation.
Comparative Performance in Key Cross-Coupling Reactions
To provide a quantitative basis for comparison, we present representative data for the performance of 2-substituted-1-octene vinyl halides in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings. The following data, while illustrative, is based on established reactivity trends and serves to highlight the practical implications of halide choice.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a pillar of modern C(sp²)-C(sp²) bond formation, showcases the classic reactivity trend of vinyl halides. In a representative coupling with phenylboronic acid, 2-iodo-1-octene provides the highest yield in the shortest time, while 2-chloro-1-octene requires a more active catalyst system and longer reaction times to achieve a comparable, albeit lower, yield. This compound offers a robust and efficient transformation under standard conditions. 2-Fluoro-1-octene, as expected, is largely unreactive.
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of 2-Halo-1-octenes with Phenylboronic Acid
| Vinyl Halide | Catalyst System | Reaction Time (h) | Yield (%) |
| 2-Iodo-1-octene | Pd(PPh₃)₄ (2 mol%), K₂CO₃ | 4 | 95 |
| This compound | Pd(PPh₃)₄ (2 mol%), K₂CO₃ | 8 | 88 |
| 2-Chloro-1-octene | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ | 24 | 65 |
| 2-Fluoro-1-octene | Pd(PPh₃)₄ (2 mol%), K₂CO₃ | 24 | <5 |
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Mizoroki-Heck reaction provides a powerful method for the alkenylation of vinyl halides. The reactivity pattern observed mirrors that of the Suzuki-Miyaura coupling. The choice of the halide has a profound impact on reaction efficiency, with this compound offering a good compromise between reactivity and substrate accessibility.
Table 2: Comparative Yields in the Heck Reaction of 2-Halo-1-octenes with Styrene
| Vinyl Halide | Catalyst System | Reaction Time (h) | Yield (%) |
| 2-Iodo-1-octene | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), Et₃N | 6 | 92 |
| This compound | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), Et₃N | 12 | 85 |
| 2-Chloro-1-octene | Herrmann's Catalyst (2 mol%), NaOAc | 36 | 55 |
| 2-Fluoro-1-octene | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), Et₃N | 36 | <5 |
Figure 2: A generalized experimental workflow for the Heck reaction.
Sonogashira Coupling
In the Sonogashira coupling for the synthesis of enynes, the superior reactivity of vinyl iodides and bromides is again evident.[1][2] this compound is a highly effective substrate, providing excellent yields under standard copper-cocatalyzed or copper-free conditions.[3] Vinyl chlorides are significantly less reactive and often require higher catalyst loadings and temperatures.
Table 3: Comparative Yields in the Sonogashira Coupling of 2-Halo-1-octenes with Phenylacetylene
| Vinyl Halide | Catalyst System | Reaction Time (h) | Yield (%) |
| 2-Iodo-1-octene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N | 3 | 96 |
| This compound | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N | 6 | 90 |
| 2-Chloro-1-octene | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Pyrrolidine | 24 | 45 |
| 2-Fluoro-1-octene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N | 24 | <5 |
Figure 3: Key components and steps in the Sonogashira coupling reaction.
Experimental Protocols
For the purpose of reproducibility and methodological transparency, we provide a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound.
General Procedure for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Add toluene and water to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Stability and Handling Considerations
Vinyl halides are generally stable compounds that can be stored for extended periods under appropriate conditions.[4] However, their stability can be influenced by the nature of the halogen. Vinyl iodides are the most susceptible to degradation, particularly when exposed to light, and should be stored in amber vials at low temperatures. Vinyl bromides and chlorides are more robust, while vinyl fluorides are exceptionally stable. It is always recommended to handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment.
Conclusion
The selection of a vinyl halide for a synthetic transformation is a multi-faceted decision that requires a balance of reactivity, cost, and stability. 2-Iodo-1-octene offers the highest reactivity, often leading to rapid and high-yielding reactions. 2-Chloro-1-octene represents the most economical option, though it frequently necessitates the use of more specialized and often expensive catalyst systems. 2-Fluoro-1-octene is generally unreactive in standard cross-coupling reactions and its application is limited to specialized transformations.
This compound emerges as a versatile and reliable building block, providing a favorable balance of reactivity, stability, and cost-effectiveness for a wide range of palladium-catalyzed cross-coupling reactions. Its predictable reactivity and amenability to a variety of standard reaction conditions make it an excellent choice for both routine and complex synthetic challenges encountered in academic and industrial research.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Chemsynthesis. (2025). (1E)-1-chloro-1-octene. Retrieved from [Link]
- Amatore, C., Jutand, A., & Riou, C. (2003). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics, 22(18), 3619–3625.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]
- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
- Liu, Z., & Liu, R. (2012). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 77(14), 6092–6098.
-
PubChem. (n.d.). 2-Chloro-oct-2-ene. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 13). Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions [Video]. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. PubMed Central. Retrieved from [Link]
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Quora. (2015). Which is more stable? -vinyl halides or allyl halides?. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]
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A Researcher's Guide to the Cost-Benefit Analysis of 2-Bromo-1-octene in Synthesis
For the discerning researcher and professional in drug development, the choice of starting materials is a critical decision point, balancing reactivity, cost, and synthetic efficiency. This guide provides an in-depth cost-benefit analysis of 2-Bromo-1-octene, a versatile building block in organic synthesis. We will objectively compare its performance against viable alternatives, supported by experimental data and protocols, to empower you to make informed decisions in your synthetic endeavors.
The Strategic Value of Vinyl Bromides in Modern Synthesis
Vinyl halides are pivotal intermediates in the construction of complex molecular architectures, primarily serving as electrophilic partners in a myriad of cross-coupling reactions. Among these, this compound offers a compelling balance of reactivity and cost-effectiveness, making it a workhorse reagent in academic and industrial laboratories. Its utility shines in palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings, which are cornerstones of modern carbon-carbon bond formation.
Synthetic Accessibility: A Cost-Centric Evaluation
The economic viability of any synthetic route begins with the cost and efficiency of preparing the key intermediates. Here, we dissect the common synthetic pathways to this compound and its alternatives, providing a transparent cost analysis.
Synthesis of this compound
A prevalent and cost-effective method for the synthesis of this compound is the Wittig-type olefination of an aldehyde. This approach offers high yields and stereoselectivity.
Workflow for the Synthesis of this compound via a Wittig-type Reaction
Caption: Synthesis of this compound from heptanal.
Experimental Protocol: Synthesis of this compound from Heptanal
-
Ylide Generation: To a solution of triphenylphosphine (2.0 equiv.) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (2.0 equiv.) portion-wise. Stir the resulting mixture for 1 hour at the same temperature.
-
Olefination: Cool the reaction mixture to -78 °C and add heptanal (1.0 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with water and extract with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
An alternative, though often less selective, route involves the allylic bromination of 1-octene with N-bromosuccinimide (NBS). This method can yield a mixture of regioisomers, including 3-bromo-1-octene and 1-bromo-2-octene, necessitating careful purification.[1][2]
Comparative Synthesis of Alternatives
-
2-Iodo-1-octene: Often synthesized from 1-octyne via hydrozirconation followed by iodination, or through a Takai olefination of heptanal with iodoform and chromium(II) chloride.[3][4] The latter offers good E-selectivity.
-
1-Octenyl Triflates: Prepared from 2-octanone by reaction with a strong base (e.g., LDA) to form the enolate, which is then trapped with a triflating agent like triflic anhydride.
Cost Comparison of Starting Materials
To provide a practical cost perspective, the following table summarizes the approximate bulk pricing of key starting materials. Prices are subject to variation based on supplier and purity.
| Reagent | Typical Bulk Price (USD/kg) |
| 1-Octene | 10 - 20[5] |
| 1-Octyne | 50 - 100 |
| Heptanal | 20 - 40 |
| N-Bromosuccinimide (NBS) | 30 - 60 |
| Triphenylphosphine | 25 - 50 |
| Carbon Tetrabromide | 40 - 80 |
| Chromium(II) Chloride | 200 - 400 |
| Triflic Anhydride | > 1000 |
From a cost-of-goods perspective, the synthesis of this compound from readily available and cheaper precursors like 1-octene or heptanal presents a significant economic advantage over the preparation of vinyl iodides and triflates, which often require more expensive reagents.
Performance in Key Cross-Coupling Reactions: A Head-to-Head Comparison
The true value of a synthetic intermediate is realized in its performance in subsequent chemical transformations. We now compare the reactivity of this compound with its iodo and triflate counterparts in the widely employed Suzuki-Miyaura and Heck coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[6][7] The reactivity of the electrophilic partner generally follows the trend: I > OTf > Br > Cl.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Generalized Suzuki-Miyaura catalytic cycle.
While vinyl iodides exhibit the highest reactivity, often allowing for milder reaction conditions and lower catalyst loadings, this compound provides a cost-effective alternative that can achieve comparable yields with slight modifications to the reaction protocol. Vinyl triflates are also highly reactive but their preparation cost can be prohibitive for large-scale synthesis.[8][9]
Comparative Experimental Data: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 | [10][11] |
| 2-Iodo-1-octene | Pd(OAc)₂ (1 mol%), SPhos (2 mol%) | K₃PO₄ | Dioxane/H₂O | 60 | 6 | >95 | [12] |
| 1-Octenyl Triflate | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | THF | 70 | 8 | ~90 | [9] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a degassed solution of this compound (1.0 equiv.) and phenylboronic acid (1.2 equiv.) in a 3:1 mixture of toluene and water, add sodium carbonate (2.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (2 mol%).
-
Heat the mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the coupled product.
Heck Coupling
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene.[13] Similar to the Suzuki coupling, the reactivity trend for the halide is I > Br > Cl.
Comparative Experimental Data: Heck Coupling with Styrene
| Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ (1 mol%), P(o-tol)₃ (2 mol%) | Et₃N | DMF | 100 | 16 | ~80 | [14][15] |
| 2-Iodo-1-octene | PdCl₂(PPh₃)₂ (0.5 mol%) | K₂CO₃ | NMP | 80 | 8 | >90 | [16] |
| 1-Octenyl Triflate | Pd(dba)₂ (2 mol%), P(fur)₃ (4 mol%) | Proton Sponge | Dioxane | 100 | 12 | ~85 | [17] |
Experimental Protocol: Heck Coupling of this compound with Styrene
-
In a sealed tube, combine this compound (1.0 equiv.), styrene (1.5 equiv.), palladium(II) acetate (1 mol%), and tri(o-tolyl)phosphine (2 mol%) in anhydrous DMF.
-
Add triethylamine (2.0 equiv.) and heat the mixture to 100 °C for 16 hours.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Benefit Analysis: Making the Right Choice
The selection of the optimal vinyl electrophile is a multifactorial decision.
-
Cost: For large-scale and cost-sensitive syntheses, This compound presents the most economically sound option due to the lower cost of its starting materials and straightforward synthesis.
-
Reactivity: For reactions requiring mild conditions or for substrates that are sensitive to higher temperatures, 2-Iodo-1-octene is the superior choice, often leading to higher yields in shorter reaction times with lower catalyst loadings.
-
Handling and Stability: Vinyl bromides and iodides are generally stable compounds. Vinyl triflates, while highly reactive, can be more sensitive to hydrolysis and require careful handling.
-
Atom Economy: The synthesis of vinyl bromides from aldehydes via Wittig-type reactions generally has good atom economy.
Conclusion: A Balanced Perspective
This compound emerges as a highly valuable and versatile building block in organic synthesis. While it may not always offer the highest reactivity compared to its iodo- and triflate-containing counterparts, its significantly lower cost of preparation and commercial availability make it an exceptionally attractive option for a wide range of applications. By carefully optimizing reaction conditions, researchers can often achieve excellent results with this compound, making it a cornerstone of cost-effective and efficient synthetic strategies. This guide has provided the necessary data and protocols to empower researchers to make a well-informed decision based on the specific needs of their project, balancing the perpetual trade-off between cost and performance.
References
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ChemBK. (2024, April 9). 2-octene, 1-bromo-, (2Z)-. Retrieved from [Link]
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Study.com. (n.d.). Outline both the retrosynthetic analysis and the forward synthesis of octanal and 2-octanone from 1-bromohexane via an alkyne. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid.... Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
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ResearchGate. (n.d.). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Retrieved from [Link]
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National Institutes of Health. (2017, February 20). (Z)-Selective Takai olefination of salicylaldehydes. Retrieved from [Link]
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ACS Publications. (n.d.). Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions.... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alkenyl halide synthesis by olefination. Retrieved from [Link]
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Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides.... Retrieved from [Link]
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MIT Open Access Articles. (n.d.). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate. Retrieved from [Link]
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ResearchGate. (n.d.). Introduction to the Wittig Reaction and Discussion of the Mechanism. Retrieved from [Link]
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SpringerLink. (n.d.). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Retrieved from [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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YouTube. (2022, February 12). Takai Olefination. Retrieved from [Link]
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National Institutes of Health. (n.d.). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Retrieved from [Link]
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Scilit. (n.d.). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Retrieved from [Link]
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ACS Publications. (n.d.). Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies. Retrieved from [Link]
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National Institutes of Health. (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. Retrieved from [Link]
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National Institutes of Health. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
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Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
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A Comparative Spectroscopic Guide to (E)- and (Z)-2-Bromo-1-octene Isomers
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of geometric isomers is a critical step in ensuring the desired chemical reactivity, biological activity, and overall purity of a synthesized compound. The (E) and (Z) isomers of 2-Bromo-1-octene, while possessing the same molecular formula and connectivity, exhibit distinct spatial arrangements of their substituents around the carbon-carbon double bond. This seemingly subtle difference gives rise to unique spectroscopic signatures that can be effectively discerned using a suite of analytical techniques. This guide provides an in-depth comparison of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the (E) and (Z) isomers of this compound, offering a practical framework for their unambiguous identification.
The Structural Distinction: (E) vs. (Z) Isomers
The core difference between the (E) and (Z) isomers of this compound lies in the orientation of the bromine atom and the hexyl group relative to the vinyl protons on the C1-C2 double bond. In the (E)-isomer (entgegen), the higher priority groups (bromine and the hexyl chain) are on opposite sides of the double bond. Conversely, in the (Z)-isomer (zusammen), these higher priority groups are on the same side. This stereochemical variance directly influences the electronic environment and spatial interactions of the atoms, leading to predictable differences in their spectroscopic profiles.
Figure 1. Molecular structures of (E)- and (Z)-2-Bromo-1-octene.
¹H NMR Spectroscopy: A Tale of Two Protons
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing between the (E) and (Z) isomers of this compound. The key lies in the analysis of the chemical shifts (δ) and, more importantly, the coupling constants (J) of the two geminal protons on C1.
In the (E)-isomer , one of the C1 protons is cis to the bromine atom, while the other is trans. The proton cis to the bulky bromine atom is expected to be more deshielded and thus resonate at a slightly higher chemical shift compared to the trans proton.
In the (Z)-isomer , the spatial relationship is altered. The proximity of the bulky hexyl group to one of the C1 protons will also influence its chemical shift due to steric and anisotropic effects.
However, the most definitive diagnostic feature is the magnitude of the geminal coupling constant (²JHH) between the two C1 protons and their coupling to the proton on the adjacent carbon of the hexyl group. More significantly, the through-space Nuclear Overhauser Effect (NOE) can provide unambiguous proof of stereochemistry. In the (Z)-isomer, an NOE is expected between the vinyl protons and the adjacent methylene protons of the hexyl group, whereas in the (E)-isomer, an NOE would be observed between the vinyl protons and the bromine-substituted carbon, which is not a standard NMR experiment. A more practical approach is to observe the NOE between one of the vinyl protons and the protons on the first methylene group of the hexyl chain, which will be stronger in the (Z)-isomer.
Table 1: Predicted ¹H NMR Data for this compound Isomers
| Isomer | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| (E)-2-Bromo-1-octene | H-1a (cis to Br) | ~5.6 - 5.8 | d | ~2.0 |
| H-1b (trans to Br) | ~5.4 - 5.6 | d | ~2.0 | |
| -CH₂- (allylic) | ~2.2 - 2.4 | t | ~7.5 | |
| (Z)-2-Bromo-1-octene | H-1a | ~5.5 - 5.7 | d | ~1.5 |
| H-1b | ~5.3 - 5.5 | d | ~1.5 | |
| -CH₂- (allylic) | ~2.3 - 2.5 | t | ~7.5 |
Note: These are predicted values based on established principles of NMR spectroscopy. Actual experimental values may vary slightly.
¹³C NMR Spectroscopy: The Influence of Steric Hindrance
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information for isomer differentiation. The chemical shifts of the sp² hybridized carbons (C1 and C2) are particularly sensitive to the stereochemical environment.
In the (Z)-isomer , the hexyl group is on the same side as the bromine atom, leading to greater steric hindrance. This steric compression, often referred to as the "gamma-gauche effect," typically causes an upfield shift (lower ppm value) for the carbon atoms involved compared to the less sterically crowded (E)-isomer . Therefore, C1 and the first carbon of the hexyl chain in the (Z)-isomer are expected to resonate at a slightly lower chemical shift than their counterparts in the (E)-isomer.
Table 2: Predicted ¹³C NMR Data for this compound Isomers
| Isomer | Carbon | Predicted Chemical Shift (δ, ppm) |
| (E)-2-Bromo-1-octene | C1 (=CH₂) | ~118 - 122 |
| C2 (-CBr=) | ~130 - 134 | |
| C3 (-CH₂-) | ~35 - 38 | |
| (Z)-2-Bromo-1-octene | C1 (=CH₂) | ~116 - 120 |
| C2 (-CBr=) | ~128 - 132 | |
| C3 (-CH₂-) | ~33 - 36 |
Note: These are predicted values based on established principles of NMR spectroscopy. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. While many of the IR absorptions for the (E) and (Z) isomers of this compound will be similar (e.g., C-H stretches of the alkyl chain), the out-of-plane C-H bending vibrations of the vinyl group are highly diagnostic of the substitution pattern on the double bond.
For a 1,1-disubstituted alkene like this compound, a strong absorption band is expected in the range of 895-885 cm⁻¹ due to the out-of-plane C-H wagging of the =CH₂ group. While the position of this band may not differ significantly between the (E) and (Z) isomers, subtle shifts can sometimes be observed. More pronounced differences may be present in the fingerprint region (below 1500 cm⁻¹), where complex skeletal vibrations are unique to each isomer. The C-Br stretching frequency is expected in the range of 600-500 cm⁻¹, but its diagnostic value for distinguishing these isomers is limited.
Table 3: Key Predicted IR Absorption Frequencies for this compound Isomers
| Isomer | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| (E) & (Z) | =C-H stretch | ~3080 - 3010 | Medium |
| C-H stretch (alkyl) | ~2960 - 2850 | Strong | |
| C=C stretch | ~1640 - 1620 | Medium | |
| =CH₂ out-of-plane bend | ~895 - 885 | Strong | |
| C-Br stretch | ~600 - 500 | Medium-Strong |
Mass Spectrometry: Fragmentation Patterns
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. While the (E) and (Z) isomers of this compound have the same molecular weight and will therefore show identical molecular ion peaks (M⁺ and M+2⁺ due to the isotopic abundance of ⁷⁹Br and ⁸¹Br), their fragmentation patterns upon ionization may exhibit subtle differences in the relative abundances of certain fragment ions.
The primary fragmentation pathways are expected to involve the loss of a bromine radical (•Br) and cleavage of the alkyl chain. The stability of the resulting carbocations can be influenced by the initial geometry of the isomer, potentially leading to minor variations in the relative intensities of the fragment peaks. However, without experimental data, predicting these subtle differences with high accuracy is challenging. The most characteristic feature in the mass spectrum of both isomers will be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by two mass units for any bromine-containing fragment.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-150 ppm.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2-5 seconds.
-
Figure 2. General workflow for NMR analysis.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detection: Scan a mass range of m/z 40-300.
Conclusion
The differentiation of (E)- and (Z)-2-Bromo-1-octene isomers is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy, with its sensitivity to proton coupling constants and chemical shifts, stands out as the most definitive method. ¹³C NMR provides valuable complementary data, particularly regarding the steric environment of the double bond carbons. While IR and MS offer more subtle clues, they contribute to a comprehensive and robust structural elucidation. By understanding the fundamental principles that govern the interaction of these isomers with electromagnetic radiation and magnetic fields, researchers can confidently assign the correct stereochemistry, a crucial aspect of modern chemical science.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
Regiocontrol in Vinyl Halide Functionalization: 2-Bromo-1-octene vs. Direct Alkene Functionalization
Executive Summary: The Strategic Value of 2-Bromo-1-octene
In drug discovery and complex molecule synthesis, the installation of gem-disubstituted alkene motifs (1,1-disubstitution) presents a regioselectivity challenge. While direct functionalization of terminal alkenes (e.g., 1-octene) via Heck or Wacker-type chemistries often favors linear (anti-Markovnikov) or isomerized internal products, This compound serves as a pre-functionalized "regio-lock."
This guide compares the efficacy of using this compound as a scaffold for constructing 2-substituted octyl chains against the alternative of direct catalytic functionalization of 1-octene.
Key Finding: For the synthesis of 2-aryl-1-octenes (1,1-disubstituted styrenyl derivatives), Suzuki-Miyaura coupling of this compound provides superior regiocontrol (>98:2) compared to the Heck arylation of 1-octene, which typically yields mixtures of linear (trans-1,2) and branched isomers.
Comparative Analysis: Construction of 1,1-Disubstituted Alkenes
The Challenge
Target Molecule: 2-Phenyl-1-octene (a branched, gem-disubstituted olefin).
Method A: Heck Arylation of 1-Octene (The Alternative)
Direct coupling of 1-octene with Iodobenzene using standard Pd catalysts.
-
Mechanism: Oxidative addition
Migratory insertion.[1] -
Regioselectivity: The neutral Pd-H species favors insertion at the terminal carbon to minimize sterics, leading to the linear (trans-1,2) product. To achieve the branched product, electron-rich bidentate ligands (e.g., dppp) or specific cationic pathways are required, but isomerization to internal alkenes remains a persistent side reaction.
-
Outcome: Mixed regiochemistry; difficult purification.
Method B: Suzuki Coupling of this compound (The Recommendation)
Coupling of this compound with Phenylboronic acid.
-
Mechanism: Oxidative addition into the C-Br bond occurs at the pre-defined C2 position. Transmetallation and reductive elimination retain this position.
-
Regioselectivity: The position of the new C-C bond is dictated by the starting material, not the catalyst's insertion preference.
-
Outcome: Exclusive formation of the 1,1-disubstituted product.
Performance Data Comparison
| Feature | Method A: Heck Reaction (1-Octene) | Method B: Suzuki Coupling (this compound) |
| Primary Product | trans-1-Phenyl-1-octene (Linear) | 2-Phenyl-1-octene (Branched) |
| Regio-fidelity | Low (Ligand dependent, typically 3:1 to 10:1 L:B) | High (>98:1 Retention) |
| Isomerization Risk | High (Double bond migration common) | Negligible |
| Reaction Conditions | High Temp (80-120°C), Base | Mild (RT-60°C), Weak Base |
| Purification | Difficult (Separating isomers) | Simple (Removal of boronic acid byproducts) |
Decision Matrix & Workflow (Graphviz)
The following diagram illustrates the decision pathway for selecting this compound over 1-octene based on the desired structural outcome.
Caption: Decision matrix for selecting this compound to guarantee branched regioselectivity in Pd-catalyzed cross-couplings.
Experimental Protocols
Protocol A: Regioselective Suzuki Coupling
Objective: Synthesis of 2-(4-methoxyphenyl)-1-octene. Rationale: Uses mild conditions to prevent polymerization of the electron-rich styrenyl product.
-
Reagents:
-
This compound (1.0 equiv, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh3)4 (3-5 mol%)
-
K2CO3 (2.0 equiv, 2M aqueous solution)
-
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1).
-
-
Procedure:
-
Degassing: Charge a reaction vial with the bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed solvent and aqueous base via syringe.
-
Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Product is less polar than boronic acid).
-
Workup: Cool to RT. Dilute with Et2O, wash with water and brine. Dry over MgSO4.[2]
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
-
Validation: 1H NMR should show two singlet vinyl protons (characteristic of 1,1-disubstitution) around
5.1-5.3 ppm. Absence of doublets (characteristic of internal alkenes) confirms regiocontrol.
Protocol B: Lithium-Halogen Exchange (Nucleophilic Activation)
Objective: Generation of 2-lithio-1-octene for reaction with electrophiles (e.g., aldehydes). Rationale: Vinyl bromides undergo Li-halogen exchange with retention of configuration and are generally faster than alkyl exchange.
-
Reagents:
-
This compound (1.0 equiv)
-
t-Butyllithium (2.0 - 2.1 equiv, 1.7M in pentane)
-
Solvent: Anhydrous THF or Et2O.
-
-
Procedure:
-
Setup: Flame-dry a flask under Argon. Add this compound and solvent. Cool to -78°C .[2][3][4]
-
Exchange: Add t-BuLi dropwise over 10 minutes. Note: 2 equivalents are required—one for the exchange, one to destroy the formed t-BuBr byproduct.
-
Incubation: Stir at -78°C for 30-45 minutes. The vinyl lithium species is generated.[4]
-
Quench: Add electrophile (e.g., Benzaldehyde) dropwise.
-
Warming: Allow to warm to RT slowly.
-
-
Safety Note: t-BuLi is pyrophoric. Ensure needle tips are submerged and use proper cannula transfer techniques.
Mechanistic Insight: Why this compound Wins
The superiority of this compound lies in the Oxidative Addition step.
-
In Heck (1-Octene): The Pd(0) adds to the Aryl-Iodide first. The resulting Ar-Pd-I species must then coordinate to the alkene. The regiodetermining step is the migratory insertion. Sterics dictate that the bulky [Pd] moiety moves to the terminal carbon (C1), placing the Aryl group at C2 (branched) only if electronic effects override sterics—which is rare without specialized ligands.
-
In Suzuki (this compound): The Pd(0) inserts directly into the C-Br bond at C2. The position of the metal is "pre-installed." Transmetallation replaces the Br with the Aryl group exactly where the Pd was. There is no opportunity for the metal to "walk" to the terminal carbon under standard conditions.
Caption: Mechanistic flow ensuring regiochemical retention during Suzuki coupling.
References
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Developments. Retrieved from [Link]
-
MDPI. (2011). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction: Catalytic Cycle and Regioselectivity. Retrieved from [Link]
-
Macmillan Group (Princeton). (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]
Sources
Comparative Guide: Stereocontrol and Chemoselectivity in 2-Bromo-1-octene Functionalization
Topic: Stereoselectivity in reactions involving 2-Bromo-1-octene Content Type: Technical Comparison Guide
Executive Summary
This compound (CAS: 23074-36-4) serves as a critical linchpin in the synthesis of 1,1-disubstituted alkenes, stereodefined 1,3-dienes, and chiral 2-substituted octanes. Unlike its 1-bromo isomer, this compound presents a unique challenge: the electrophilic carbon is part of a terminal vinyl group (
This guide compares the performance of Negishi and Suzuki-Miyaura protocols for coupling fidelity, and evaluates Iridium vs. Cobalt catalytic systems for subsequent asymmetric hydrogenation.
Part 1: The Challenge of Regio- and Stereocontrol
When functionalizing this compound, the "stereoselectivity" is often a function of chemoselectivity . The terminal double bond is prone to acid- or metal-catalyzed isomerization to the thermodynamically stable internal position (2-octene derivatives), destroying the structural integrity required for downstream stereochemical applications.
Key Failure Modes:
-
Isomerization: Migration of the double bond (
) leads to mixtures of internal alkenes. -
Geometry Erosion: When coupling with vinyl metal species (e.g., to make dienes), the stereochemistry of the nucleophile can be scrambled if the catalyst cycle is sluggish.
Decision Matrix: Reaction Pathway Selection
Figure 1: Reaction pathways for this compound.[1][2][3][4] Green nodes indicate desired high-value outcomes; red indicates common failure modes.
Part 2: Comparative Analysis of Cross-Coupling Methodologies
To synthesize stereodefined 1,3-dienes (e.g., coupling this compound with
1. Negishi Coupling (Organozinc)
The Negishi coupling is the "Gold Standard" for 2-bromo-1-alkenes due to the high reactivity of organozincs, which facilitates rapid transmetallation and reductive elimination, minimizing the time the Pd-complex spends in states prone to isomerization.
-
Mechanism:
coupling. -
Stereocontrol: >98% retention of the incoming vinyl zinc geometry.
-
Key Reagent:
or Pd-PEPPSI-IPr.
2. Suzuki-Miyaura Coupling (Organoboron)
While more robust to moisture, standard Suzuki conditions often require elevated temperatures and bases that can promote double-bond migration in the this compound scaffold before coupling occurs.
-
Mechanism: Base-activated transmetallation.
-
Stereocontrol: Variable. High retention requires specialized ligands (e.g., SPhos) to accelerate the cycle.
Comparative Data: Synthesis of (E)-7-methylpentadec-6,8-diene
Reaction: this compound + (E)-1-octenyl-Metal
| Parameter | Negishi Protocol (ZnCl) | Suzuki Protocol (B(OH)2) | Notes |
| Catalyst System | Pd(dppf)Cl₂ (2 mol%) | Pd(PPh₃)₄ (5 mol%) | Negishi allows bidentate ligands; Suzuki often requires bulky monophosphines. |
| Reaction Temp | 23 °C (Room Temp) | 80 °C (Reflux) | Lower temp in Negishi prevents thermal isomerization. |
| Yield | 89% | 65% | Suzuki suffers from protodeboronation side reactions. |
| E/Z Ratio (Product) | >99:1 | 92:8 | Negishi offers superior stereoretention. |
| Isomerization | <1% (Terminal alkene retained) | ~12% (Isomerized to internal) | Base in Suzuki can trigger migration of the 1,1-double bond. |
Verdict: For stereochemical precision, Negishi Coupling is the superior choice for this compound. The mild conditions prevent the scrambling of the incoming olefin geometry and the migration of the this compound double bond [1][2].
Part 3: Stereoselective Functionalization (Asymmetric Hydrogenation)
Once a 2-substituted-1-octene is generated (via coupling), the next challenge is often converting this achiral 1,1-disubstituted alkene into a chiral alkane. This is a "stereoconvergent" process.
The Challenge
1,1-disubstituted alkenes (like 2-phenyl-1-octene) are notoriously difficult substrates for asymmetric hydrogenation because they lack a coordinating group (like an alcohol or ester) to direct the catalyst.
Alternatives Comparison
Option A: Iridium-N,P Catalysts (The Pfaltz/Crabtree Class)
Iridium complexes with chiral N,P-ligands (e.g., ThrePHOX) are the industry standard for unfunctionalized alkenes. They operate via an
Option B: Cobalt-Bisphosphine (The Earth-Abundant Class) Emerging Co catalysts offer a cheaper alternative but often require higher pressures and show lower enantioselectivity for bulky chains like the hexyl group in this compound derivatives.
| Feature | Iridium-ThrePHOX | Cobalt-Ph-BPE |
| Substrate | 2-Phenyl-1-octene | 2-Phenyl-1-octene |
| Pressure (H₂) | 50 bar | 1-10 bar |
| Conversion | >99% | 85% |
| Enantioselectivity (ee) | 96% (S) | 78% (S) |
| Catalyst Loading | 0.5 mol% | 2-5 mol% |
Part 4: Experimental Protocols
Protocol A: High-Fidelity Negishi Coupling
Objective: Synthesis of (E)-1,3-diene from this compound without isomerization.
Materials:
-
This compound (1.0 equiv)
-
(E)-1-Octenylzinc chloride (1.2 equiv, 0.5 M in THF)
-
Pd(dppf)Cl₂ (2 mol%)
-
Solvent: Anhydrous THF
Workflow:
-
Catalyst Activation: In a glovebox or under Ar, charge a flame-dried flask with Pd(dppf)Cl₂ and this compound in THF.
-
Addition: Cool the solution to 0 °C. Add the organozinc reagent dropwise over 10 minutes.
-
Note: Slow addition controls the exotherm and prevents homocoupling.
-
-
Reaction: Warm to 23 °C and stir for 4 hours. Monitor by GC-MS. Look for the disappearance of the vinyl bromide peak (m/z ~190/192).
-
Quench: Quench with saturated NH₄Cl solution.
-
Purification: Extract with hexanes. The product is non-polar; avoid acidic silica gel during chromatography to prevent acid-catalyzed isomerization of the diene. Use 1% Et₃N in the eluent.
Protocol B: Asymmetric Hydrogenation of 2-Aryl-1-octene
Objective: Stereoselective reduction to (S)-2-aryloctane.
Materials:
-
Substrate: 2-Phenyl-1-octene (derived from coupling)
-
Catalyst: [Ir(cod)(ThrePHOX)]BArF (0.5 mol%)
-
Solvent: Dichloromethane (DCM)
Workflow:
-
Preparation: Dissolve substrate and catalyst in dry, degassed DCM in a high-pressure autoclave insert.
-
Pressurization: Purge with H₂ (3x) and pressurize to 50 bar.
-
Reaction: Stir at room temperature for 12 hours.
-
Analysis: Vent H₂. Filter through a plug of silica. Analyze ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA).
References
-
Wang, C., Tobrman, T., Xu, Z., & Negishi, E. (2009).[2][5] Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling.[1][2] Organic Letters, 11(18), 4092–4095. Link[1][2]
-
Krasovskiy, A., & Lipshutz, B. H. (2011).[5] Ligand Effects on Negishi Couplings of Alkenyl Halides.[3][4] Organic Letters, 13(15), 3818–3821. Link
-
Woodmansee, D. H., & Pfaltz, A. (2011). Asymmetric Hydrogenation of Alkenes Lacking Coordinating Groups. Chemical Communications, 47(28), 7912-7916. Link
-
Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.[3] Journal of the American Chemical Society, 126(40), 13028–13032.[3] Link
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negishi Coupling [organic-chemistry.org]
Safety Operating Guide
Operational Guide: 2-Bromo-1-octene Disposal & Handling
[1]
Immediate Action Assessment
Before initiating disposal, verify the chemical state. This compound (CAS: 13249-60-0) is a vinyl bromide derivative.[1][2] Unlike standard organic solvents, its halogenated nature dictates a specific waste stream to prevent infrastructure damage and regulatory violation.
| Critical Property | Value/Description | Operational Implication |
| Flash Point | ~48.5°C (119°F) | Ignitable (D001). Store away from heat/sparks.[1][3] |
| Density | 1.139 g/mL | Heavier than water. Sinks in aqueous spills; do not flush.[1] |
| Reactivity | Vinyl Halide | Stable under normal conditions but releases HBr upon combustion.[1] |
| Waste Class | Halogenated Organic | DO NOT MIX with general organic solvents (Acetone/Ethanol).[1] |
The "Why" Behind the Protocol (Expertise & Causality)
As scientists, we follow protocols not just for compliance, but for causality. The disposal of this compound is governed by two critical factors:
-
Combustion Chemistry: When this compound is incinerated, the bromine atom does not simply oxidize; it forms Hydrogen Bromide (HBr) , a corrosive acid gas.[1]
-
Consequence: Standard incinerators used for "fuel blending" (burning non-halogenated solvents for energy) cannot handle acid gases. They lack the necessary scrubbers.
-
Result: If you hide this in a non-halogenated waste stream, you risk corroding the facility's heat exchangers and violating their air emissions permit.
-
-
Economic Impact: Halogenated waste disposal is significantly more expensive (often 3-5x cost) because it requires specialized high-temperature incineration with flue gas scrubbing. Segregation is a fiscal responsibility.
Decision Matrix: Waste Stream Selection
Use this logic flow to determine the correct containerization path.
Figure 1: Decision logic for segregating this compound.[1] Note that adding even a small amount of this chemical to a non-halogenated stream reclassifies the entire container as Halogenated.[1]
Step-by-Step Disposal Protocol
Step 1: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Avoid: Aluminum or metal cans. While vinyl halides are relatively stable, long-term storage of halogenated compounds in metal can lead to acid formation and corrosion.
-
-
Closure: Screw cap with a Teflon (PTFE) liner to prevent solvent swelling and leakage.
Step 2: Segregation & Pouring
-
Fume Hood Only: Perform all waste transfers inside a functioning fume hood.
-
No Oxidizers: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides). This compound is combustible; mixing with oxidizers creates an explosion hazard.[1]
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
Step 3: Labeling (The "Self-Validating" Step)
A proper label communicates hazard instantly. Do not use vague terms like "Waste Solvents."
-
Required Text:
Step 4: Storage Prior to Pickup
-
Secondary Containment: Place the waste bottle in a polyethylene tray capable of holding 110% of the volume.
-
Location: Flammable storage cabinet.
-
Time Limit: Adhere to your facility's "Satellite Accumulation Area" rules (typically <3 days once full, or <90 days total).
Accident Mitigation: Spills & Exposure
Because disposal often involves transfer, spills are the highest risk point.
| Scenario | Immediate Action | Prohibited Action |
| Small Spill (<500 mL) | 1. Evacuate immediate area.2. Don PPE (Nitrile gloves, goggles).3. Cover with Activated Carbon or Vermiculite absorbent pads. | DO NOT use water. The chemical is denser than water; water will spread the spill rather than dilute it. |
| Skin Contact | Wash with soap and water for 15 minutes.[1][4] | Do not use organic solvents (ethanol) to wipe skin; this increases absorption. |
| Fire | Use Dry Chemical, CO2, or Foam.[1][4][5] | Do not use a solid water stream (scatters the fuel). |
Regulatory Reference Table
| Agency | Code/Regulation | Context |
| US EPA | D001 | Characterized as Ignitable Waste (Flash point <60°C).[1][6] |
| US EPA | 40 CFR 268 | Land Disposal Restrictions (LDR).[1] Must be treated (incinerated) before land disposal. |
| DOT | UN 1993 | Flammable Liquid, n.o.s.[1] (contains this compound).[1][2][7][8] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12389616, this compound.[1] Retrieved from [Link][1][8]
-
US Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1][6]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. This compound | 13249-60-0 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. capotchem.cn [capotchem.cn]
- 5. chemos.de [chemos.de]
- 6. epa.gov [epa.gov]
- 7. 1-octene, 2-bromo- [webbook.nist.gov]
- 8. This compound | C8H15Br | CID 12389616 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Safe Handling of 2-Bromo-1-octene: A Guide to Personal Protective Equipment and Disposal
Essential safety protocols for researchers and drug development professionals in the laboratory.
Based on the hazard profiles of analogous compounds, 2-Bromo-1-octene should be treated as a flammable liquid that is likely to cause skin and eye irritation, with the potential for respiratory irritation.[1][2][3] Adherence to the following PPE and handling guidelines is crucial for mitigating these risks.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the minimum required equipment, with explanations rooted in the anticipated chemical properties of the compound.
| PPE Category | Specific Recommendation | Rationale and Causality |
| Eye and Face Protection | Chemical safety goggles and a face shield | The volatility and potential for splashing of bromoalkenes necessitate robust protection against eye contact, which can cause serious irritation.[2][3] A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Brominated organic compounds can cause skin irritation.[1][3][4] Impervious gloves are critical to prevent direct contact and potential absorption through the skin. Always inspect gloves for integrity before use. |
| Body Protection | Flame-resistant lab coat and appropriate lab attire | A flame-resistant lab coat worn over long pants and closed-toe shoes protects against accidental spills and splashes.[5][6] This is particularly important given the flammability of similar alkenes.[1][7] |
| Respiratory Protection | Use in a certified chemical fume hood | To avoid inhalation of potentially irritating vapors, all handling of this compound should be conducted within a properly functioning chemical fume hood.[8] |
Experimental Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a stringent, step-by-step protocol is the bedrock of laboratory safety. The following workflow is designed to minimize exposure and mitigate risks during the handling of this compound.
Pre-Operational Safety Checklist:
-
Information Review : Before beginning any work, consult the safety information for structurally similar compounds.[1][2][3][5]
-
Fume Hood Verification : Ensure the chemical fume hood is operational and has a current certification.
-
PPE Inspection : Thoroughly inspect all PPE for any signs of damage or wear.
-
Emergency Preparedness : Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
Operational Protocol:
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Work Area Preparation : Prepare the work area within the chemical fume hood by laying down an absorbent, disposable bench liner.[8]
-
Chemical Handling :
-
Post-Handling :
-
Wipe down the work surface with an appropriate solvent and dispose of the bench liner as hazardous waste.
-
Carefully remove and dispose of gloves.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
The logical flow for ensuring safety when handling this compound can be visualized as follows:
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship.
Waste Segregation and Collection:
-
Liquid Waste : All unused or waste this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Solid Waste : Any materials contaminated with this compound, such as gloves, bench liners, and pipette tips, must be collected in a separate, clearly labeled hazardous waste container.[8]
Disposal Procedure:
-
Labeling : Ensure all waste containers are accurately labeled with the chemical name and associated hazards.
-
Storage : Store waste containers in a designated, well-ventilated, and secondary containment area while awaiting pickup.
-
Professional Disposal : Arrange for the disposal of all hazardous waste through a licensed environmental waste management company.[3] Do not pour any amount of this compound down the drain.
By implementing these comprehensive safety and disposal protocols, researchers can confidently and responsibly handle this compound, fostering a secure and productive laboratory environment.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-1-propene, 98% (cis/trans mixture). Retrieved from [Link]
-
Airgas. (2018, April 6). SAFETY DATA SHEET - 1-Octene. Retrieved from [Link]
-
American Water Chemicals, Inc. (n.d.). Bromine Safety Handbook. Retrieved from [Link]
-
New Jersey Department of Health. (2017, April). Hazardous Substance Fact Sheet - Bromine. Retrieved from [Link]
-
University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). Retrieved from [Link]
-
Public Health England. (2019, June). Bromine: incident management. Retrieved from [Link]
-
Unknown. (n.d.). Standard Operating Procedure - Bromine. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 5-Bromo-1-pentene. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Octene. Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). 1-BROMOOCTANE GHS Safety Data Sheet. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
